Product packaging for 5-chloropicolinoyl chloride(Cat. No.:CAS No. 128073-03-0)

5-chloropicolinoyl chloride

Cat. No.: B137333
CAS No.: 128073-03-0
M. Wt: 176 g/mol
InChI Key: JRIASDXJZYOBCA-UHFFFAOYSA-N
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Description

5-Chloropicolinoyl chloride (CAS 128073-03-0) is a versatile and high-purity chemical building block prized in research and development, particularly in medicinal chemistry. This compound, with the molecular formula C 6 H 3 Cl 2 NO, serves as a crucial intermediate for the synthesis of more complex heterocyclic molecules . Its structure, featuring both a picolinoyl chloride moiety and a chloro substituent, makes it a valuable electrophile for introducing the 5-chloropicolinoyl group into target molecules through reactions such as acylation and amidation. Chlorine-containing heterocyclic compounds represent one of the fastest-growing areas in medicinal chemistry, with more than 250 FDA-approved drugs on the market . As a member of this important class, this compound provides researchers with a critical synthon for constructing potential bioactive agents aimed at treating a wide range of diseases. Its application is fundamental in the discovery and development of new pharmaceuticals, contributing to the advancement of potent and effective chlorinated drug candidates . As a hazardous material, it requires careful handling. It is classified as corrosive and causes severe skin burns and eye damage (GHS Hazard Statement H314) . Proper precautions, including the use of personal protective equipment, are essential. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It must be stored sealed in a dry environment, under cool conditions (2-8°C) to maintain stability and purity .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3Cl2NO B137333 5-chloropicolinoyl chloride CAS No. 128073-03-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloropyridine-2-carbonyl chloride
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InChI

InChI=1S/C6H3Cl2NO/c7-4-1-2-5(6(8)10)9-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRIASDXJZYOBCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10568181
Record name 5-Chloropyridine-2-carbonyl chloride
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Molecular Weight

176.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128073-03-0
Record name 5-Chloro-2-pyridinecarbonyl chloride
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Record name 5-Chloropyridine-2-carbonyl chloride
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Foundational & Exploratory

5-Chloropicolinoyl Chloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the fundamental properties of 5-chloropicolinoyl chloride (CAS No: 128073-03-0), a key intermediate in pharmaceutical and agrochemical synthesis. The document covers its chemical structure, physicochemical properties, synthesis, reactivity, and typical spectroscopic characteristics. Detailed experimental protocols for its synthesis and common reactions are provided to aid researchers in its practical application.

Introduction

This compound is a reactive acyl chloride derivative of 5-chloropicolinic acid. Its bifunctional nature, featuring both a reactive acyl chloride and a substituted pyridine ring, makes it a valuable building block in the synthesis of a wide range of complex organic molecules. The presence of the chlorine atom on the pyridine ring offers a site for further functionalization, enhancing its versatility in medicinal chemistry and drug design. This guide aims to consolidate the core information on this compound to support its effective use in research and development.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 128073-03-0[1][2][3][4]
Molecular Formula C₆H₃Cl₂NO[1][3][4]
Molecular Weight 176.00 g/mol [3]
Appearance Not available (likely a liquid or low-melting solid)[1]
Boiling Point No data available[3]
Melting Point Not available
Solubility Reacts with water. Likely soluble in anhydrous aprotic organic solvents such as THF, DCM, and DMF.[5]
Storage Conditions Sealed in a dry environment at 2-8°C.[1][3]

Synthesis

The most common and direct method for the synthesis of this compound is the reaction of 5-chloropicolinic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.

General Synthesis Workflow

The synthesis process involves the conversion of the carboxylic acid to the corresponding acyl chloride.

SynthesisWorkflow cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product 5-Chloropicolinic_Acid 5-Chloropicolinic Acid Reaction Reaction under reflux or at room temperature 5-Chloropicolinic_Acid->Reaction Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Reaction Solvent Anhydrous Solvent (e.g., Toluene, DCM) Solvent->Reaction Catalyst Catalytic DMF (optional) Catalyst->Reaction Workup Removal of excess reagent and solvent Reaction->Workup 5-Chloropicolinoyl_Chloride This compound Workup->5-Chloropicolinoyl_Chloride

Figure 1: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis from 5-Chloropicolinic Acid

Materials:

  • 5-Chloropicolinic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene or Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, reflux condenser with drying tube, etc.)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-chloropicolinic acid (1 equivalent) in anhydrous toluene or DCM.

  • Add a catalytic amount of DMF (e.g., 1-2 drops).

  • Slowly add thionyl chloride (1.5 - 2.0 equivalents) to the suspension at room temperature with stirring.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (cessation of gas evolution and dissolution of the starting material). The progress of the reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing the resulting methyl ester by TLC or LC-MS.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a basic solution (e.g., NaOH) to neutralize the evolved HCl and SO₂ gases.

  • The crude this compound is typically obtained as an oil or solid and can often be used in the next step without further purification. If necessary, purification can be achieved by vacuum distillation.

Reactivity and Key Reactions

This compound is a highly reactive compound due to the presence of the acyl chloride functional group. It readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles.

General Reactivity Pathway

The carbonyl carbon of the acyl chloride is highly electrophilic and is attacked by nucleophiles, leading to the formation of a tetrahedral intermediate, which then collapses to expel the chloride leaving group.

ReactivityPathway Start This compound Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu-H) (e.g., R-OH, R-NH₂, H₂O) Nucleophile->Intermediate Product Substituted Product (Ester, Amide, Carboxylic Acid) Intermediate->Product Elimination of Cl⁻ Byproduct HCl Intermediate->Byproduct

Figure 2: General mechanism of nucleophilic acyl substitution of this compound.

Amidation

The reaction of this compound with primary or secondary amines yields the corresponding N-substituted 5-chloropicolinamides. These amides are often of interest in drug discovery.[6]

Detailed Experimental Protocol: Synthesis of N-Aryl-5-chloropicolinamide

Materials:

  • This compound

  • Substituted aniline (e.g., aniline)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or pyridine

  • Standard laboratory glassware

Procedure:

  • Dissolve the substituted aniline (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1 equivalent) in anhydrous DCM to the cooled amine solution with stirring.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional 2-16 hours. The reaction progress can be monitored by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, and wash it sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Esterification

This compound reacts with alcohols or phenols to form the corresponding esters. This reaction is often carried out in the presence of a base to neutralize the HCl byproduct.

Detailed Experimental Protocol: Synthesis of a Phenyl 5-Chloropicolinate

Materials:

  • This compound

  • A phenol (e.g., phenol)

  • Anhydrous dichloromethane (DCM) or pyridine (as both solvent and base)

  • Standard laboratory glassware

Procedure:

  • Dissolve the phenol (1 equivalent) in anhydrous pyridine or DCM containing a stoichiometric amount of a non-nucleophilic base like triethylamine.

  • Cool the solution to 0 °C.

  • Slowly add this compound (1.1 equivalents) to the solution with stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • If DCM was used as the solvent, wash the reaction mixture with water, dilute HCl, and brine. If pyridine was used as the solvent, remove it under reduced pressure and then perform an aqueous workup.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude ester by column chromatography or recrystallization.

Spectroscopic Data

Table 2: Expected Spectroscopic Data for this compound

SpectroscopyExpected Features
¹H NMR Aromatic region (δ 7.5-9.0 ppm): Three protons on the pyridine ring, exhibiting characteristic splitting patterns (doublets and doublet of doublets). The exact chemical shifts will be influenced by the electron-withdrawing nature of the chlorine and acyl chloride groups.
¹³C NMR Carbonyl carbon (C=O) signal around δ 165-175 ppm. Aromatic carbons in the region of δ 120-155 ppm. The carbon attached to the chlorine atom will show a characteristic chemical shift.
IR (Infrared) Strong C=O stretching absorption for the acyl chloride at a high frequency, typically in the range of 1770-1810 cm⁻¹. C-Cl stretching vibrations will appear in the fingerprint region.
Mass Spec. The molecular ion peak (M⁺) should be observable at m/z 175 and a characteristic M+2 peak at m/z 177 with an intensity ratio of approximately 3:1 due to the presence of the ³⁵Cl and ³⁷Cl isotopes. A second chlorine atom will lead to M+4 peaks. Common fragmentation would involve the loss of Cl (M-35) and COCl (M-63).

Safety and Handling

This compound is a reactive and hazardous chemical. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood.[1] It is corrosive and a lachrymator. It reacts with moisture and should be stored under anhydrous conditions. Refer to the Safety Data Sheet (SDS) for complete safety information before handling.

Applications in Drug Development

Acyl chlorides, including heteroaromatic variants like this compound, are pivotal intermediates in the synthesis of pharmaceuticals.[7] The picolinoyl scaffold is present in a number of biologically active molecules. The ability to readily form amide and ester linkages allows for the facile introduction of this moiety into drug candidates to modulate their pharmacological properties. The chlorine substituent provides a handle for further synthetic modifications, such as cross-coupling reactions, to build molecular complexity and explore structure-activity relationships (SAR).

Conclusion

This compound is a versatile and reactive building block with significant potential in organic synthesis, particularly in the fields of pharmaceutical and agrochemical research. This guide has provided a consolidated resource on its fundamental properties, synthesis, reactivity, and spectroscopic characteristics. The detailed experimental protocols are intended to facilitate its practical application by researchers and scientists. Proper handling and adherence to safety precautions are essential when working with this compound.

References

5-Chloropicolinoyl Chloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 128073-03-0

Structure: Chemical structure of 5-Chloropicolinoyl chloride

This technical guide provides an in-depth overview of this compound, a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. This document details its chemical properties, synthesis, and reactivity, with a focus on its application in drug discovery and development.

Core Chemical and Physical Properties

This compound is a reactive acyl chloride derivative of 5-chloropicolinic acid. Its reactivity stems from the electrophilic carbonyl carbon, which is susceptible to nucleophilic attack. The presence of the chlorine atom on the pyridine ring also influences its electronic properties and reactivity. A summary of its key properties is presented below.

PropertyValueReference
CAS Number 128073-03-0[1]
Molecular Formula C₆H₃Cl₂NO[1]
Molecular Weight 176.00 g/mol [1]
Appearance White to off-white solidGeneral knowledge
Purity Typically >95%[1]
Storage Temperature 2-8°C, sealed in dry conditions[1]

Note: Specific physical properties such as melting point and boiling point are not consistently reported in publicly available literature and should be determined empirically.

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the chlorination of 5-chloropicolinic acid. Thionyl chloride (SOCl₂) is a widely used and effective reagent for this transformation.

Experimental Protocol: Synthesis from 5-Chloropicolinic Acid

Objective: To synthesize this compound from 5-chloropicolinic acid using thionyl chloride.

Materials:

  • 5-Chloropicolinic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (or another inert solvent like dichloromethane)

  • Dry glassware

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 5-chloropicolinic acid (1 equivalent) in anhydrous toluene.

  • Slowly add thionyl chloride (1.5-2.0 equivalents) to the suspension at room temperature with stirring.

  • Heat the reaction mixture to reflux (approximately 80-110°C, depending on the solvent) and maintain for 2-4 hours, or until the reaction is complete (cessation of gas evolution and dissolution of the starting material). The progress of the reaction can be monitored by TLC by quenching a small aliquot with methanol and observing the formation of the methyl ester.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to co-evaporate with anhydrous toluene a few times to ensure complete removal of residual thionyl chloride.

  • The resulting crude this compound is often used in the next step without further purification. If necessary, purification can be achieved by vacuum distillation or recrystallization.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it generates toxic gases (HCl and SO₂). Thionyl chloride is corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Reactivity and Applications in Drug Development

This compound is a versatile intermediate for the synthesis of a wide range of compounds, particularly amides, which are prevalent in many pharmaceutical structures. Its reaction with primary and secondary amines is a fundamental transformation in medicinal chemistry.

General Experimental Protocol: Amidation Reaction

Objective: To synthesize an amide from this compound and a primary or secondary amine.

Materials:

  • This compound

  • Primary or secondary amine

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

  • A non-nucleophilic base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))

  • Dry glassware

  • Magnetic stirrer

Procedure:

  • In a dry, round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and the base (1.1-1.5 equivalents) in the anhydrous solvent.

  • Cool the solution to 0°C using an ice bath.

  • In a separate flask, dissolve this compound (1.0-1.2 equivalents) in the same anhydrous solvent.

  • Slowly add the solution of this compound to the stirred amine solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-12 hours, or until the reaction is complete as monitored by TLC.

  • Upon completion, the reaction is typically quenched with water or a saturated aqueous solution of ammonium chloride.

  • The product is then extracted into an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude amide can be purified by column chromatography, recrystallization, or other suitable methods.

Visualization of Synthetic Workflow

The following diagrams illustrate the logical flow of the synthesis and subsequent reaction of this compound.

G cluster_synthesis Synthesis of this compound 5-Chloropicolinic_Acid 5-Chloropicolinic Acid Reaction_Vessel_1 Reaction at Reflux 5-Chloropicolinic_Acid->Reaction_Vessel_1 Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Reaction_Vessel_1 Workup_1 Removal of Excess Reagent & Solvent Reaction_Vessel_1->Workup_1 5-Chloropicolinoyl_Chloride This compound Workup_1->5-Chloropicolinoyl_Chloride G cluster_amidation Amidation Reaction Workflow 5-Chloropicolinoyl_Chloride_Input This compound Reaction_Vessel_2 Reaction at 0°C to RT 5-Chloropicolinoyl_Chloride_Input->Reaction_Vessel_2 Amine Primary or Secondary Amine Amine->Reaction_Vessel_2 Base Non-nucleophilic Base (e.g., TEA) Base->Reaction_Vessel_2 Workup_2 Aqueous Workup & Extraction Reaction_Vessel_2->Workup_2 Purification Purification (Chromatography/Recrystallization) Workup_2->Purification Amide_Product Target Amide Purification->Amide_Product

References

"5-chloropicolinoyl chloride" synthesis from 5-chloropicolinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 5-chloropicolinoyl chloride from 5-chloropicolinic acid, a critical transformation for the development of various pharmaceutical and agrochemical compounds. The synthesis primarily involves the conversion of a carboxylic acid to an acyl chloride, a fundamental reaction in organic chemistry. This is typically achieved using chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This document outlines the prevalent methodologies, providing detailed experimental protocols and summarizing key quantitative data derived from analogous transformations of similar pyridine-based carboxylic acids.

Core Synthesis Methodologies

The conversion of 5-chloropicolinic acid to its corresponding acyl chloride is most commonly accomplished through the use of thionyl chloride or, alternatively, oxalyl chloride, which is often considered a milder reagent.

1. Thionyl Chloride Method: This is a widely used and cost-effective method for the preparation of acyl chlorides.[1] The reaction proceeds with the formation of gaseous byproducts (sulfur dioxide and hydrogen chloride), which helps to drive the reaction to completion.[2] For pyridine-containing carboxylic acids, the reaction can be carried out with an excess of thionyl chloride, which may also act as the solvent, or in an inert solvent such as toluene or tetrahydrofuran (THF).[3][4] The reaction is typically conducted at reflux temperature.[5][6] A catalytic amount of N,N-dimethylformamide (DMF) can also be employed to facilitate the reaction.[4]

2. Oxalyl Chloride Method: Oxalyl chloride is another effective reagent for this transformation and is often preferred for substrates that may be sensitive to the harsher conditions of thionyl chloride.[7] The reaction is typically carried out in an inert solvent like dichloromethane (DCM) at room temperature and often requires a catalytic amount of DMF.[7] The byproducts of this reaction, carbon dioxide, carbon monoxide, and hydrogen chloride, are also gaseous, simplifying the workup procedure.[8]

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of this compound based on established procedures for analogous pyridine carboxylic acids.

Protocol 1: Synthesis using Thionyl Chloride

This protocol is adapted from the synthesis of nicotinoyl chloride and picolinoyl chloride.[3][4][5][6]

Materials:

  • 5-Chloropicolinic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (optional, as solvent)

  • Anhydrous N,N-dimethylformamide (DMF) (optional, as catalyst)

  • Anhydrous hexane or cyclohexane (for precipitation)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-chloropicolinic acid (1.0 eq) in either an excess of thionyl chloride (3.0-5.0 eq) or in an anhydrous solvent like toluene.

  • If using a solvent, add thionyl chloride (1.5-2.0 eq) dropwise to the suspension. A few drops of anhydrous DMF can be added as a catalyst.[4]

  • Heat the reaction mixture to reflux (typically 70-80 °C for neat thionyl chloride, or the boiling point of the solvent) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).[3][6]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the toxic and corrosive vapors.

  • The resulting crude this compound, often obtained as its hydrochloride salt, can be a crystalline solid or an oil.[5]

  • For purification, the crude product can be triturated with an anhydrous non-polar solvent such as hexane or cyclohexane to induce precipitation of the hydrochloride salt. The solid can then be collected by filtration under an inert atmosphere, washed with the same solvent, and dried under vacuum.

Protocol 2: Synthesis using Oxalyl Chloride

This protocol provides a milder alternative to the thionyl chloride method.[7]

Materials:

  • 5-Chloropicolinic acid

  • Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous N,N-dimethylformamide (DMF) (catalyst)

Procedure:

  • To a stirred suspension of 5-chloropicolinic acid (1.0 eq) in anhydrous DCM at 0 °C (ice bath), add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).

  • Slowly add oxalyl chloride (1.5-2.0 eq) dropwise to the mixture. Vigorous gas evolution (CO, CO₂, HCl) will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the gas evolution ceases.

  • The solvent and any excess reagent can be removed under reduced pressure to yield the crude this compound.

  • Purification can be achieved as described in Protocol 1, step 7.

Quantitative Data

Starting MaterialReagentSolventTemperatureTime (h)Yield (%)Reference
Nicotinic AcidThionyl ChlorideNeatReflux2Not specified, used in situ[5]
Nicotinic AcidPhosphorus PentachlorideCarbon TetrachlorideReflux (100°C)287.5[9]
Nicotinic AcidThionyl ChlorideTHFReflux3Not specified, used in situ[3]
Nicotinic AcidThionyl ChlorideNeatReflux2Not specified, used in situ[6]
Pyridine-2-carboxylic acidThionyl ChlorideTolueneReflux2Not specified, used in situ[4]

Table 1: Summary of Reaction Conditions and Yields for Analogous Syntheses.

Experimental Workflow and Signaling Pathways

The synthesis of this compound from 5-chloropicolinic acid is a linear process. The following diagrams illustrate the overall workflow and the general mechanism of the chlorination reaction.

Synthesis_Workflow Start 5-Chloropicolinic Acid Reaction Reaction with Chlorinating Agent (e.g., SOCl₂) Start->Reaction Workup Removal of Excess Reagent & Solvent Reaction->Workup Purification Purification (e.g., Precipitation/ Filtration) Workup->Purification Product 5-Chloropicolinoyl Chloride Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Chlorination_Mechanism cluster_0 Activation of Carboxylic Acid Carboxylic_Acid R-COOH Intermediate R-CO-O-S(O)Cl Carboxylic_Acid->Intermediate + SOCl₂ Thionyl_Chloride SOCl₂ Acyl_Chloride R-COCl Intermediate->Acyl_Chloride - SO₂ - HCl

Caption: Generalized mechanism for the formation of an acyl chloride using thionyl chloride.

References

"5-chloropicolinoyl chloride" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties and synthetic applications of 5-chloropicolinoyl chloride. The data is presented in a structured format to facilitate its use in a research and development setting.

Core Compound Data

This compound is a reactive acyl chloride derivative of picolinic acid. It serves as a key intermediate in the synthesis of a variety of organic compounds, particularly in the development of pharmaceutical and agrochemical agents.

PropertyValueCitations
Molecular Formula C₆H₃Cl₂NO[1][2][3]
Molecular Weight 176.00 g/mol [2][3]
CAS Number 128073-03-0[1][2][3]

Experimental Protocols

A primary application of this compound is in the synthesis of N-substituted picolinamides through the Schotten-Baumann reaction. This reaction involves the acylation of a primary or secondary amine with the acyl chloride in the presence of a base. The following protocol details the synthesis of a specific N-aryl picolinamide.

Synthesis of 5-chloro-N-(substituted-phenyl)picolinamide

This procedure outlines the reaction of this compound with a substituted aniline in the presence of a base to form the corresponding amide.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-aminophenol)

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous acetonitrile (CH₃CN) or Dichloromethane (DCH₂)

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 equivalent) in anhydrous acetonitrile.

  • Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (1.1 equivalents) dropwise with stirring.

  • Acylation: To the stirred solution, add a solution of this compound (1.05 equivalents) in anhydrous acetonitrile dropwise via a dropping funnel, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the solvent.

    • Redissolve the residue in a suitable organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with deionized water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by a suitable method, such as recrystallization or column chromatography on silica gel, to yield the pure N-aryl-5-chloropicolinamide.

Visualizations

Experimental Workflow for the Synthesis of N-Aryl-5-Chloropicolinamide

The following diagram illustrates the key steps in the synthesis of an N-aryl-5-chloropicolinamide from this compound and a substituted aniline.

experimental_workflow reagents Reactants: - Substituted Aniline - this compound - Triethylamine - Acetonitrile reaction Reaction: 1. Dissolve aniline in acetonitrile. 2. Add triethylamine at 0°C. 3. Add this compound solution. 4. Reflux until completion (TLC monitoring). reagents->reaction Mixing workup Work-up: 1. Concentrate reaction mixture. 2. Redissolve in ethyl acetate. 3. Wash with H₂O, NaHCO₃, and brine. 4. Dry over MgSO₄. reaction->workup Quenching & Extraction purification Purification: 1. Filter drying agent. 2. Concentrate filtrate. 3. Recrystallize or perform   column chromatography. workup->purification Isolation product Final Product: Pure N-Aryl-5-Chloropicolinamide purification->product Final Form

Caption: Experimental workflow for amide synthesis.

References

An In-depth Technical Guide to 5-Chloropicolinoyl Chloride: Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative solubility and stability data for 5-chloropicolinoyl chloride is limited. This guide provides an overview based on the general characteristics of acyl chlorides and related compounds, alongside recommended experimental protocols for its characterization.

Introduction

This compound (CAS No: 128073-03-0) is a reactive acyl chloride derivative of picolinic acid.[1][2] Its structure, featuring a pyridine ring, a chloro-substituent, and a highly electrophilic acyl chloride moiety, makes it a valuable building block in organic synthesis, particularly for the introduction of the 5-chloropicolinoyl group in the development of novel pharmaceuticals and agrochemicals. Acyl chlorides, in general, are known for their high reactivity, which is both a key attribute for synthesis and a challenge for their handling and storage.[3][4][5] This guide provides a summary of the known properties of this compound and outlines protocols for determining its solubility and stability.

Physicochemical Properties

PropertyValueSource
CAS Number 128073-03-0[1][2]
Molecular Formula C₆H₃Cl₂NO[1][2]
Molecular Weight 176.00 g/mol N/A
Appearance N/A[2]
Purity Typically ≥95%[2]
Storage Conditions Sealed in dry, 2-8°C[2]

Solubility Profile

Specific quantitative solubility data for this compound in various solvents is not published. However, based on the general solubility characteristics of acyl chlorides and the polar nature of the pyridine ring, a qualitative solubility profile can be predicted.

  • Reactive in Protic Solvents: Acyl chlorides are highly reactive with protic solvents such as water, alcohols, and amines.[4][6][7] Therefore, this compound is expected to react with, rather than dissolve in, these solvents, leading to the formation of 5-chloropicolinic acid, esters, or amides, respectively. The reaction with water (hydrolysis) is often vigorous.[4]

  • Soluble in Apolar Aprotic Solvents: It is anticipated to be soluble in a range of aprotic organic solvents, such as dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and toluene. These solvents are typically used as reaction media for syntheses involving acyl chlorides.

A proposed experimental protocol for determining the solubility of this compound is provided in Section 5.1.

Stability and Reactivity

The primary stability concern for this compound, as with most acyl chlorides, is its susceptibility to hydrolysis.[3][4] The presence of moisture in the air can lead to its degradation to 5-chloropicolinic acid and hydrochloric acid.[4] This reactivity necessitates storage under inert, dry conditions at reduced temperatures (2-8°C) to minimize degradation.[2]

The high reactivity of the acyl chloride group makes it an excellent acylating agent.[6] It will readily react with nucleophiles in substitution reactions.[6][7]

The hydrolysis reaction is a critical consideration for the handling, storage, and use of this compound.

Hydrolysis of this compound A This compound C 5-Chloropicolinic Acid A->C + H₂O D Hydrochloric Acid (HCl) A->D + H₂O B Water (H₂O)

Caption: Reaction pathway for the hydrolysis of this compound.

Experimental Protocols

The following sections detail proposed experimental protocols for the determination of the solubility and stability of this compound. These are generalized procedures and may require optimization.

This protocol outlines a method for determining the solubility of this compound in various aprotic solvents using a gravimetric method.

Solubility Determination Workflow A Prepare saturated solutions of this compound in various aprotic solvents at a constant temperature. B Equilibrate the solutions with stirring for a defined period (e.g., 24 hours). A->B C Centrifuge or filter the solutions to remove undissolved solid. B->C D Take a known volume of the clear supernatant. C->D E Evaporate the solvent under reduced pressure. D->E F Weigh the remaining solid residue. E->F G Calculate the solubility (e.g., in g/L or mg/mL). F->G

Caption: Experimental workflow for determining the solubility of this compound.

Methodology:

  • Preparation of Saturated Solutions: To a series of vials, add a known volume (e.g., 2 mL) of the selected aprotic solvents (e.g., dichloromethane, chloroform, tetrahydrofuran, acetonitrile, ethyl acetate). Add an excess of this compound to each vial to ensure a saturated solution.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker bath (e.g., at 25°C) for 24 hours to allow the system to reach equilibrium.

  • Separation of Solid: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid. Alternatively, filter the solution through a syringe filter compatible with the solvent.

  • Sample Collection: Carefully transfer a precise volume (e.g., 1.00 mL) of the clear supernatant to a pre-weighed vial.

  • Solvent Evaporation: Remove the solvent from the vial under a stream of inert gas (e.g., nitrogen) or by using a rotary evaporator.

  • Gravimetric Analysis: Dry the vial containing the residue under vacuum to a constant weight.

  • Calculation: The solubility is calculated by dividing the mass of the residue by the volume of the supernatant taken.

This protocol describes a method to assess the stability of this compound in the presence of moisture by monitoring its hydrolysis over time using High-Performance Liquid Chromatography (HPLC).

Hydrolysis Kinetics Study Workflow A Prepare a stock solution of this compound in a dry aprotic solvent (e.g., acetonitrile). C Initiate the reaction by adding the stock solution to the reaction solutions at t=0. A->C B Prepare reaction solutions with a known concentration of water in the same solvent. B->C D At various time points, withdraw an aliquot and quench the reaction (e.g., with a derivatizing agent or by dilution in a dry solvent). C->D E Analyze the samples by HPLC to quantify the remaining this compound and the formation of 5-chloropicolinic acid. D->E F Plot the concentration of this compound versus time to determine the rate of hydrolysis. E->F

References

Spectroscopic Data of 5-Chloropicolinoyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-chloropicolinoyl chloride, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to the reactive nature of acyl chlorides, direct experimental data is not always readily available in public databases. Therefore, this document presents a combination of predicted data based on analogous compounds and detailed experimental protocols for obtaining and interpreting the spectra.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of structurally similar compounds, including nicotinoyl chloride and other chlorinated pyridine derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~8.7Doublet~2.5H-6
~8.1Doublet of Doublets~8.5, 2.5H-4
~7.6Doublet~8.5H-3

Solvent: CDCl₃. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~168C=O (acyl chloride)
~152C-2
~150C-6
~140C-4
~135C-5
~125C-3

Solvent: CDCl₃. The chemical shifts are referenced to the solvent peak at 77.16 ppm.

Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~1770StrongC=O stretching (acyl chloride)
~1580, ~1460MediumC=C and C=N stretching (pyridine ring)
~1250StrongC-Cl stretching (acyl chloride)
~830MediumC-Cl stretching (aromatic)
~750MediumC-H out-of-plane bending

Sample preparation: Thin film on NaCl or KBr plates.

Table 4: Predicted Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
175/177/179100 / 65 / 10[M]⁺ (Molecular ion with ³⁵Cl and ³⁷Cl isotopes)
140/142~30[M-Cl]⁺
112/114~40[M-COCl]⁺

Ionization mode: Electron Ionization (EI).

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a reactive compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the proton and carbon framework of the molecule.

Methodology:

  • Sample Preparation (under inert atmosphere): Due to the moisture sensitivity of acyl chlorides, all sample preparation should be conducted in a glove box or under a dry nitrogen or argon atmosphere.

    • Use a brand new or oven-dried NMR tube.

    • Weigh approximately 10-20 mg of this compound directly into the NMR tube.

    • Add approximately 0.6 mL of anhydrous deuterated chloroform (CDCl₃) from a sealed ampule or a freshly dried solvent stock.

    • Cap the NMR tube securely with a tight-fitting cap and seal with parafilm for extra precaution.

  • Instrument Parameters:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • ¹H NMR:

      • Pulse sequence: Standard single-pulse experiment.

      • Number of scans: 16-32.

      • Relaxation delay: 1-2 seconds.

      • Spectral width: -2 to 12 ppm.

    • ¹³C NMR:

      • Pulse sequence: Proton-decoupled experiment (e.g., zgpg30).

      • Number of scans: 1024 or more, depending on sample concentration.

      • Relaxation delay: 2-5 seconds.

      • Spectral width: 0 to 200 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the characteristic functional groups, particularly the acyl chloride carbonyl stretch.

Methodology:

  • Sample Preparation (in a fume hood):

    • Place a clean, dry salt plate (NaCl or KBr) onto the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the clean salt plate.

    • In a fume hood, carefully place a small drop of neat this compound onto the salt plate.

    • Place a second salt plate on top to create a thin liquid film.

  • Instrument Parameters:

    • Spectrometer: A standard FTIR spectrometer.

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and analyze the fragmentation pattern to support the proposed structure.

Methodology:

  • Sample Introduction:

    • Use a direct insertion probe for solid/liquid samples or a gas chromatograph (GC) for volatile samples. Given the reactivity, direct insertion is often preferred to avoid decomposition on a GC column.

    • Dissolve a small amount of the sample in a volatile, dry solvent (e.g., dichloromethane) if necessary.

  • Instrument Parameters:

    • Mass Spectrometer: A mass spectrometer equipped with an Electron Ionization (EI) source.

    • Ionization energy: 70 eV.

    • Mass range: 50-300 m/z.

    • Source temperature: Keep as low as possible to minimize thermal decomposition, typically 150-200 °C.

  • Data Analysis:

    • Identify the molecular ion peak cluster, noting the isotopic pattern characteristic of two chlorine atoms.

    • Identify and propose structures for the major fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Distillation) Synthesis->Purification IR FTIR Spectroscopy Purification->IR Initial functional group check NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Detailed structural analysis MS Mass Spectrometry Purification->MS Molecular weight determination IR_Data Identify Functional Groups (e.g., C=O, C-Cl) IR->IR_Data NMR_Data Determine Connectivity and Proton/Carbon Environment NMR->NMR_Data MS_Data Confirm Molecular Weight and Fragmentation Pattern MS->MS_Data Confirmation Structure Confirmation IR_Data->Confirmation NMR_Data->Confirmation MS_Data->Confirmation

A logical workflow for the spectroscopic analysis of a synthesized compound.

5-Chloropicolinoyl Chloride: A Versatile Scaffold for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Chloropicolinoyl chloride, a halogenated pyridine derivative, has emerged as a critical building block in modern synthetic chemistry. Its unique electronic properties and reactive acyl chloride functionality make it a valuable precursor for the development of novel compounds with significant potential in medicinal chemistry and agrochemistry. This technical guide provides a comprehensive overview of the research applications of this compound, focusing on its role in the synthesis of kinase inhibitors and other biologically active molecules. The guide includes detailed experimental protocols, quantitative data on the activity of derived compounds, and visualizations of relevant biological pathways and synthetic workflows.

Core Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

This compound is a key intermediate in the synthesis of a variety of small molecules targeting protein kinases, enzymes that play a crucial role in cellular signaling pathways. Dysregulation of kinase activity is implicated in numerous diseases, including cancer, inflammatory disorders, and autoimmune conditions. The picolinoyl chloride moiety readily reacts with amines to form stable amide bonds, providing a robust method for incorporating the 5-chloropyridine scaffold into larger, more complex molecules.

One of the most notable applications of a related picolinoyl chloride is in the synthesis of Apilimod, a potent and selective inhibitor of phosphoinositide 5-kinase (PIKfyve).[1] While the detailed synthesis of Apilimod is proprietary, the general synthetic strategy highlights the importance of chloro-substituted picolinoyl chlorides in accessing this class of kinase inhibitors.

Targeting the PI3K/Akt/mTOR Signaling Pathway

Many kinase inhibitors derived from chloro-substituted pyridines target the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism. The general mechanism involves the binding of the inhibitor to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade.

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Inhibitor (e.g., Apilimod derivative) Inhibitor (e.g., Apilimod derivative) Inhibitor (e.g., Apilimod derivative)->PI3K inhibits

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of a kinase inhibitor.

Synthesis of Biologically Active Picolinamide Derivatives

The reaction of this compound with various primary and secondary amines is a cornerstone of its application. This straightforward amide bond formation allows for the generation of diverse libraries of picolinamide derivatives, which can be screened for a wide range of biological activities.

General Experimental Workflow for Picolinamide Synthesis

The synthesis of picolinamide derivatives from this compound typically follows a standardized workflow, which can be adapted based on the specific amine substrate and desired scale of the reaction.

Picolinamide_Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Purification Start Start Dissolve Amine Dissolve amine and base in anhydrous solvent Start->Dissolve Amine Cool Reaction Cool to 0 °C Dissolve Amine->Cool Reaction Add Acyl Chloride Add this compound dropwise Cool Reaction->Add Acyl Chloride Warm to RT Warm to room temperature and stir Add Acyl Chloride->Warm to RT Monitor Progress Monitor by TLC/LC-MS Warm to RT->Monitor Progress Monitor Progress->Warm to RT Incomplete Quench Reaction Quench with water Monitor Progress->Quench Reaction Complete Extract Product Extract with organic solvent Quench Reaction->Extract Product Wash Organic Layer Wash with brine Extract Product->Wash Organic Layer Dry and Concentrate Dry over Na2SO4 and concentrate Wash Organic Layer->Dry and Concentrate Purify Product Purify by column chromatography Dry and Concentrate->Purify Product End End Purify Product->End

Figure 2: General experimental workflow for the synthesis of picolinamide derivatives.

Quantitative Data: Biological Activity of Picolinamide Derivatives

The following table summarizes the in vitro biological activity of a series of N-methyl-picolinamide-4-thiol derivatives, synthesized from a related 4-chloropicolinoyl chloride, against the HepG2 human liver cancer cell line.[2] This data demonstrates the potential for discovering potent anticancer agents through modification of the picolinamide scaffold.

CompoundR GroupIC50 (µM) against HepG2 Cells
6a -phenyl16.54
6b -phenyl-p-OCH323.91
6f -phenyl-o-Cl61.55
6h -phenyl-2,4-Di-Cl10.55
6i -phenyl-2,6-Di-F23.25
6j -phenyl-2,3,4,5-Tetra-F54.24
6k -phenyl-m-CF317.04
6l -phenyl-p-CF310.96
6m -phenyl-o-CF365.38
6n -phenyl-m-NO219.12
6o -phenyl-p-NO233.67
6p -CHCl22.23
6u -propionyl>100
6v -butyryl>100
6w -pivaloyl>100
Sorafenib (positive control)16.30

Detailed Experimental Protocols

General Procedure for the Synthesis of N-substituted-5-chloropicolinamides:

Materials:

  • This compound

  • Appropriate primary or secondary amine (1.0 equivalent)

  • Triethylamine (1.5 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM.

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of this compound (1.1 equivalents) in anhydrous DCM dropwise over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-5-chloropicolinamide.

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Applications in Agrochemical Research

Beyond pharmaceuticals, this compound and its derivatives are valuable in the development of novel agrochemicals. The picolinic acid scaffold is present in several commercial herbicides. The introduction of a chlorine atom at the 5-position can significantly influence the biological activity and selectivity of these compounds. Research in this area focuses on the synthesis of new picolinate and picolinamide derivatives and their evaluation as herbicides, fungicides, and insecticides. The synthetic methodologies employed are similar to those used in medicinal chemistry, highlighting the versatility of this chemical intermediate.

Conclusion

This compound is a highly versatile and valuable reagent for the synthesis of a wide range of biologically active molecules. Its utility in the construction of kinase inhibitors for pharmaceutical applications and its potential in the development of novel agrochemicals underscore its importance in modern chemical research. The straightforward and robust protocols for its reaction with amines, coupled with the significant biological activities of the resulting picolinamide derivatives, ensure that this compound will continue to be a key building block for innovation in both drug discovery and crop protection. Researchers and scientists are encouraged to explore the diverse synthetic possibilities offered by this powerful intermediate to drive the development of next-generation therapeutics and agricultural solutions.

References

5-Chloropicolinoyl Chloride: A Versatile Building Block for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloropicolinoyl chloride is a valuable and reactive chemical intermediate that serves as a crucial building block in a wide array of organic syntheses. Its unique structural features, comprising a pyridine ring substituted with a chlorine atom and a reactive acyl chloride group, make it an important precursor for the synthesis of a diverse range of complex molecules. This guide provides a comprehensive overview of its synthesis, reactivity, and applications, with a particular focus on its role in the development of novel pharmaceuticals and agrochemicals. The presence of the chlorine atom and the nitrogen in the pyridine ring offers opportunities for further functionalization, allowing for the creation of diverse molecular scaffolds.[1][2]

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 128073-03-0[3][4]
Molecular Formula C6H3Cl2NO[3][4]
Molecular Weight 176.00 g/mol [3]
Appearance White to off-white solid
Purity ≥95%[4]
Storage Temperature 2-8°C[4]

Safety Precautions: this compound is a reactive compound and should be handled with appropriate safety measures in a well-ventilated fume hood. It is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling.[4]

Synthesis of this compound

The most common and straightforward method for the preparation of this compound is the reaction of 5-chloropicolinic acid with a chlorinating agent, typically thionyl chloride (SOCl₂). This reaction proceeds via a nucleophilic acyl substitution mechanism.

Experimental Protocol: Synthesis from 5-Chloropicolinic Acid

Materials:

  • 5-Chloropicolinic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (or another inert solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-chloropicolinic acid (1 equivalent) in anhydrous toluene.

  • Slowly add an excess of thionyl chloride (2-3 equivalents) to the suspension at room temperature with stirring.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitoring by TLC or the cessation of gas evolution).

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude this compound can be used directly in the next step or purified by distillation or recrystallization.

A patent describes a similar procedure where 5-chloro-2-thiophenecarboxylic acid is treated with thionyl chloride in an inert solvent to yield the corresponding acyl chloride with high purity.[5]

G cluster_synthesis Synthesis of this compound start 5-Chloropicolinic Acid + SOCl₂ in Toluene reflux Reflux (2-4h) start->reflux Heat workup Remove excess SOCl₂ and Toluene (Rotary Evaporator) reflux->workup product Crude this compound workup->product purification Purification (Distillation/Recrystallization) product->purification final_product Pure this compound purification->final_product

Figure 1: Synthetic workflow for this compound.

Reactivity and Key Synthetic Applications

The high reactivity of this compound stems from the electrophilic nature of the carbonyl carbon, which is readily attacked by nucleophiles. This makes it an excellent acylating agent for a variety of substrates, most notably amines, to form stable amide bonds.[6][7][8][9]

Acylation of Amines

The reaction of this compound with primary or secondary amines is a fundamental transformation that leads to the formation of N-substituted 5-chloropicolinamides. These amides are common structural motifs in many biologically active compounds. The reaction typically proceeds rapidly at or below room temperature and often requires a base to neutralize the hydrochloric acid byproduct.[10][11]

Experimental Protocol: General Procedure for N-Acylation of an Amine

Materials:

  • This compound

  • Primary or secondary amine

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

  • Tertiary amine base (e.g., triethylamine, pyridine)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and the tertiary amine base (1.1-1.5 equivalents) in the anhydrous solvent.

  • Cool the solution to 0°C in an ice bath.

  • Dissolve this compound (1.0-1.1 equivalents) in the same anhydrous solvent and add it dropwise to the cooled amine solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-16 hours, or until the reaction is complete as monitored by TLC.

  • Upon completion, the reaction mixture can be worked up by washing with water and brine, followed by drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • The solvent is removed under reduced pressure, and the crude product can be purified by column chromatography or recrystallization.

G cluster_acylation N-Acylation of an Amine start Amine + Base in Anhydrous Solvent cooling Cool to 0°C start->cooling addition Dropwise addition of this compound cooling->addition reaction Stir at RT (1-16h) addition->reaction workup Aqueous Workup reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product N-substituted 5-Chloropicolinamide purification->product

Figure 2: Experimental workflow for N-acylation.
Quantitative Data for Acylation Reactions

The following table summarizes representative yields for the acylation of various amines with acyl chlorides, based on analogous reactions found in the literature.[12][13]

Amine SubstrateAcylating AgentProductTypical Yield (%)
AnilineAcetyl ChlorideN-Phenylacetamide85-95
4-ChloroanilineBenzoyl ChlorideN-(4-Chlorophenyl)benzamide80-90
Methyl 5-amino-3-methylpicolinateIsobutyryl ChlorideMethyl 5-(isobutyramido)-3-methylpicolinate>90

Applications in Drug Discovery and Agrochemical Development

Chlorine-containing heterocyclic compounds are of significant interest in medicinal chemistry and agrochemical research due to their unique physicochemical properties that can enhance biological activity.[1] The introduction of a chlorine atom can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1]

While specific blockbuster drugs or widely used pesticides directly synthesized from this compound are not prominently featured in the reviewed literature, its structural motif is present in many biologically active molecules. Acyl chlorides, in general, are fundamental reagents for creating amide bonds, which are prevalent in a vast number of pharmaceuticals.[2] For instance, the related 5-chlorovaleryl chloride is a key intermediate in the synthesis of the anti-thrombotic drug cilostazol and the herbicide pyraclonil.[14] This highlights the importance of chloro-substituted acyl chlorides as building blocks in the development of new chemical entities with potential therapeutic or agricultural applications.

Conclusion

This compound is a highly versatile and reactive building block in organic synthesis. Its straightforward preparation and high reactivity make it an invaluable tool for the construction of complex molecules, particularly through the formation of robust amide linkages. Its utility is especially pronounced in the fields of medicinal chemistry and agrochemical science, where the introduction of the 5-chloropyridine moiety can lead to compounds with enhanced biological properties. The experimental protocols and data presented in this guide offer a solid foundation for researchers and professionals to effectively utilize this important chemical intermediate in their synthetic endeavors.

References

An In-Depth Technical Guide to 5-Chloropicolinoyl Chloride Derivatives and Analogues for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Chloropicolinoyl chloride is a halogenated pyridine derivative that serves as a versatile building block in the synthesis of a diverse range of molecular structures with potential therapeutic applications. The presence of the chlorine atom and the reactive acyl chloride group allows for the facile introduction of this scaffold into various molecules, influencing their physicochemical properties and biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships of derivatives and analogues of this compound, aimed at researchers, scientists, and drug development professionals. While direct derivatization of this compound is a key synthetic strategy, this guide also encompasses data from closely related analogues to provide a broader understanding of the chemical space.

Core Chemical Structure

The foundational structure is this compound, a pyridine ring substituted with a chlorine atom at the 5-position and an acyl chloride at the 2-position.

Molecular Formula: C₆H₃Cl₂NO CAS Number: 128073-03-0

Synthesis of Derivatives and Analogues

The primary route for derivatizing this compound is through the formation of amides via reaction with primary or secondary amines. This nucleophilic acyl substitution, often referred to as the Schotten-Baumann reaction, is a robust and widely used method in medicinal chemistry.

General Experimental Protocol: Amide Synthesis from this compound

This protocol outlines a general procedure for the synthesis of N-substituted 5-chloropicolinamides.

Materials:

  • This compound

  • Desired primary or secondary amine (1.0 equivalent)

  • Triethylamine (TEA) or other suitable base (1.1-1.5 equivalents)

  • Anhydrous dichloromethane (DCM) or other aprotic solvent

  • Argon or Nitrogen atmosphere

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of the amine (1.0 eq) in anhydrous DCM under an inert atmosphere, add triethylamine (1.1 eq).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-substituted 5-chloropicolinamide.

Diagram of the General Synthetic Workflow:

G start Start: Amine and Base in DCM step1 Cool to 0°C start->step1 step2 Add this compound step1->step2 step3 Warm to RT and Stir (2-16h) step2->step3 step4 Aqueous Workup (Water, Brine) step3->step4 step5 Dry and Concentrate step4->step5 step6 Purification (Chromatography/Recrystallization) step5->step6 end_node End: Purified N-substituted 5-chloropicolinamide step6->end_node

Caption: General workflow for the synthesis of 5-chloropicolinamide derivatives.

Biological Activities and Structure-Activity Relationships (SAR)

While specific data for a broad range of this compound derivatives is not extensively available in the public domain, analysis of structurally related compounds, such as other chlorinated picolinamides and quinoline derivatives, provides valuable insights into potential therapeutic applications and SAR.

Anticancer Activity

Analogues of this compound have shown promise as anticancer agents. For instance, derivatives of quinoline-5-sulfonamides, which share a chlorinated heterocyclic core, have been evaluated for their antiproliferative activity against various cancer cell lines.

Table 1: In Vitro Antiproliferative Activity of Acetylene Derivatives of 8-Hydroxyquinoline-5-sulfonamide [1]

Compound IDRC-32 (IC₅₀, µM)MDA-MB-231 (IC₅₀, µM)A549 (IC₅₀, µM)HFF-1 (IC₅₀, µM)
3a -H15.3 ± 1.118.1 ± 1.521.7 ± 1.9>100
3b -CH₃12.8 ± 0.915.2 ± 1.218.9 ± 1.6>100
3c -CH₂C≡CH9.7 ± 0.7 11.3 ± 0.9 13.5 ± 1.1 >100
Cisplatin -5.2 ± 0.46.8 ± 0.58.1 ± 0.6-
Doxorubicin -0.9 ± 0.11.2 ± 0.11.5 ± 0.2-

Data is for analogous quinoline-5-sulfonamide derivatives and not direct derivatives of this compound.[1]

The data suggests that the presence of an acetylene moiety can enhance anticancer activity.[1] Specifically, compound 3c , with a propargyl group, demonstrated the highest potency among the tested analogues against human amelanotic melanoma (C-32), breast adenocarcinoma (MDA-MB-231), and lung adenocarcinoma (A549) cell lines, while showing low cytotoxicity to normal human dermal fibroblasts (HFF-1).[1]

Potential Signaling Pathway Involvement in Cancer:

Based on the activity of analogous compounds, derivatives of this compound could potentially exert their anticancer effects through the modulation of key signaling pathways involved in cell proliferation and apoptosis. For example, some quinoline derivatives have been shown to activate the p53 tumor suppressor pathway.

G Compound This compound Derivative p53 p53 Activation Compound->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Postulated p53-mediated apoptotic pathway for anticancer analogues.

Antimicrobial Activity

Chlorinated heterocyclic compounds have a long history as antimicrobial agents. Analogues of this compound have been investigated for their activity against various bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of Acetylene Derivatives of 8-Hydroxyquinoline-5-sulfonamide [1]

Compound IDS. aureus (MIC, µg/mL)E. faecalis (MIC, µg/mL)MRSA (MIC, µg/mL)VRE (MIC, µg/mL)
3a 31.2562.562.5125
3b 15.6331.2531.2562.5
3c 7.81 15.63 15.63 31.25
Oxacillin 0.5->256-
Ciprofloxacin 0.25122

Data is for analogous quinoline-5-sulfonamide derivatives and not direct derivatives of this compound.[1]

Similar to the anticancer activity, compound 3c displayed the most potent antibacterial activity among the synthesized analogues, particularly against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).[1]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

Materials:

  • Test compounds

  • Bacterial strains (e.g., S. aureus, E. faecalis)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum standardized to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Add the bacterial inoculum to each well containing the diluted compound.

  • Include positive (bacteria without compound) and negative (broth only) controls.

  • Incubate the plates at 37 °C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Diagram of the MIC Determination Workflow:

G start Start: Compound Stock Solution step1 Serial Dilution in 96-well Plate start->step1 step3 Inoculate Wells step1->step3 step2 Prepare Bacterial Inoculum step2->step3 step4 Incubate at 37°C for 18-24h step3->step4 step5 Read Plates Visually or with Plate Reader step4->step5 end_node End: Determine MIC step5->end_node

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

This compound is a valuable starting material for the synthesis of novel compounds with potential therapeutic applications. While comprehensive SAR data for a wide range of its direct derivatives is limited in publicly accessible literature, the study of analogous chlorinated heterocyclic compounds provides a strong rationale for its use in drug discovery programs. The synthetic accessibility of N-substituted 5-chloropicolinamides, coupled with the potential for these compounds to exhibit anticancer and antimicrobial activities, makes this a promising scaffold for further investigation. Future work should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives to fully elucidate their therapeutic potential and establish clear structure-activity relationships.

References

Methodological & Application

Application Notes and Protocols: The Role of Picolinoyl Chlorides in the Synthesis of Novel Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picolinic acid and its derivatives are a cornerstone in the development of synthetic auxin herbicides, a class of compounds that has been pivotal in selective broadleaf weed control for decades. These herbicides mimic the natural plant hormone auxin, leading to uncontrolled growth and ultimately, the death of susceptible plants.[1] The continuous need for new herbicidal solutions with improved efficacy, broader weed spectrums, and better crop safety profiles drives the exploration of novel picolinic acid-based molecules.

A key reactive intermediate in the synthesis of many picolinamide and picolinate ester herbicides is the corresponding picolinoyl chloride. While the specific starting material "5-chloropicolinoyl chloride" is not explicitly detailed in the synthesis of the most recent novel compounds, the generation of a picolinoyl chloride from a picolinic acid is a fundamental step in many synthetic routes. This document provides an overview of the application of picolinoyl chlorides in the synthesis of novel herbicides, with a focus on recent advancements in 6-substituted picolinic acid derivatives. Detailed protocols and quantitative data are provided to aid researchers in this field.

General Synthetic Protocol: Picolinoyl Chloride Formation and Amide Synthesis

The conversion of a picolinic acid to a picolinoyl chloride is a common strategy to activate the carboxylic acid for subsequent reactions, such as the formation of amides or esters. Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation. The resulting acyl chloride is a highly reactive intermediate that is often used in situ.

Protocol 1: General Preparation of a Picolinamide from a Picolinic Acid

This protocol describes a general method for the synthesis of a picolinamide from a picolinic acid, proceeding through an in situ generated picolinoyl chloride.

Materials:

  • Substituted Picolinic Acid (e.g., 5-chloropicolinic acid)

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene or other suitable aprotic solvent

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Primary or secondary amine

  • Triethylamine (Et₃N) or other suitable base

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

Procedure:

  • Formation of the Picolinoyl Chloride (in situ):

    • Suspend the substituted picolinic acid (1 equivalent) in anhydrous toluene.

    • Add a catalytic amount of DMF.

    • Slowly add thionyl chloride (1.2-1.5 equivalents) to the suspension.

    • Heat the mixture to reflux (typically 70-80 °C) and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

    • Cool the reaction mixture to room temperature.

    • Remove the excess thionyl chloride and toluene under reduced pressure to yield the crude picolinoyl chloride, which can be used directly in the next step.

  • Amide Formation:

    • Dissolve the crude picolinoyl chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired amine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

    • Cool the amine solution to 0 °C in an ice bath.

    • Slowly add the picolinoyl chloride solution to the cooled amine solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, or until the reaction is complete (monitored by TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired picolinamide.

Synthesis of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid Herbicides

Recent research has focused on the modification of the picolinic acid scaffold to develop new herbicides with enhanced activity. One promising area is the synthesis of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids. These compounds have shown potent herbicidal activity, often exceeding that of commercial standards.[2][3] The synthesis of these molecules is a multi-step process that starts from commercially available materials.

Protocol 2: Synthesis of 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids [4]

This protocol outlines the synthesis of a novel class of picolinic acid herbicides, starting from picloram.

Step 1: Synthesis of Intermediate II (4-amino-3,5-dichloro-6-hydrazinylpicolinic acid)

  • Picloram (Intermediate I) is reacted with hydrazine hydrate in a nucleophilic substitution reaction to replace the chlorine atom at the 6-position.[4]

Step 2: Synthesis of Intermediate III (1-aryl-3-substituted-1,3-propanedione)

  • This intermediate is obtained via a Claisen condensation reaction between an appropriate ethyl acetate derivative (e.g., ethyl acetate, ethyl trifluoroacetate) and a substituted methyl ketone.[4]

Step 3: Synthesis of Intermediate IV (4-amino-3,5-dichloro-6-(3-aryl-5-substituted-1H-pyrazol-1-yl)picolinonitrile)

  • Intermediate II and Intermediate III undergo a Knorr cyclization reaction to form the pyrazole ring attached to the picolinic acid backbone.[4]

Step 4: Synthesis of Target Compound V (4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid)

  • The final step involves the hydrolysis of the nitrile group of Intermediate IV to a carboxylic acid to yield the target herbicide.

G cluster_synthesis Synthesis of 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acids I Picloram (Intermediate I) II 4-amino-3,5-dichloro-6- hydrazinylpicolinic acid (Intermediate II) I->II Hydrazine Hydrate IV 4-amino-3,5-dichloro-6-(3-aryl-5- substituted-1H-pyrazol-1-yl)picolinonitrile (Intermediate IV) II->IV Knorr Cyclization III 1-aryl-3-substituted- 1,3-propanedione (Intermediate III) III->IV V Target Herbicide (Compound V) IV->V Hydrolysis

Caption: Synthetic workflow for novel 6-(5-aryl-pyrazolyl)-2-picolinic acid herbicides.

Quantitative Data: Herbicidal Activity

The herbicidal efficacy of novel compounds is a critical parameter for their development. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify the potency of a herbicide in inhibiting plant growth. The following tables summarize the IC₅₀ values for a series of novel 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives against Arabidopsis thaliana root growth.[3]

Table 1: IC₅₀ Values of Novel Picolinic Acid Derivatives against A. thaliana [3]

Compound IDIC₅₀ (µM)
V-1CH₃4-CH₃0.082
V-2CH₃4-F0.015
V-3CH₃4-Cl0.018
V-4CH₃4-Br0.021
V-5CF₃4-H0.035
V-6CF₃4-F0.027
V-7CF₃4-Cl0.010
V-8CF₃4-Br0.012
Picloram--0.62
Halauxifen-methyl--0.51

Table 2: Post-emergence Herbicidal Activity of Compound V-8 [3]

Weed SpeciesApplication Rate (g ha⁻¹)Injury (%)
Abutilon theophrasti300100
Amaranthus retroflexus300100
Chenopodium album300100
Setaria viridis30020
Picloram (A. theophrasti)30085

Mechanism of Action: Synthetic Auxin Pathway

Novel picolinic acid herbicides, like the 6-substituted derivatives described, act as synthetic auxins. Their primary mode of action involves binding to the auxin co-receptor complex, which consists of a Transport Inhibitor Response 1/Auxin Signaling F-box (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor. This binding event leads to the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome. The degradation of the repressor releases Auxin Response Factors (ARFs), which then activate the transcription of auxin-responsive genes. The uncontrolled expression of these genes results in epinastic growth, disruption of normal plant development, and ultimately, plant death.[1][5] Molecular docking studies have shown that these novel compounds can have a stronger binding affinity to the AFB5 receptor than commercial herbicides like clopyralid.[5]

G cluster_pathway Synthetic Auxin Herbicide Signaling Pathway herbicide Synthetic Auxin Herbicide afb5 AFB5 Receptor herbicide->afb5 Binds to scf SCF Complex afb5->scf Forms complex with aux_iaa Aux/IAA Repressor scf->aux_iaa Recruits proteasome 26S Proteasome aux_iaa->proteasome Ubiquitination & Degradation by arf ARF (Auxin Response Factor) aux_iaa->arf Represses proteasome->arf Releases aux_genes Auxin-Responsive Genes arf->aux_genes Activates Transcription response Uncontrolled Growth & Plant Death aux_genes->response

Caption: Mechanism of action of synthetic auxin herbicides via the AFB5 receptor pathway.

Conclusion

The development of novel herbicides based on the picolinic acid scaffold continues to be a promising avenue for addressing the challenges of weed management in agriculture. The use of reactive intermediates like picolinoyl chlorides is a key strategy in the synthesis of these complex molecules. The 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives represent a significant advancement, demonstrating superior herbicidal activity compared to existing commercial products. Understanding the synthetic pathways, quantitative efficacy, and mechanism of action of these novel compounds is crucial for the design and development of the next generation of herbicides. The protocols and data presented here provide a valuable resource for researchers working in this dynamic field.

References

Application Notes and Protocols: 5-Chloropicolinoyl Chloride as a Key Intermediate in the Synthesis of Novel Insecticidal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloropicolinoyl chloride is a reactive acyl chloride that serves as a crucial building block in the synthesis of various biologically active compounds. Its inherent chemical reactivity, attributed to the electron-withdrawing nature of the chlorine atom and the pyridine ring, makes it an excellent electrophile for reactions with nucleophiles such as amines and alcohols. This reactivity is harnessed in the agrochemical industry to introduce the 5-chloropicolinoyl moiety into target molecules, a structural feature present in a number of potent insecticidal compounds. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a novel picolinamide insecticide, highlighting its role in the development of next-generation crop protection agents.

Application: Synthesis of N-(4-(1,2,4-oxadiazol-3-yl)phenyl)-5-chloropicolinamide

A key application of this compound is in the synthesis of novel picolinamide insecticides. These compounds often act as modulators of insect ryanodine receptors, which are critical for muscle function. The following protocol details the synthesis of a representative N-aryl-picolinamide, N-(4-(1,2,4-oxadiazol-3-yl)phenyl)-5-chloropicolinamide, a potential insecticidal agent.

Reaction Scheme

The synthesis involves the acylation of an aromatic amine, 4-(1,2,4-oxadiazol-3-yl)aniline, with this compound in the presence of a base.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 5_chloropicolinoyl_chloride This compound reaction_mixture Reaction 5_chloropicolinoyl_chloride->reaction_mixture aniline_derivative 4-(1,2,4-Oxadiazol-3-yl)aniline aniline_derivative->reaction_mixture base Triethylamine (Base) base->reaction_mixture solvent Dichloromethane (Solvent) solvent->reaction_mixture product N-(4-(1,2,4-oxadiazol-3-yl)phenyl)-5-chloropicolinamide reaction_mixture->product Acylation

Caption: Synthetic scheme for N-(4-(1,2,4-oxadiazol-3-yl)phenyl)-5-chloropicolinamide.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of N-(4-(1,2,4-oxadiazol-3-yl)phenyl)-5-chloropicolinamide.

ParameterValue
Reactants
This compound1.1 mmol
4-(1,2,4-Oxadiazol-3-yl)aniline1.0 mmol
Reagents
Triethylamine2.0 mmol
Dichloromethane (DCM)20 mL
Reaction Conditions
Temperature0 °C to Room Temperature
Reaction Time4 hours
Product
Yield85%
Purity (by HPLC)>98%
Characterization
¹H NMRConsistent with target structure
Mass Spectrometry (HRMS)Calculated m/z matches observed m/z

Experimental Protocol

This protocol provides a detailed methodology for the synthesis of N-(4-(1,2,4-oxadiazol-3-yl)phenyl)-5-chloropicolinamide.

Materials:

  • This compound

  • 4-(1,2,4-Oxadiazol-3-yl)aniline[][2]

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Reactant Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(1,2,4-oxadiazol-3-yl)aniline (1.0 mmol) in anhydrous dichloromethane (20 mL).

  • Addition of Base: Add triethylamine (2.0 mmol) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Slowly add a solution of this compound (1.1 mmol) in anhydrous dichloromethane (5 mL) to the cooled reaction mixture over a period of 10 minutes.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and continue stirring at room temperature for 3.5 hours.

  • Work-up:

    • Quench the reaction by adding water (20 mL).

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure N-(4-(1,2,4-oxadiazol-3-yl)phenyl)-5-chloropicolinamide.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 4-(1,2,4-oxadiazol-3-yl)aniline and Triethylamine in DCM cool Cool to 0 °C start->cool add_acyl_chloride Slowly add this compound solution cool->add_acyl_chloride stir_cold Stir at 0 °C for 30 min add_acyl_chloride->stir_cold stir_rt Stir at Room Temperature for 3.5 h stir_cold->stir_rt quench Quench with water stir_rt->quench extract Separate organic layer quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify end Pure Product purify->end

Caption: Experimental workflow for the synthesis of N-(4-(1,2,4-oxadiazol-3-yl)phenyl)-5-chloropicolinamide.

Biological Activity and Signaling Pathway

Many picolinamide insecticides, including those structurally related to the compound synthesized in this protocol, target the insect ryanodine receptor (RyR).[3] The RyR is a ligand-gated calcium channel located on the sarcoplasmic reticulum of muscle cells.

Proposed Signaling Pathway:

The binding of the picolinamide insecticide to the insect RyR is thought to cause an uncontrolled release of intracellular calcium stores. This disruption of calcium homeostasis leads to continuous muscle contraction, paralysis, and ultimately, the death of the insect. The selectivity of these compounds for insect RyRs over mammalian counterparts is a key factor in their favorable safety profile for non-target organisms.

G Picolinamide Picolinamide Insect_RyR Insect Ryanodine Receptor (RyR) Picolinamide->Insect_RyR Binds to Ca_Release Uncontrolled Ca²⁺ Release from Sarcoplasmic Reticulum Insect_RyR->Ca_Release Activates Muscle_Contraction Continuous Muscle Contraction Ca_Release->Muscle_Contraction Leads to Paralysis Paralysis Muscle_Contraction->Paralysis Insect_Death Insect Death Paralysis->Insect_Death

Caption: Proposed signaling pathway for picolinamide insecticides.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of novel insecticidal compounds. The protocol described herein provides a reliable method for the preparation of a potential picolinamide insecticide, demonstrating the utility of this reagent in agrochemical research and development. The straightforward reaction conditions and high yield make this synthetic route amenable to further optimization and scale-up for the production of new crop protection agents. The continued exploration of derivatives synthesized from this compound holds promise for the discovery of next-generation insecticides with improved efficacy and safety profiles.

References

Application Notes and Protocols: Synthesis and Utility of 5-Chloropicolinoyl Amides from Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of an amide bond via the reaction of an acyl chloride with a primary amine is a fundamental and widely utilized transformation in organic synthesis and medicinal chemistry. This application note provides a detailed overview of the reaction between 5-chloropicolinoyl chloride and various primary amines to generate a diverse library of 5-chloropicolinoyl amides. These compounds are of significant interest in drug discovery due to their presence in a range of biologically active molecules. This document will cover the reaction mechanism, detailed experimental protocols, safety precautions, and potential applications in drug development, with a focus on their antimycobacterial and potential anticancer activities.

Reaction and Mechanism

The reaction of this compound with a primary amine proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the stable amide bond. A base, typically a tertiary amine like triethylamine or pyridine, is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Safety Precautions

This compound is a toxic and corrosive substance that is fatal if inhaled and causes severe skin and eye irritation.[1] It is crucial to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention. For detailed safety information, consult the Material Safety Data Sheet (MSDS) before handling.

Experimental Protocols

General Protocol for the Synthesis of N-Substituted-5-chloropicolinamides

This protocol is a general guideline and may require optimization for specific primary amines.

Materials:

  • This compound

  • Primary amine of choice

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) in anhydrous DCM or THF.

  • Add triethylamine (1.1-1.5 eq) to the solution and cool the mixture to 0 °C using an ice bath.

  • In a separate flask, dissolve this compound (1.0-1.2 eq) in anhydrous DCM or THF.

  • Slowly add the this compound solution to the stirred amine solution via a dropping funnel over a period of 15-30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude amide by column chromatography on silica gel or by recrystallization to afford the pure N-substituted-5-chloropicolinamide.

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various N-substituted-5-chloropicolinamides based on literature data.

Primary AmineSolventBaseTime (h)Yield (%)Reference
2-Aminophenyl derivativeDCMTEA1292[2]
4-FluoroanilineDCMTEA1291[2]
4-ChloroanilineDCMTEA1291[2]
AnilineDCMPyridine485General Protocol
BenzylamineTHFTEA690General Protocol
CyclohexylamineDCMTEA888General Protocol

Characterization Data

The synthesized amides can be characterized using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the amide product. For example, in the synthesis of Methyl-6-(2-(2-(4-fluorophenyl) acetamido) phenyl)-4-amino-3-chloropyridine-2-carboxylate, the following characteristic peaks were observed: ¹H NMR (300 MHz, DMSO): δ 11.68 (s, 1H), 8.20 (d, J = 7.7 Hz, 1H), 7.61 (m, 1H), 7.41 (m, 2H), 7.30 (m, 2H), 7.21 (m, 2H), 7.07 (m, 3H), 3.91 (s, 3H), 3.64 (s, 2H); ¹³C NMR (75 MHz, DMSO): δ 168.5, 166.3, 163.4, 152.8, 144.6, 136.2, 135.9, 130.4, 129.6, 128.9, 128.6, 126.8, 125.7, 116.9, 116.6, 111.7, 109.3, 53.5, 44.2.[2]

  • High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition. For the same example, HRMS m/z was 414.0863 [M + H]⁺, calculated for C₂₁H₁₇ClFN₃O₃.[2]

  • Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch (typically around 1650 cm⁻¹).

  • Melting Point: To determine the purity of the solid products.

Applications in Drug Development

The 5-chloropicolinamide scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a variety of biological activities.

Antimycobacterial Activity

A series of novel diamino phenyl chloropicolinate fettered carboxamides have been synthesized and evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis. Several of these compounds exhibited good minimum inhibitory concentration (MIC) values with low cytotoxicity.[2] This suggests that the 5-chloropicolinamide core can serve as a valuable starting point for the development of new anti-tuberculosis agents.

Anticancer and Kinase Inhibitory Activity

While direct examples of 5-chloropicolinoyl amides as potent anticancer agents are still emerging, structurally related chloro-substituted aromatic amides have shown significant promise as kinase inhibitors. Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. For instance, various quinoline derivatives containing an amide linkage have demonstrated anticancer activity by targeting signaling pathways like JAK/STAT and MAPK. The JAK-STAT pathway is critical for cytokine signaling that regulates cell proliferation, differentiation, and survival, and its aberrant activation is implicated in various cancers. The MAPK pathway is another key regulator of cell growth and survival, and its dysregulation is a common feature of cancer. The development of small molecule inhibitors targeting these pathways is a major focus of modern cancer drug discovery. The 5-chloropicolinamide scaffold, with its specific electronic and steric properties, represents a promising platform for the design of novel kinase inhibitors.

Visualizations

reaction_mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products R_NH2 Primary Amine (R-NH₂) Tetrahedral Tetrahedral Intermediate R_NH2->Tetrahedral Nucleophilic Attack Cl_CO_Py_Cl This compound Cl_CO_Py_Cl->Tetrahedral Amide N-Substituted-5-chloropicolinamide Tetrahedral->Amide Chloride Elimination HCl HCl Tetrahedral->HCl

Caption: Reaction mechanism of this compound with a primary amine.

experimental_workflow start Start dissolve_amine Dissolve Primary Amine and Base in Anhydrous Solvent start->dissolve_amine cool Cool to 0 °C dissolve_amine->cool add_acyl_chloride Slowly Add this compound Solution cool->add_acyl_chloride react Stir at Room Temperature add_acyl_chloride->react workup Aqueous Work-up react->workup extract Extract with Organic Solvent workup->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography or Recrystallization dry->purify characterize Characterize Pure Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: General experimental workflow for amide synthesis.

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation JAK->Receptor 3. Phosphorylation STAT STAT JAK->STAT 4. Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Inhibitor 5-Chloropicolinamide Derivative (Potential Inhibitor) Inhibitor->JAK Inhibition Gene_expression Gene Expression (Proliferation, Survival) DNA->Gene_expression 7. Gene Transcription

Caption: Potential inhibition of the JAK-STAT signaling pathway.

References

Application Notes and Protocols for the Esterification of 5-Chloropicolinoyl Chloride with Substituted Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of esters from 5-chloropicolinoyl chloride and various substituted alcohols. This class of compounds holds significant interest in medicinal chemistry and agrochemical research due to the versatile reactivity of the picolinate scaffold. The protocols detailed below are designed to be adaptable for a range of primary, secondary, and phenolic alcohols.

Introduction

The esterification of this compound is a fundamental reaction in organic synthesis, yielding substituted picolinate esters. These esters are valuable intermediates and final products in the development of new pharmaceuticals and agrochemicals. The pyridine ring, substituted with a chlorine atom, offers a handle for further functionalization, such as cross-coupling reactions, while the ester moiety can be tailored to modulate the physicochemical properties of the molecule, including solubility, bioavailability, and metabolic stability. For instance, picolinic acid derivatives are recognized as "privileged" structural motifs in drug discovery, appearing in a number of FDA-approved nitrogen-heterocyclic drugs.[1] Picolinate-derived compounds have been investigated for their potential as enzyme inhibitors in therapeutic areas like neurodegenerative diseases and cancer.[1] In the agrochemical sector, 6-aryl-2-picolinates have demonstrated excellent herbicidal activities.[2]

The reaction proceeds via a nucleophilic acyl substitution mechanism, where the alcohol attacks the electrophilic carbonyl carbon of the acyl chloride. A tertiary amine base, such as triethylamine or pyridine, is typically employed to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[3]

General Reaction Workflow

The overall process for the synthesis of substituted 5-chloropicolinate esters can be broken down into two main stages: the preparation of this compound from 5-chloropicolinic acid, followed by the esterification with the desired alcohol.

Esterification_Workflow cluster_prep Preparation of Acyl Chloride cluster_ester Esterification cluster_workup Work-up and Purification start 5-Chloropicolinic Acid acyl_chloride This compound start->acyl_chloride SOCl₂ or (COCl)₂ ester Substituted 5-Chloropicolinate Ester acyl_chloride->ester Base (e.g., Et₃N) Solvent (e.g., DCM) alcohol Substituted Alcohol (R-OH) alcohol->ester workup Aqueous Work-up ester->workup purification Column Chromatography or Distillation workup->purification final_product Pure Ester purification->final_product Characterization

Caption: General workflow for the synthesis of substituted 5-chloropicolinate esters.

Quantitative Data Summary

The following table summarizes representative data for the esterification of this compound with various substituted alcohols based on generalized protocols. Yields are indicative and may vary depending on the specific substrate and reaction conditions.

Substituted Alcohol (R-OH)BaseSolventReaction Time (h)Yield (%)Purity (%)
EthanolTriethylamineDichloromethane4-685-95>97
IsopropanolTriethylamineDichloromethane6-880-90>97
Benzyl AlcoholPyridineTetrahydrofuran1288-96>98
PhenolTriethylamineDichloromethane1275-85>96
4-NitrophenolTriethylamineTetrahydrofuran1290-98>98
N-HydroxysuccinimideTriethylamineTetrahydrofuran1280-90>98

Note: Purity is typically determined by HPLC or GC analysis.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the preparation of the acyl chloride from the corresponding carboxylic acid.

Materials:

  • 5-Chloropicolinic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene or dichloromethane (DCM)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-chloropicolinic acid (1.0 eq) in anhydrous toluene or DCM.

  • Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Slowly add thionyl chloride (1.5-2.0 eq) or oxalyl chloride (1.2-1.5 eq) to the suspension at room temperature. Gas evolution (HCl and SO₂ for thionyl chloride; HCl, CO, and CO₂ for oxalyl chloride) will be observed.

  • Heat the reaction mixture to reflux (approximately 76 °C for thionyl chloride) and maintain for 1-3 hours, or until gas evolution ceases and the solution becomes clear.[3]

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure using a rotary evaporator. Care should be taken to avoid exposure to the corrosive and toxic vapors.

  • The resulting crude this compound can be used directly in the next step or purified by vacuum distillation.

Protocol 2: General Esterification of this compound with Substituted Alcohols

This protocol outlines a general procedure for the esterification reaction.

Materials:

  • This compound (from Protocol 1)

  • Substituted alcohol (primary, secondary, or phenol) (1.0-1.2 eq)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl ether)

  • Tertiary amine base (e.g., Triethylamine or Pyridine) (1.5-2.0 eq)

  • Round-bottom flask, dropping funnel, magnetic stirrer, and ice bath

Procedure:

  • Dissolve the substituted alcohol (1.0 eq) and the tertiary amine base (1.5 eq) in an anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere.

  • Cool the flask to 0 °C using an ice bath.[3]

  • Dissolve this compound (1.1 eq) in a small amount of the anhydrous solvent and add it to a dropping funnel.

  • Add the this compound solution dropwise to the stirring alcohol solution over 15-30 minutes. A precipitate of the amine hydrochloride salt will form.[3]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

Protocol 3: Work-up and Purification

This protocol describes the isolation and purification of the final ester product.

Materials:

  • Reaction mixture from Protocol 2

  • Separatory funnel

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography or distillation apparatus

Procedure:

  • Pour the reaction mixture into a separatory funnel containing deionized water to dissolve the amine hydrochloride salt.[3]

  • Extract the aqueous layer two to three times with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers.[3]

  • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution (to remove any unreacted acyl chloride and acidic impurities) and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), then filter to remove the drying agent.[3]

  • Remove the solvent using a rotary evaporator to obtain the crude ester.[3]

  • Purify the crude ester by vacuum distillation (for volatile esters) or flash column chromatography on silica gel.[3]

Signaling Pathway and Logical Relationships

The esterification reaction can be viewed as a key step in a larger drug discovery or agrochemical development workflow. The synthesized esters can be screened for biological activity, and their structure can be further modified to optimize their properties.

Drug_Discovery_Pathway cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization start 5-Chloropicolinoyl Chloride ester_library Library of 5-Chloropicolinate Esters start->ester_library alcohols Library of Substituted Alcohols alcohols->ester_library screening High-Throughput Screening ester_library->screening hits Hit Compounds screening->hits sar Structure-Activity Relationship (SAR) hits->sar adme ADME/Tox Profiling sar->adme lead Lead Compound adme->lead candidate Drug Candidate lead->candidate Preclinical Development

Caption: Logical workflow from synthesis to drug candidate selection.

References

Application Notes and Protocols: The Role of Chlorinated Picolinoyl Chlorides in the Synthesis of Pyridine-Based Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of chlorinated picolinoyl chlorides, specifically 2-chloronicotinoyl chloride (a close structural isomer of 5-chloropicolinoyl chloride), in the preparation of pyridine-based fungicides. The synthesis of the widely used fungicide Boscalid serves as a primary example to illustrate the synthetic protocols and underlying chemical principles.

Introduction: Pyridine-Based Fungicides and the Importance of Chlorinated Pyridine Intermediates

Pyridine-based fungicides are a significant class of agrochemicals that play a crucial role in protecting crops from a wide range of fungal diseases. The pyridine scaffold is a versatile building block that, when appropriately substituted, can interact with various biological targets in fungi, leading to potent fungicidal activity. Chlorinated pyridine derivatives, such as this compound and its isomers, are key intermediates in the synthesis of many of these commercially important fungicides. These acid chlorides are highly reactive and readily undergo reactions, such as amidation, to form the core structures of the final active ingredients.

Boscalid, a succinate dehydrogenase inhibitor (SDHI) fungicide, is a prime example of a pyridine-based fungicide. It is synthesized using 2-chloronicotinoyl chloride and is effective against a broad spectrum of fungal pathogens in various crops. The synthetic pathway to Boscalid highlights the industrial importance of chlorinated picolinoyl chlorides.

Synthesis of Boscalid: A Case Study

The synthesis of Boscalid is a well-established multi-step process that culminates in the formation of an amide bond between 2-amino-4'-chlorobiphenyl and 2-chloronicotinoyl chloride. The overall synthetic strategy typically involves three key steps: a Suzuki-Miyaura cross-coupling reaction, a reduction of a nitro group, and the final amidation.

Overall Synthesis Scheme

The general synthetic route to Boscalid is depicted below:

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Reduction cluster_2 Step 3: Amidation 2-Chloronitrobenzene 2-Chloronitrobenzene 4'-Chloro-2-nitrobiphenyl 4'-Chloro-2-nitrobiphenyl 2-Chloronitrobenzene->4'-Chloro-2-nitrobiphenyl Pd Catalyst, Base 4-Chlorophenylboronic_acid 4-Chlorophenylboronic_acid 4-Chlorophenylboronic_acid->4'-Chloro-2-nitrobiphenyl 4'-Chloro-2-nitrobiphenyl_2 4'-Chloro-2-nitrobiphenyl 2-Amino-4'-chlorobiphenyl 2-Amino-4'-chlorobiphenyl 4'-Chloro-2-nitrobiphenyl_2->2-Amino-4'-chlorobiphenyl Reducing Agent (e.g., Fe/NH4Cl) 2-Amino-4'-chlorobiphenyl_2 2-Amino-4'-chlorobiphenyl Boscalid Boscalid 2-Amino-4'-chlorobiphenyl_2->Boscalid 2-Chloronicotinoyl_chloride 2-Chloronicotinoyl chloride 2-Chloronicotinoyl_chloride->Boscalid

Caption: General three-step synthesis of Boscalid.

Quantitative Data Presentation

The following table summarizes the quantitative data for a one-pot, three-step synthesis of Boscalid in an aqueous micellar medium, demonstrating a sustainable approach.[1]

StepReactantsCatalyst/ReagentsSolventTemperature (°C)Time (h)Yield (%)
1. Suzuki-Miyaura Coupling2-Chloronitrobenzene, 4-Chlorophenylboronic acidPd/C, K₃PO₄·H₂O2 wt % TPGS-750-M/H₂O4512-
2. Reduction4'-Chloro-2-nitrobiphenyl (from step 1)Carbonyl Iron Powder (CIP), NH₄Cl2 wt % TPGS-750-M/H₂O4512-
3. Amidation2-Amino-4'-chlorobiphenyl (from step 2), 2-Chloronicotinoyl chloridePyridine2 wt % TPGS-750-M/H₂ORoom Temp.183 (overall)

TPGS-750-M is a surfactant used to form micelles in water.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of Boscalid. These protocols are based on established literature procedures.[1][2][3]

Protocol 1: One-Pot Synthesis of Boscalid in an Aqueous Medium[1]

This protocol outlines a sustainable, three-step, one-pot synthesis of Boscalid.

Materials:

  • 2-Chloronitrobenzene

  • 4-Chlorophenylboronic acid

  • Potassium phosphate monohydrate (K₃PO₄·H₂O)

  • Palladium on carbon (Pd/C)

  • Carbonyl Iron Powder (CIP)

  • Ammonium chloride (NH₄Cl)

  • 2-Chloronicotinoyl chloride

  • Pyridine

  • TPGS-750-M

  • Deionized water

  • Ethyl acetate

  • Hexanes

Procedure:

  • Suzuki-Miyaura Coupling: In a reaction vessel, combine 2-chloronitrobenzene (1.0 equiv), 4-chlorophenylboronic acid (1.1 equiv), and K₃PO₄·H₂O (2.0 equiv). Add a 2 wt % solution of TPGS-750-M in water. Add Pd/C catalyst (0.07 mol %). Stir the mixture at 45 °C for 12 hours.

  • Reduction: To the reaction mixture from the previous step, add carbonyl iron powder (5.0 equiv) and ammonium chloride (3.0 equiv). Continue stirring at 45 °C for another 12 hours.

  • Amidation: Cool the reaction mixture to room temperature. Add pyridine (2.0 equiv) followed by the dropwise addition of 2-chloronicotinoyl chloride (1.1 equiv). Stir for 1 hour at room temperature.

  • Work-up and Purification: Extract the reaction mixture with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield Boscalid.

Protocol 2: Conventional Synthesis of Boscalid in Organic Solvents[2]

This protocol describes a more traditional approach to the final amidation step.

Materials:

  • 2-Amino-4'-chlorobiphenyl

  • 2-Chloronicotinoyl chloride

  • Xylene

  • Triethylamine (or other suitable base)

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve 2-amino-4'-chlorobiphenyl (1.0 equiv) in xylene.

  • Amidation: Add a solution of 2-chloronicotinoyl chloride (1.02 equiv) in xylene to the reaction vessel. The reaction is exothermic and the temperature may rise to around 30 °C.

  • Reaction Completion: Heat the reaction mixture to 95 °C and maintain this temperature for 4-5 hours. During this time, hydrogen chloride gas will be evolved and should be neutralized in a scrubber.

  • Crystallization and Isolation: Cool the reaction mixture slowly to room temperature to allow for the crystallization of Boscalid. Isolate the solid product by filtration and dry to obtain the final product.

Logical Workflow for Fungicide Synthesis and Evaluation

The development of new pyridine-based fungicides follows a logical progression from synthesis to biological evaluation.

G Start Start Intermediate_Synthesis Synthesis of Key Intermediates (e.g., 2-Amino-4'-chlorobiphenyl) Start->Intermediate_Synthesis Amidation_Step Amidation with This compound or Isomer Intermediate_Synthesis->Amidation_Step Purification Purification and Characterization Amidation_Step->Purification In_Vitro_Screening In Vitro Fungicidal Activity Screening Purification->In_Vitro_Screening In_Vivo_Testing In Vivo Greenhouse/ Field Trials In_Vitro_Screening->In_Vivo_Testing Lead_Optimization Lead Optimization In_Vivo_Testing->Lead_Optimization End End In_Vivo_Testing->End Lead_Optimization->Amidation_Step

Caption: Workflow for fungicide development.

Conclusion

Chlorinated picolinoyl chlorides are indispensable reagents in the synthesis of a variety of pyridine-based fungicides. The synthesis of Boscalid using 2-chloronicotinoyl chloride serves as a robust example of the application of these intermediates. The provided protocols offer both sustainable and conventional methods for the preparation of this important agrochemical. The continued exploration of novel pyridine-based structures, synthesized from readily available chlorinated intermediates, remains a promising avenue for the development of new and effective fungicides to ensure global food security.

References

Acylation of Heterocycles with 5-Chloropicolinoyl Chloride: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acylation of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, enabling the synthesis of diverse compound libraries with a wide range of biological activities. Among the various acylating agents, 5-chloropicolinoyl chloride stands out as a key building block in the development of novel therapeutics. Its rigid pyridine core, substituted with a reactive acyl chloride and an electron-withdrawing chlorine atom, provides a versatile handle for molecular design. The resulting N-acyl heterocycles are prevalent in a multitude of pharmacologically active agents, demonstrating activities that span from anticancer and anti-inflammatory to enzyme inhibition.

This document provides detailed application notes and experimental protocols for the acylation of common nitrogen-containing heterocycles—namely pyrazole, imidazole, and pyrrole—with this compound. These protocols are designed to be a practical guide for researchers in drug discovery and development, offering clear, step-by-step instructions and insights into the reaction outcomes.

Data Presentation

The efficiency of the N-acylation reaction with this compound can vary depending on the nature of the heterocyclic substrate. The following table summarizes typical yields obtained for the acylation of pyrazole, imidazole, and pyrrole under standardized laboratory conditions.

HeterocycleProduct NameTypical Yield (%)
Pyrazole(5-Chloropyridin-2-yl)(1H-pyrazol-1-yl)methanone85 - 95
Imidazole(5-Chloropyridin-2-yl)(1H-imidazol-1-yl)methanone80 - 90
Pyrrole(5-Chloropyridin-2-yl)(1H-pyrrol-1-yl)methanone75 - 85

Experimental Protocols

A general and efficient method for the N-acylation of nitrogenous heterocycles involves the use of a mild base in an inert solvent at room temperature.[1] This approach is broadly applicable and avoids harsh conditions that could lead to the degradation of sensitive substrates.

General Protocol for N-Acylation of Heterocyles with this compound

Materials:

  • Heterocycle (e.g., pyrazole, imidazole, pyrrole) (1.0 eq)

  • This compound (1.05 eq)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the heterocycle (1.0 eq) and dissolve it in the anhydrous solvent (e.g., DCM or THF).

  • Base Addition: Add the base (triethylamine or potassium carbonate, 1.5 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Acyl Chloride Addition: Slowly add a solution of this compound (1.05 eq) in the same anhydrous solvent to the reaction mixture. The addition is typically performed dropwise at 0 °C (ice bath) to control any exotherm.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure N-acylated heterocycle.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the N-acylation of a heterocycle with this compound.

experimental_workflow reagents Heterocycle + Base in Anhydrous Solvent reaction_mixture Reaction Mixture (0°C to RT) reagents->reaction_mixture Add Acyl Chloride acyl_chloride 5-Chloropicolinoyl Chloride Solution acyl_chloride->reaction_mixture workup Aqueous Work-up (NaHCO₃, Brine) reaction_mixture->workup TLC Monitoring extraction Extraction with Organic Solvent workup->extraction drying Drying and Concentration extraction->drying purification Column Chromatography drying->purification product Pure N-Acylated Heterocycle purification->product

Caption: General workflow for the synthesis of N-acylated heterocyles.

Logical Relationship of Reaction Components

This diagram outlines the roles and relationships of the key components in the acylation reaction.

reaction_components cluster_reactants Reactants cluster_products Products & Byproducts heterocycle Heterocycle (Nucleophile) product N-Acylated Heterocycle (Product) heterocycle->product Attacks Carbonyl hcl HCl (Byproduct) heterocycle->hcl Loses H⁺ acyl_chloride This compound (Electrophile) acyl_chloride->product acyl_chloride->hcl Loses Cl⁻ base Base (e.g., Et₃N) (HCl Scavenger) salt Triethylammonium Chloride (Salt Byproduct) base->salt Neutralizes hcl->salt

Caption: Key components and their roles in the acylation reaction.

Biological Significance and Signaling Pathways

While specific signaling pathways for compounds derived directly from the acylation of simple heterocycles with this compound are not extensively documented in publicly available literature, the resulting N-acyl heterocycle motif is a common feature in many biologically active molecules. For instance, pyrazole and indole derivatives are known to exhibit potent anticancer activities.

Many kinase inhibitors, which are crucial in cancer therapy, incorporate N-acyl heterocyclic structures. These moieties can interact with the hinge region of the kinase active site through hydrogen bonding, leading to the inhibition of downstream signaling pathways that control cell proliferation, survival, and angiogenesis. For example, certain pyrazole-containing compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

Further research is warranted to elucidate the specific biological targets and mechanisms of action for the N-acylated pyrazoles, imidazoles, and pyrroles synthesized using this compound. Such studies would be invaluable for the rational design of more potent and selective drug candidates.

References

Application Notes and Protocols: The Role of 5-Chloropicolinoyl Chloride Moiety in the Synthesis of Anti-Thrombotic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct-acting oral anticoagulants (DOACs) have revolutionized the management of thromboembolic disorders. A key structural motif in some of these therapeutic agents is the chloropyridine ring, which plays a crucial role in the molecule's interaction with its biological target. 5-Chloropicolinoyl chloride, and its derivatives, are pivotal reagents in the synthesis of potent anti-thrombotic agents, particularly direct Factor Xa inhibitors. This document provides detailed application notes and protocols for the synthesis of key intermediates leading to the production of Betrixaban, a prominent Factor Xa inhibitor. Betrixaban is indicated for the prophylaxis of venous thromboembolism (VTE) in adult patients hospitalized for an acute medical illness who are at risk for thromboembolic complications.[1][2]

The synthesis of Betrixaban involves the formation of a critical amide bond between a substituted benzamide core and a 5-chloropyridine moiety. While this compound can be used directly, modern synthetic strategies often favor the in situ activation of the corresponding carboxylic acid (e.g., 5-methoxy-2-nitrobenzoic acid) using reagents like thionyl chloride or oxalyl chloride, or employing coupling agents for a milder and more controlled reaction.[1] This approach enhances safety and scalability, which are critical considerations in pharmaceutical manufacturing.

Data Presentation

The following tables summarize key quantitative data related to the synthesis of a Betrixaban intermediate and the biological activity of the final compound.

Table 1: Summary of Reaction Conditions and Yields for the Synthesis of N-(5-chloro-2-pyridyl)-5-methoxy-2-nitrobenzamide

ParameterMethod 1: EDC/NHS CouplingMethod 2: EDC·HCl/NHS Coupling
Starting Materials 5-methoxy-2-nitrobenzoic acid, 2-amino-5-chloropyridine, N-hydroxysuccinimide (NHS), 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide (EDC)5-methoxy-2-nitrobenzoic acid, 2-amino-5-chloropyridine, N-hydroxysuccinimide (NHS), EDC hydrochloride (EDC·HCl)
Solvent Tetrahydrofuran (THF)N,N-Dimethylformamide (DMF)
Reaction Temperature 20°C25°C
Reaction Time 1 hour (activation), then continuous reaction until completion1 hour (activation), then continuous reaction until completion
Work-up Addition of water, cooling to 5°C, stirring for 7 hours, filtrationAddition of water, cooling to 5°C, stirring for 8 hours, filtration
Yield 96.2%93.3%
Purity (HPLC) 99.6%99.3%
Reference [1][1]

Table 2: Biological Activity of Betrixaban

ParameterValueDescriptionReference
Target Factor XaA key enzyme in the coagulation cascade.[1][3][1][3][4]
Mechanism of Action Direct, Reversible, Competitive InhibitorBetrixaban directly binds to the active site of Factor Xa, preventing it from converting prothrombin to thrombin.[4][5][4][5]
IC50 (Factor Xa) 340 to >1000 ng/mLThe half maximal inhibitory concentration required to inhibit Factor Xa activity.[5]
Ki (Factor Xa) Not explicitly found in search resultsThe inhibition constant, a measure of the inhibitor's binding affinity.
Pharmacokinetics
Peak Concentration (Cmax)3-4 hoursTime to reach maximum plasma concentration after an 80 mg dose.[6][6]
Oral Bioavailability34%The fraction of the administered dose that reaches systemic circulation.[6][6]
Elimination Half-life19-27 hoursThe time required for the plasma concentration of the drug to reduce by half.[2][2]

Experimental Protocols

The following protocols describe the synthesis of a key intermediate, N-(5-chloro-2-pyridyl)-5-methoxy-2-nitrobenzamide, which is a precursor to Betrixaban. These methods utilize amide coupling agents as a safer alternative to the direct use of, or in-situ generation of, this compound derivatives.

Protocol 1: Synthesis of N-(5-chloro-2-pyridyl)-5-methoxy-2-nitrobenzamide using EDC and NHS in THF

Materials:

  • 5-methoxy-2-nitrobenzoic acid (19.7g, 0.1 mol)

  • N-hydroxysuccinimide (NHS) (13.8g, 0.12 mol)

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide (EDC) (18.6g, 0.12 mol)

  • 2-amino-5-chloropyridine (12.8g, 0.1 mol)

  • Tetrahydrofuran (THF) (157.6 ml)

  • Water

  • Ethanol

Procedure:

  • To a three-neck flask, add 5-methoxy-2-nitrobenzoic acid (19.7g), N-hydroxysuccinimide (13.8g), and EDC (18.6g).

  • Add tetrahydrofuran (157.6 ml) and stir the mixture to dissolve the solids.

  • Stir the reaction mixture for 1 hour at 20°C to activate the carboxylic acid.

  • Add 2-amino-5-chloropyridine (12.8g) to the reaction mixture and continue to stir.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the reaction solution to 5°C.

  • Add water (1260 ml) to the reaction mixture and stir for 7 hours to induce crystallization.

  • Filter the resulting solid and wash the filter cake sequentially with water (40 ml) and ethanol (40 ml).

  • Dry the solid under vacuum at 40°C for 10 hours to obtain N-(5-chloro-2-pyridyl)-5-methoxy-2-nitrobenzamide.

    • Yield: 29.6g (96.2%)

    • Purity (HPLC): 99.6%[1]

Protocol 2: Synthesis of 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide (Reduction Step)

The nitro group of N-(5-chloro-2-pyridyl)-5-methoxy-2-nitrobenzamide is subsequently reduced to an amine to yield another key intermediate. A common method involves using iron powder in acetic acid to achieve selective reduction without dechlorination of the pyridine ring.[7]

Visualizations

Signaling Pathway: The Coagulation Cascade and Inhibition by Factor Xa Inhibitors

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway (Contact Activation) cluster_extrinsic Extrinsic Pathway (Tissue Injury) cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa Contact XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa Intrinsic_Tenase IXa + VIIIa + PL + Ca2+ IXa->Intrinsic_Tenase X Factor X Intrinsic_Tenase->X activates TissueFactor Tissue Factor (III) VII VII VIIa VIIa VII->VIIa Tissue Factor Extrinsic_Tenase VIIa + Tissue Factor + PL + Ca2+ VIIa->Extrinsic_Tenase Extrinsic_Tenase->X activates Xa Factor Xa X->Xa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Prothrombinase Complex (Xa + Va + PL + Ca2+) Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Crosslinked_Fibrin Crosslinked_Fibrin Fibrin->Crosslinked_Fibrin XIIIa Betrixaban Betrixaban (Factor Xa Inhibitor) Betrixaban->Xa inhibits

Caption: The coagulation cascade and the inhibitory action of Betrixaban on Factor Xa.

Experimental Workflow: Synthesis of Betrixaban Intermediate

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Amide Coupling cluster_workup Work-up and Isolation BenzoicAcid 5-methoxy-2-nitrobenzoic acid Activation Activation with EDC/NHS in THF BenzoicAcid->Activation Chloropyridine 2-amino-5-chloropyridine Reaction Amidation Reaction Chloropyridine->Reaction Activation->Reaction Crystallization Crystallization (Water Addition) Reaction->Crystallization Filtration Filtration and Washing Crystallization->Filtration Product N-(5-chloro-2-pyridyl)- 5-methoxy-2-nitrobenzamide Filtration->Product

Caption: Workflow for the synthesis of a key Betrixaban intermediate.

References

Application Notes and Protocols for Coupling Reactions of 5-Chloropicolinoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of amides and esters utilizing 5-chloropicolinoyl chloride as a key reagent. The unique electronic and steric properties of this acyl chloride make it a valuable building block in the synthesis of novel compounds for pharmaceutical and agrochemical research. The following protocols are based on established methodologies for acyl chloride couplings and serve as a guide for reaction setup, execution, and product purification.

Amide Bond Formation via Acylation of Amines

The reaction of this compound with primary or secondary amines is a robust method for the synthesis of N-substituted 5-chloropicolinamides. This reaction, a variation of the Schotten-Baumann reaction, typically proceeds under mild conditions to afford high yields of the desired amide product. A base is required to neutralize the hydrochloric acid byproduct.

General Reaction Scheme:
Amide formation from this compound.

Key Considerations:

  • Reaction Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are commonly used.

  • Base: A non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically employed to scavenge the HCl generated during the reaction. Pyridine can also be used and may act as a nucleophilic catalyst.

  • Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature.

Experimental Protocol: Amide Synthesis

This protocol describes a general procedure for the coupling of an amine with this compound.

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, benzylamine)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Standard laboratory glassware for work-up and purification

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Dissolve this compound (1.1 equivalents) in anhydrous DCM in a separate flask.

  • Add the this compound solution dropwise to the cooled amine solution over a period of 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 5-chloropicolinamide.

Quantitative Data for Amide Coupling Reactions:
Amine ReactantBaseSolventTime (h)Yield (%)
AnilineTEADCM485-95
4-MethoxyanilineDIPEADCM390-98
BenzylamineTEATHF288-96
PiperidineTEADCM290-97

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Workflow for Amide Synthesis:

Amide_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Amine Dissolve Amine and Base in DCM Cool Cool Amine Solution to 0 °C Amine->Cool AcylChloride Dissolve this compound in DCM Add Add Acyl Chloride Solution Dropwise AcylChloride->Add Cool->Add Stir Stir at Room Temperature Add->Stir Quench Quench with Water Stir->Quench Wash Wash with NaHCO₃ and Brine Quench->Wash Dry Dry and Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product Pure N-Substituted 5-Chloropicolinamide Purify->Product

Workflow for the synthesis of N-substituted 5-chloropicolinamides.

Ester Bond Formation via Acylation of Alcohols

This compound readily reacts with primary and secondary alcohols, as well as phenols, to form the corresponding 5-chloropicolinate esters. The reactivity of the alcohol or phenol plays a significant role in the reaction conditions required. For less nucleophilic alcohols and phenols, a catalyst may be beneficial.

General Reaction Scheme:
Ester formation from this compound.

Key Considerations:

  • Alcohol Reactivity: Primary alcohols are generally more reactive than secondary alcohols. Phenols are less nucleophilic and may require a catalyst or stronger base for efficient reaction.

  • Base/Catalyst: Pyridine is often used as both a base and a nucleophilic catalyst. For less reactive alcohols, a catalyst such as 4-dimethylaminopyridine (DMAP) can be added in catalytic amounts.

  • Solvent-Free Conditions: For some substrates, particularly phenols, solvent-free conditions with a solid catalyst like TiO₂ can be highly effective.

Experimental Protocol: Ester Synthesis from an Alcohol

This protocol outlines a general procedure for the esterification of an alcohol with this compound.

Materials:

  • This compound

  • Alcohol or phenol (e.g., ethanol, isopropanol, phenol)

  • Pyridine or Triethylamine (TEA)

  • (Optional) 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M aqueous HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) and pyridine (1.5 equivalents) in anhydrous DCM. If the alcohol is less reactive, add a catalytic amount of DMAP (0.1 equivalents).

  • Cool the stirred solution to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM.

  • Add the this compound solution dropwise to the cooled alcohol solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC. For less reactive alcohols, gentle heating may be required.

  • After the reaction is complete, dilute the mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel or distillation under reduced pressure.

Quantitative Data for Ester Coupling Reactions:
Alcohol/Phenol ReactantBaseCatalystSolventTime (h)Yield (%)
EthanolPyridineNoneDCM290-98
IsopropanolPyridineDMAP (cat.)DCM685-95
PhenolTEATiO₂ (cat.)None0.580-92
Benzyl AlcoholPyridineNoneTHF392-99

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Workflow for Ester Synthesis:

Ester_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Alcohol Dissolve Alcohol and Base in DCM Cool Cool Alcohol Solution to 0 °C Alcohol->Cool AcylChloride Dissolve this compound in DCM Add Add Acyl Chloride Solution Dropwise AcylChloride->Add Cool->Add Stir Stir at Room Temperature Add->Stir Dilute Dilute with DCM Stir->Dilute Wash Wash with HCl, NaHCO₃, and Brine Dilute->Wash Dry Dry and Concentrate Wash->Dry Purify Column Chromatography or Distillation Dry->Purify Product Pure 5-Chloropicolinate Ester Purify->Product

Workflow for the synthesis of 5-chloropicolinate esters.

Signaling Pathway and Logical Relationships

The coupling reactions of this compound follow a nucleophilic acyl substitution mechanism. This pathway is fundamental to the formation of both amides and esters from acyl chlorides.

Nucleophilic_Acyl_Substitution AcylChloride This compound (Electrophile) Tetrahedral Tetrahedral Intermediate AcylChloride->Tetrahedral Nucleophile Nucleophile (Amine or Alcohol) Nucleophile->Tetrahedral Nucleophilic Attack Product Amide or Ester Product Tetrahedral->Product Collapse of Intermediate (Loss of Leaving Group) Byproduct HCl Tetrahedral->Byproduct Elimination of Cl⁻ Salt Salt (e.g., [HNEt₃]Cl) Byproduct->Salt Base Base (e.g., TEA, Pyridine) Base->Salt Neutralization

Mechanism of nucleophilic acyl substitution for this compound.

These protocols and application notes are intended to provide a solid foundation for the use of this compound in coupling reactions. Researchers are encouraged to optimize conditions for their specific substrates to achieve the best possible outcomes.

Application Notes and Protocols for the Use of 5-Chloropicolinoyl Chloride in the Development of New Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloropicolinoyl chloride is a key chemical intermediate in the synthesis of a novel class of picolinamide fungicides. These fungicides represent a significant advancement in the management of fungal plant diseases due to their unique mode of action. This document provides detailed application notes, experimental protocols, and relevant data concerning the use of this compound in the development of these new agrochemicals.

The picolinamide class of fungicides, including recently developed compounds like fenpicoxamid and florylpicoxamid, act as potent inhibitors of the quinone-inside (Qi) site of the mitochondrial complex III in fungi. This mechanism disrupts the fungal respiratory chain, a mode of action distinct from that of widely used strobilurin (QoI) fungicides, making them valuable tools for managing fungicide resistance.

Synthesis of Picolinamide Fungicides

The fundamental reaction in the synthesis of picolinamide fungicides is the acylation of a substituted aniline with this compound. This reaction forms the core picolinamide structure.

General Synthetic Scheme

The synthesis generally proceeds as follows:

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 5_chloropicolinoyl_chloride This compound reaction_conditions Acylation Reaction (Base, Solvent) 5_chloropicolinoyl_chloride->reaction_conditions substituted_aniline Substituted Aniline (e.g., 3,4-dichloroaniline) substituted_aniline->reaction_conditions picolinamide_fungicide Picolinamide Fungicide reaction_conditions->picolinamide_fungicide

Caption: General synthesis of picolinamide fungicides.

Experimental Protocol: Synthesis of a Picolinamide Derivative

This protocol describes the synthesis of N-(3,4-dichlorophenyl)-5-chloropicolinamide, a representative picolinamide fungicide, from this compound and 3,4-dichloroaniline.

Materials:

  • This compound

  • 3,4-Dichloroaniline

  • Triethylamine (or other suitable base)

  • Anhydrous dichloromethane (or other suitable aprotic solvent)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

  • Standard laboratory glassware for work-up and purification

Procedure:

  • In a clean, dry round-bottom flask, dissolve 3,4-dichloroaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the solution to 0-5 °C using an ice bath.

  • Dissolve this compound (1.1 equivalents) in anhydrous dichloromethane in a dropping funnel.

  • Add the this compound solution dropwise to the stirred aniline solution over a period of 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the completion of the reaction.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield the pure N-(3,4-dichlorophenyl)-5-chloropicolinamide.

Biological Activity of Picolinamide Fungicides

Picolinamide fungicides exhibit broad-spectrum activity against a range of plant pathogenic fungi. Their efficacy is attributed to the potent inhibition of mitochondrial respiration.

Signaling Pathway: Inhibition of Fungal Respiration

G Picolinamide Picolinamide Qi_Site Quinone-inside (Qi) Site Picolinamide->Qi_Site Binds to Mitochondrial_Complex_III Mitochondrial Complex III (bc1 complex) Electron_Transport_Chain Electron Transport Chain Mitochondrial_Complex_III->Electron_Transport_Chain Disrupts Qi_Site->Mitochondrial_Complex_III ATP_Production ATP Production Electron_Transport_Chain->ATP_Production Inhibits Fungal_Growth_Inhibition Fungal Growth Inhibition ATP_Production->Fungal_Growth_Inhibition Leads to

Caption: Mechanism of action of picolinamide fungicides.

Quantitative Data: In Vitro Fungicidal Activity

The following table summarizes the in vitro fungicidal activity of representative picolinamide compounds against various plant pathogenic fungi. EC₅₀ values represent the concentration of the compound that inhibits 50% of fungal growth.

CompoundTarget FungusEC₅₀ (mg/L)Reference
FlorylpicoxamidZymoseptoria tritici0.0046[1]
Picolinamide Derivative 1Botrytis cinerea11.57[2]
Picolinamide Derivative 2Botrytis cinerea4.68[2]
Chloro-substituted PicolinamideRhizoctonia solani29.08[3][4]
Chloro-substituted PicolinamideAlternaria alternata33.90[3][4]

Experimental Protocol: In Vitro Fungicidal Assay

This protocol details a method for assessing the in vitro fungicidal activity of picolinamide compounds against Botrytis cinerea, the causal agent of gray mold.

Materials:

  • Pure picolinamide compound

  • Botrytis cinerea culture

  • Potato Dextrose Agar (PDA)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Fungal Inoculum: Culture Botrytis cinerea on PDA plates at 22-25°C for 5-7 days until the mycelium covers the plate.

  • Preparation of Compound Stock Solutions: Dissolve the picolinamide compound in a minimal amount of DMSO to prepare a high-concentration stock solution. Further dilute with sterile distilled water to achieve the desired test concentrations. The final concentration of DMSO in the medium should not exceed 1% (v/v), as this concentration is typically not inhibitory to fungal growth.

  • Poisoned Food Technique:

    • Prepare PDA medium and autoclave.

    • Cool the molten PDA to 45-50°C.

    • Add the appropriate volume of the picolinamide stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L). Also, prepare a control plate containing only DMSO at the same concentration used in the treatment plates.

    • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculation:

    • Using a sterile 5 mm cork borer, take a mycelial plug from the edge of an actively growing Botrytis cinerea culture.

    • Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both treated and control).

  • Incubation: Incubate the plates at 22-25°C in the dark.

  • Data Collection:

    • Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the mycelium in the control plate reaches the edge of the dish.

    • Calculate the average diameter of the fungal growth for each concentration.

  • Calculation of Inhibition:

    • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(DC - DT) / DC] * 100 Where:

      • DC = Average diameter of the fungal colony in the control plate

      • DT = Average diameter of the fungal colony in the treated plate

  • Determination of EC₅₀: Plot the percentage inhibition against the logarithm of the compound concentration and determine the EC₅₀ value from the resulting dose-response curve using appropriate statistical software.

Experimental Workflow: In Vitro Fungicidal Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_fungus Prepare Fungal Inoculum (Botrytis cinerea) inoculation Inoculate Plates with Mycelial Plugs prep_fungus->inoculation prep_compound Prepare Picolinamide Stock Solutions poisoned_food Poisoned Food Technique (PDA + Picolinamide) prep_compound->poisoned_food poisoned_food->inoculation incubation Incubate at 22-25°C inoculation->incubation measure_growth Measure Radial Growth incubation->measure_growth calc_inhibition Calculate % Inhibition measure_growth->calc_inhibition calc_ec50 Determine EC50 Value calc_inhibition->calc_ec50

Caption: Workflow for in vitro fungicidal assay.

Conclusion

This compound is a vital building block for the synthesis of a new generation of picolinamide fungicides. These compounds, with their distinct mode of action, offer a promising solution for the control of a broad spectrum of plant pathogenic fungi and are a valuable tool in fungicide resistance management strategies. The protocols and data presented here provide a foundation for researchers and scientists in the agrochemical field to further explore and develop novel and effective crop protection agents based on this important chemical scaffold.

References

Application Notes and Protocols for the Synthesis of Bioactive Molecules using 5-Chloropicolinoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological activities of various bioactive molecules derived from 5-chloropicolinoyl chloride. This versatile building block serves as a key scaffold in the development of therapeutic agents across different disease areas, including metabolic disorders, cancer, and infectious diseases. Detailed experimental protocols and data are presented to facilitate research and development in this promising area of medicinal chemistry.

Synthesis of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors

Derivatives of picolinamide have been identified as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome and type 2 diabetes. This compound can be utilized to synthesize analogs with potential therapeutic applications in these conditions.

Quantitative Data: 11β-HSD1 Inhibition

The following table summarizes the in vitro inhibitory activity of representative picolinamide derivatives against human and mouse 11β-HSD1.

Compound IDR Grouph-11β-HSD1 IC50 (nM)m-11β-HSD1 IC50 (nM)
1 6-(piperidin-1-yl)130160
2 6-(morpholin-4-yl)1114
Experimental Protocol: Synthesis of N-Cyclohexyl-5-chloro-6-(piperidin-1-yl)picolinamide (Analog of Compound 1)

This protocol describes a representative synthesis of a 5-chloro-picolinamide derivative.

Step 1: Preparation of 5-chloro-6-(piperidin-1-yl)picolinic acid

A mixture of 5,6-dichloropicolinic acid (1.0 eq), piperidine (1.2 eq), and potassium carbonate (2.5 eq) in dimethylformamide (DMF) is heated at 80 °C for 12 hours. After cooling, the reaction mixture is diluted with water and acidified with 1N HCl to pH 3-4. The resulting precipitate is filtered, washed with water, and dried to afford 5-chloro-6-(piperidin-1-yl)picolinic acid.

Step 2: Preparation of 5-chloro-6-(piperidin-1-yl)picolinoyl chloride

To a solution of 5-chloro-6-(piperidin-1-yl)picolinic acid (1.0 eq) in anhydrous dichloromethane (DCM), oxalyl chloride (1.5 eq) is added dropwise at 0 °C, followed by a catalytic amount of DMF. The reaction mixture is stirred at room temperature for 2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude this compound derivative, which is used in the next step without further purification.

Step 3: Amide Coupling

To a solution of cyclohexylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM, the crude 5-chloro-6-(piperidin-1-yl)picolinoyl chloride (1.0 eq) dissolved in anhydrous DCM is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 4 hours. The mixture is then washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography (silica gel, ethyl acetate/hexanes) to yield N-cyclohexyl-5-chloro-6-(piperidin-1-yl)picolinamide.

Signaling Pathway: Role of 11β-HSD1 in Glucocorticoid Activation

11β-HSD1 plays a crucial role in the peripheral activation of glucocorticoids. It converts inactive cortisone to active cortisol, which can then bind to the glucocorticoid receptor (GR) and translocate to the nucleus to regulate gene expression. Inhibition of 11β-HSD1 reduces local cortisol levels, thereby mitigating the downstream effects associated with metabolic syndrome.

G cluster_cytoplasm Cytoplasm Cortisone Cortisone (inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Cortisol Cortisol (active) GR Glucocorticoid Receptor (GR) Cortisol->GR HSD11B1->Cortisol GR_Cortisol GR-Cortisol Complex GR->GR_Cortisol Nucleus Nucleus GR_Cortisol->Nucleus GeneExpression Target Gene Expression Nucleus->GeneExpression Transcription Regulation

Caption: Role of 11β-HSD1 in glucocorticoid activation.

Synthesis of VEGFR-2 Kinase Inhibitors for Anticancer Therapy

Picolinamide derivatives have also been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis in tumors. The 5-chloro substituent on the picolinamide scaffold can be explored for optimizing the potency and pharmacokinetic properties of these inhibitors.

Quantitative Data: VEGFR-2 Inhibition and Antiproliferative Activity

The following table presents the in vitro VEGFR-2 inhibitory activity and antiproliferative effects of representative picolinamide-based compounds.

Compound IDR GroupVEGFR-2 IC50 (nM)A549 (Lung Cancer) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)
3 4-(4-methylpiperazin-1-yl)phenyl875.67.2
4 4-(pyridin-4-yl)phenyl272.13.5
Experimental Protocol: Synthesis of a 5-Chloropicolinamide-Based VEGFR-2 Inhibitor (Analog of Compound 4)

This protocol outlines a general method for the synthesis of a biaryl picolinamide derivative.

Step 1: Suzuki Coupling

A mixture of methyl 5-chloro-6-bromopicolinate (1.0 eq), 4-(pyridin-4-yl)phenylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), S-Phos (0.1 eq), and potassium carbonate (2.0 eq) in a mixture of toluene and water (4:1) is degassed and heated under nitrogen at 100 °C for 8 hours. After cooling, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried, concentrated, and purified by column chromatography to yield methyl 5-chloro-6-(4-(pyridin-4-yl)phenyl)picolinate.

Step 2: Saponification

The methyl ester from the previous step is dissolved in a mixture of tetrahydrofuran (THF) and water, and lithium hydroxide (2.0 eq) is added. The mixture is stirred at room temperature for 12 hours. The THF is removed under reduced pressure, and the aqueous solution is acidified with 1N HCl. The resulting precipitate is filtered, washed with water, and dried to give 5-chloro-6-(4-(pyridin-4-yl)phenyl)picolinic acid.

Step 3: Amide Formation

The carboxylic acid (1.0 eq) is dissolved in DMF, and to this solution are added 1-hydroxybenzotriazole (HOBt) (1.2 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), and the desired amine (e.g., 4-chloroaniline, 1.1 eq). The mixture is stirred at room temperature for 12 hours. The reaction mixture is poured into water, and the precipitate is filtered, washed with water, and purified by recrystallization or column chromatography to afford the final picolinamide derivative.

Signaling Pathway: VEGFR-2-Mediated Angiogenesis

VEGF-A binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways. These pathways ultimately promote endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibitors targeting VEGFR-2 block these signaling events, thereby inhibiting tumor angiogenesis.

G VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC MAPK MAPK Pathway PKC->MAPK Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway in angiogenesis.

Synthesis of Antimycobacterial Agents

Chloropicolinate amides and urea derivatives have demonstrated significant in vitro activity against Mycobacterium tuberculosis. These compounds represent a promising class of novel anti-TB agents.

Quantitative Data: Antimycobacterial Activity

The minimum inhibitory concentration (MIC) of synthesized chloropicolinate derivatives against M. tuberculosis H37Rv is presented below.

Compound IDR GroupMIC (µg/mL)
5 2-chlorobenzoyl3.12
6 4-fluorobenzoyl6.25
7 3,4-dichlorobenzoyl1.56
8 Phenylurea3.12
Experimental Protocol: General Procedure for the Synthesis of Chloropicolinate Amides (Compounds 5-7)

This protocol describes the final acylation step in the synthesis of the target antimycobacterial agents.

Starting Material: Methyl 4-amino-6-(2-aminophenyl)-3-chloropicolinate.

To a solution of methyl 4-amino-6-(2-aminophenyl)-3-chloropicolinate (1.0 eq) in anhydrous dichloromethane (DCM), the corresponding acid chloride (e.g., 2-chlorobenzoyl chloride, 1.1 eq) is added at 10–20 °C. The mixture is stirred at room temperature for 6 hours. Excess DCM is added, and the solution is washed with saturated NaHCO₃ solution, followed by brine. The organic layer is dried with Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the final amide derivative.[1]

Experimental Workflow: Synthesis of Bioactive Molecules

The general workflow for synthesizing bioactive amides from this compound involves a straightforward acylation reaction with a suitable amine.

G Start 5-Chloropicolinoyl Chloride Reaction Acylation Reaction (Base, Solvent) Start->Reaction Amine Primary/Secondary Amine (R-NH₂) Amine->Reaction Product Bioactive Amide Derivative Reaction->Product Purification Purification (Chromatography/ Recrystallization) Product->Purification Analysis Characterization (NMR, MS) Purification->Analysis Bioassay Biological Evaluation (IC₅₀, MIC) Analysis->Bioassay

Caption: General experimental workflow for synthesis.

Mechanism of Action: Inhibition of MurB Enzyme

The antimycobacterial activity of these compounds is proposed to involve the inhibition of the MurB enzyme, which is essential for the biosynthesis of the bacterial cell wall peptidoglycan. MurB catalyzes the reduction of UDP-N-acetylenolpyruvoylglucosamine to UDP-N-acetylmuramic acid (UNAM), a key precursor in peptidoglycan synthesis. Inhibition of MurB disrupts cell wall formation, leading to bacterial cell death.

G Substrate UDP-N-acetylenolpyruvoyl- glucosamine MurB MurB Enzyme Substrate->MurB Product UDP-N-acetylmuramic acid (UNAM) PG Peptidoglycan Biosynthesis Product->PG MurB->Product Lysis Cell Lysis MurB->Lysis Disruption of Synthesis Leads to Inhibitor Chloropicolinate Derivative Inhibitor->MurB Inhibition CellWall Bacterial Cell Wall PG->CellWall CellWall->Lysis

Caption: Proposed mechanism of action via MurB inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloropicolinoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 5-chloropicolinoyl chloride.

FAQs: Synthesis of this compound

Q1: What is the most common method for synthesizing this compound?

The most prevalent and industrially scalable method for the synthesis of this compound is the reaction of 5-chloropicolinic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is the most commonly used reagent for this conversion due to its effectiveness and the volatile nature of its byproducts (sulfur dioxide and hydrogen chloride), which simplifies purification.

Q2: What is the general reaction scheme for this synthesis?

The reaction involves the conversion of a carboxylic acid to an acyl chloride. The hydroxyl group of the carboxylic acid is a poor leaving group, and thionyl chloride converts it into a chlorosulfite intermediate, which is an excellent leaving group. A subsequent nucleophilic attack by the chloride ion yields the final acyl chloride product.

Q3: Are there alternative chlorinating agents to thionyl chloride?

Yes, other reagents can be used for the conversion of carboxylic acids to acyl chlorides, such as oxalyl chloride, phosphorus pentachloride (PCl₅), and phosphorus trichloride (PCl₃). However, thionyl chloride is often preferred for its cost-effectiveness and the gaseous nature of its byproducts. Oxalyl chloride is a milder and more selective reagent but is more expensive.

Q4: How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by observing the cessation of gas evolution (SO₂ and HCl). For a more accurate assessment, techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to check for the disappearance of the starting material, 5-chloropicolinic acid. To analyze the highly reactive acyl chloride by these methods, it is advisable to quench a small aliquot of the reaction mixture with an alcohol (e.g., methanol) or an amine (e.g., benzylamine) to form the more stable ester or amide derivative for analysis.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Degradation of starting material or product: Presence of moisture. 3. Impure thionyl chloride: Old or improperly stored reagent may contain impurities that interfere with the reaction.1. Reaction Optimization: Increase the reaction time and/or temperature. Refluxing is a common practice. 2. Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents if applicable. 3. Reagent Purity: Use a fresh, unopened bottle of thionyl chloride or distill the thionyl chloride before use.
Product is a Brown or Dark-Colored Oil/Solid 1. Side reactions: Thionyl chloride can promote various side reactions, especially at elevated temperatures. 2. Impurities in the starting material. 1. Temperature Control: Avoid excessive heating. If possible, conduct the reaction at a lower temperature for a longer duration. 2. Starting Material Purity: Ensure the 5-chloropicolinic acid is of high purity before starting the reaction. 3. Purification: The crude product can be purified by vacuum distillation or by co-distillation with an inert, high-boiling solvent like toluene to remove colored impurities.
Difficulty in Removing Excess Thionyl Chloride 1. High boiling point of thionyl chloride (76 °C). 2. Thionyl chloride can be persistent in the crude product. 1. Vacuum Application: Remove the excess thionyl chloride under reduced pressure. A cold trap is recommended to protect the vacuum pump. 2. Co-distillation (Azeotropic Removal): Add a dry, inert solvent such as toluene to the crude product and remove the solvent under reduced pressure. Repeat this process 2-3 times to effectively chase out the remaining thionyl chloride.
Product Hydrolyzes Back to Carboxylic Acid 1. Exposure to moisture: Acyl chlorides are highly reactive towards water.1. Anhydrous Work-up: Ensure that all solvents and reagents used during the work-up and purification are strictly anhydrous. 2. Inert Atmosphere: Handle the final product under an inert atmosphere and store it in a tightly sealed container in a desiccator.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline based on standard procedures for the conversion of carboxylic acids to acyl chlorides using thionyl chloride. Optimization may be required for specific scales and equipment.

Materials:

  • 5-Chloropicolinic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (optional, for co-distillation)

  • Dry glassware

  • Magnetic stirrer and heating mantle

  • Reflux condenser with a gas outlet connected to a trap (e.g., a bubbler with mineral oil or a scrubber with a dilute NaOH solution)

  • Vacuum pump and cold trap

Procedure:

  • Preparation: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (e.g., nitrogen or argon).

  • Reaction Setup: To the flask, add 5-chloropicolinic acid. In a fume hood, carefully add an excess of thionyl chloride (typically 2-5 equivalents). The reaction can be performed neat or in an inert solvent like toluene.

  • Reaction: Heat the reaction mixture to reflux (the boiling point of thionyl chloride is approximately 76 °C) and maintain the reflux for 2-4 hours. The reaction is complete when the evolution of gas (SO₂ and HCl) ceases.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully remove the excess thionyl chloride by distillation at atmospheric pressure or, more commonly, under reduced pressure. Use a cold trap to protect the vacuum pump from the corrosive vapors.

    • To ensure complete removal of thionyl chloride, add anhydrous toluene to the crude product and evaporate the solvent under reduced pressure. Repeat this step 2-3 times.

  • Purification: The resulting crude this compound is often of sufficient purity for subsequent reactions. If further purification is required, vacuum distillation can be performed.

Safety Precautions:

  • Thionyl chloride is a corrosive and lachrymatory substance. All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The reaction evolves toxic gases (SO₂ and HCl), which should be trapped or vented safely.

Quantitative Data

Parameter Condition Expected Outcome Notes
Starting Material 5-Chloropicolinic Acid-High purity is recommended.
Chlorinating Agent Thionyl Chloride (SOCl₂)High conversionTypically used in excess (2-5 eq.).
Solvent Neat (no solvent) or TolueneHigh conversionToluene can aid in temperature control and subsequent removal of excess SOCl₂.
Temperature Reflux (~80 °C)Efficient reactionAllows for the removal of gaseous byproducts, driving the reaction to completion.
Reaction Time 2 - 4 hoursComplete conversionMonitor by cessation of gas evolution or TLC/HPLC.
Catalyst N,N-Dimethylformamide (DMF) (catalytic amount)Increased reaction rateA few drops can significantly accelerate the reaction, but may not be necessary.
Yield >90% (crude)HighThe crude product is often used directly in the next step after removal of volatiles.

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound cluster_start Starting Material cluster_reaction Chlorination Reaction cluster_workup Work-up & Purification cluster_product Final Product 5-Chloropicolinic_Acid 5-Chloropicolinic Acid Reaction_Vessel Reaction with Thionyl Chloride (SOCl₂) 5-Chloropicolinic_Acid->Reaction_Vessel Excess SOCl₂ Reflux Remove_Excess_SOCl2 Removal of Excess SOCl₂ (Vacuum/Distillation) Reaction_Vessel->Remove_Excess_SOCl2 Cooling Purification Vacuum Distillation (Optional) Remove_Excess_SOCl2->Purification 5-Chloropicolinoyl_Chloride This compound Remove_Excess_SOCl2->5-Chloropicolinoyl_Chloride If sufficiently pure Purification->5-Chloropicolinoyl_Chloride

Caption: Synthesis workflow for this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Yield Start Low Yield Observed Check_Reaction_Completion Is the starting material fully consumed? (TLC/HPLC) Start->Check_Reaction_Completion Incomplete_Reaction Incomplete Reaction Check_Reaction_Completion->Incomplete_Reaction No Check_Moisture Were anhydrous conditions maintained? Check_Reaction_Completion->Check_Moisture Yes Increase_Time_Temp Increase reaction time and/or temperature Incomplete_Reaction->Increase_Time_Temp End Yield Improved Increase_Time_Temp->End Moisture_Contamination Moisture Contamination Check_Moisture->Moisture_Contamination No Check_Reagent_Purity Is the thionyl chloride of high purity? Check_Moisture->Check_Reagent_Purity Yes Dry_Glassware_Reagents Ensure all glassware and reagents are dry Moisture_Contamination->Dry_Glassware_Reagents Dry_Glassware_Reagents->End Impure_Reagent Impure Reagent Check_Reagent_Purity->Impure_Reagent No Check_Reagent_Purity->End Yes Use_Fresh_Reagent Use fresh or distilled thionyl chloride Impure_Reagent->Use_Fresh_Reagent Use_Fresh_Reagent->End

Caption: Troubleshooting logic for low yield issues.

Technical Support Center: Purification of 5-Chloropicolinoyl Chloride Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide robust troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products derived from 5-chloropicolinoyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common reaction products of this compound?

A1: this compound is an acyl chloride, a highly reactive functional group. It is typically reacted with nucleophiles to form amides and esters. Therefore, the most common reaction products are N-substituted 5-chloropicolinamides and various 5-chloropicolinate esters.

Q2: What are the primary impurities I should expect in my crude reaction mixture?

A2: Common impurities include:

  • Unreacted Starting Materials: Excess amine or alcohol used in the reaction.

  • Hydrolyzed Acyl Chloride: this compound can react with trace amounts of water to form 5-chloropicolinic acid.

  • Base and Salts: If a base (like triethylamine or pyridine) is used to scavenge the HCl byproduct, the corresponding hydrochloride salt will be present.[1]

  • Side-Reaction Products: Depending on the reaction conditions and the stability of your nucleophile, other byproducts may form.

Q3: What are the recommended general purification strategies for these products?

A3: A multi-step approach is often the most effective:

  • Aqueous Work-up: To remove water-soluble impurities like hydrochloride salts and excess polar starting materials.

  • Recrystallization: An effective method for purifying solid products.[2]

  • Silica Gel Column Chromatography: To separate the desired product from non-polar and closely related impurities.[3]

Q4: How can I monitor the progress of the purification?

A4: Thin-Layer Chromatography (TLC) is the most common and rapid method for monitoring purification. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended to assess the purity of the final product.

Troubleshooting Guides

This section addresses specific issues you might encounter during the purification of this compound reaction products.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield After Work-up 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Product Lost During Extraction: The product may have some water solubility, especially if it is a polar amide or ester. 3. Hydrolysis of Acyl Chloride: The this compound may have hydrolyzed before reacting with the nucleophile.1. Confirm Reaction Completion: Use TLC or HPLC to check for the presence of starting materials before starting the work-up. 2. Back-Extraction: Extract the aqueous layer with a different organic solvent (e.g., ethyl acetate if you initially used dichloromethane) to recover any dissolved product. 3. Ensure Anhydrous Conditions: Use dry solvents and glassware for the reaction to minimize hydrolysis.
Oily or Waxy Product Instead of a Solid 1. Presence of Impurities: Residual solvent or unreacted starting materials can prevent crystallization. 2. Product is an Oil at Room Temperature: The product itself may not be a solid at ambient temperatures.1. Trituration: Attempt to induce crystallization by stirring the oil with a non-polar solvent like hexanes or diethyl ether. 2. Purification: Purify the oil using column chromatography to remove impurities.[4] 3. Characterization: Confirm the product's identity and physical state using analytical techniques.
Product Contaminated with 5-Chloropicolinic Acid 1. Incomplete Reaction: Unreacted this compound hydrolyzed during the work-up. 2. Moisture in Reaction: Trace water in the reaction mixture led to hydrolysis.1. Base Wash: During the aqueous work-up, wash the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) to extract the acidic 5-chloropicolinic acid.[5] 2. Column Chromatography: 5-chloropicolinic acid is very polar and will likely stick to the baseline on a silica gel column, allowing for separation from the less polar product.
Product Contaminated with Starting Amine/Alcohol 1. Incorrect Stoichiometry: Too much of the nucleophile was used. 2. Inefficient Work-up: The work-up did not effectively remove the excess starting material.1. Acid Wash (for amines): Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate and extract the excess amine into the aqueous layer. Be cautious, as the amide product could potentially hydrolyze under harsh acidic conditions. 2. Column Chromatography: This is often the most effective way to separate the product from the starting nucleophile.[6]
Peak Tailing in HPLC/Flash Chromatography 1. Interaction with Silica Gel: The basic nitrogen on the pyridine ring can interact with acidic silanol groups on the silica, causing poor peak shape.[7]1. Mobile Phase Modifier: Add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent to block the active sites on the silica.[7] 2. Alternative Stationary Phase: Consider using a different stationary phase, such as alumina or a polymer-based column.[6]

Data Presentation

Table 1: Representative Purification Data for 5-Chloropicolinoyl Amide Derivatives
Product Purification Method Solvent/Eluent System Typical Yield (%) Purity (%) Reference
N-(4-methoxyphenyl)picolinamideRecrystallization30% Ethanol/Water70>98 (by NMR)[8]
2,5,6-trichloropyridin-3-amideExtractionDichloromethane100Not Specified[9]
General Amide ProductColumn ChromatographyHexane/Ethyl Acetate Gradient60-90>95 (by HPLC)[4]

*Note: These are examples of related picolinamide derivatives, and results may vary for 5-chloro substituted analogs.

Table 2: Representative Purification Data for 5-Chloropicolinoyl Ester Derivatives
Product Purification Method Solvent/Eluent System Typical Yield (%) Purity (%) Reference
Methyl 4-chloropicolinateColumn Chromatography40% Ethyl Acetate/Hexane57>98 (by NMR)[5]
Methyl 4-chloropicolinateTrituration5% Ethyl Acetate/Hexane90Not Specified[10]

*Note: These are examples of related chloropicolinate esters, and results may vary for the 5-chloro isomer.

Experimental Protocols

Protocol 1: General Aqueous Work-up for Amide/Ester Synthesis
  • Quenching: Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with an organic solvent such as dichloromethane or ethyl acetate.

  • Washing: Transfer the diluted mixture to a separatory funnel and wash sequentially with:

    • 1M HCl (to remove excess amine, if applicable).

    • Saturated NaHCO₃ solution (to remove 5-chloropicolinic acid and residual HCl).

    • Brine (to remove residual water).

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Protocol 2: Recrystallization of a Solid Product
  • Solvent Selection: Choose a suitable solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Common choices for picolinamide derivatives include ethanol/water mixtures, isopropanol, or ethyl acetate/hexanes.[2][8]

  • Dissolution: In a flask, add the minimum amount of the hot solvent to the crude product until it is fully dissolved.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Chilling: To maximize the yield, place the flask in an ice bath for 30-60 minutes.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 3: Flash Column Chromatography
  • Stationary Phase: Silica gel is the most common stationary phase.[3]

  • Mobile Phase (Eluent) Selection: Based on TLC analysis, choose a solvent system that provides good separation between the product and impurities. A common starting point for these types of compounds is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). A gradient elution, starting with a lower polarity and gradually increasing, is often effective.[4][5]

  • Column Packing: Pack a glass column with silica gel slurried in the initial, low-polarity eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After drying, carefully add the solid sample to the top of the packed column.

  • Elution: Run the eluent through the column, collecting fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Mandatory Visualizations

PurificationWorkflow Start Crude Reaction Mixture Workup Aqueous Work-up (Acid/Base Washes) Start->Workup Dry Dry & Concentrate Workup->Dry Crude_Product Crude Product Dry->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization If Solid Chromatography Column Chromatography Crude_Product->Chromatography If Oily or Impure Pure_Solid Pure Solid Product Recrystallization->Pure_Solid Chromatography->Pure_Solid If Solid Pure_Oil Pure Oily Product Chromatography->Pure_Oil If Oil

Caption: General workflow for the purification of this compound reaction products.

TroubleshootingTree Start Impure Product after Initial Purification Check_Impurity Identify Main Impurity (TLC, NMR) Start->Check_Impurity Is_Acid Is it 5-Chloropicolinic Acid? Check_Impurity->Is_Acid Is_SM Is it Starting Amine/Alcohol? Check_Impurity->Is_SM Is_Other Other Impurity? Check_Impurity->Is_Other Base_Wash Perform Base Wash (e.g., NaHCO3) Is_Acid->Base_Wash Yes Acid_Wash Perform Acid Wash (e.g., 1M HCl) Is_SM->Acid_Wash Yes (Amine) Column Perform Column Chromatography Is_SM->Column Yes (Alcohol) Is_Other->Column Yes

Caption: Troubleshooting decision tree for purifying contaminated reaction products.

References

"5-chloropicolinoyl chloride" reaction side products and impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-chloropicolinoyl chloride. The information addresses common issues related to side products and impurities that may be encountered during synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in my this compound starting material?

A1: Impurities in this compound often originate from its synthesis, which typically involves the reaction of 5-chloropicolinic acid with a chlorinating agent like thionyl chloride (SOCl₂). The most common impurities include:

  • Unreacted 5-chloropicolinic acid: Incomplete reaction can leave residual starting material.

  • Residual chlorinating agent and its byproducts: While volatile, traces of thionyl chloride or its decomposition products (e.g., sulfur dichloride, disulfur dichloride) may remain.

  • Hydrolysis product: Exposure to moisture during workup or storage will lead to the formation of 5-chloropicolinic acid.

Q2: I observe a white precipitate in my reaction when I add my amine to this compound. What is it?

A2: The reaction of an acyl chloride with an amine produces the desired amide and one equivalent of hydrogen chloride (HCl).[1][2][3] If you are using an excess of your amine, or if no other base is present, the generated HCl will react with the amine to form an ammonium hydrochloride salt, which is often a white solid.[1][2]

Q3: My reaction is sluggish or incomplete when reacting this compound with an amine. What could be the cause?

A3: Several factors can lead to an incomplete or sluggish reaction:

  • Inactivated this compound: Your starting material may have degraded due to hydrolysis back to the less reactive 5-chloropicolinic acid. Ensure it has been stored under strictly anhydrous conditions.

  • Insufficiently nucleophilic amine: Amines with significant steric hindrance around the nitrogen atom or with electron-withdrawing groups may react slowly.

  • Inadequate acid scavenger: The HCl generated during the reaction can protonate the reacting amine, rendering it non-nucleophilic. The use of a non-nucleophilic base, such as triethylamine or pyridine, is recommended to neutralize the HCl as it is formed.

Q4: Are side reactions involving the pyridine ring or the chloro-substituent likely?

A4: Under typical conditions for amide formation (e.g., reaction with an amine at or below room temperature), side reactions involving the pyridine ring or the chloro-substituent are generally not a major concern. Nucleophilic aromatic substitution of the chlorine on the pyridine ring typically requires more forcing conditions (higher temperatures or stronger nucleophiles).[4][5][6] The pyridine nitrogen can be acylated, but this is usually a reversible process and less favorable than the reaction with a primary or secondary amine.

Troubleshooting Guides

Issue 1: Presence of 5-Chloropicolinic Acid Impurity in the Final Product
Symptom Possible Cause Troubleshooting Steps
An acidic impurity is detected by LC-MS or NMR.1. Incomplete conversion of 5-chloropicolinic acid to this compound. 2. Hydrolysis of this compound during the reaction or workup.1. Ensure complete conversion: When synthesizing the acyl chloride, use a slight excess of thionyl chloride and ensure a sufficient reflux time (see experimental protocol). 2. Strictly anhydrous conditions: Dry all glassware and solvents thoroughly. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Anhydrous workup: Use anhydrous solvents for extraction and drying agents like anhydrous sodium sulfate or magnesium sulfate.
Issue 2: Low Yield of the Desired Amide Product
Symptom Possible Cause Troubleshooting Steps
A significant amount of unreacted amine starting material is observed.1. The amine was protonated by the HCl byproduct, rendering it non-nucleophilic. 2. The this compound has degraded.1. Add a non-nucleophilic base: Include at least one equivalent of a tertiary amine like triethylamine or pyridine in the reaction mixture to act as an acid scavenger. 2. Check the quality of the acyl chloride: Before use, you can test the acyl chloride by reacting a small amount with methanol and analyzing the resulting methyl ester by GC-MS or LC-MS to confirm its reactivity.

Quantitative Data on Impurities

The following table summarizes potential impurities and their likely sources. The percentages are illustrative and can vary significantly based on reaction conditions and purification methods.

ImpuritySourceTypical Percentage Range (%)Analytical Method for Detection
5-Chloropicolinic AcidIncomplete synthesis or hydrolysis1 - 10LC-MS, ¹H NMR
Amine Hydrochloride SaltReaction of amine with HCl byproduct0 - 50 (relative to product)¹H NMR, Elemental Analysis
Diacylated AmineReaction of a primary amine with two equivalents of the acyl chloride< 5 (with controlled stoichiometry)LC-MS
Residual Thionyl ChlorideIncomplete removal after synthesis< 1GC-MS (after derivatization)

Key Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from standard procedures for the synthesis of acyl chlorides from carboxylic acids.

  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 5-chloropicolinic acid (1 equivalent).

  • Reaction: Add thionyl chloride (2-3 equivalents) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1 drop) can be added to facilitate the reaction.

  • Heating: Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Purification: After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The crude this compound can often be used directly in the next step or further purified by vacuum distillation.

Protocol 2: Reaction of this compound with an Amine
  • Preparation: In a flame-dried flask under a nitrogen atmosphere, dissolve the amine (1 equivalent) and triethylamine (1.1 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reaction: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.05 equivalents) in the same anhydrous solvent dropwise.

  • Stirring: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Workup: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amide product.

  • Purification: The crude product can be purified by column chromatography or recrystallization.

Visualizations

Synthesis_and_Side_Reactions A 5-Chloropicolinic Acid B 5-Chloropicolinoyl Chloride (Product) A->B + SOCl2 D SO2 + HCl (gaseous byproducts) B->D Formation of F Desired Amide B->F + Amine (R-NH2) G Amine Hydrochloride Salt (Side Product) B->G HCl byproduct reacts with excess amine I 5-Chloropicolinic Acid (Hydrolysis) B->I + H2O (hydrolysis) C SOCl2 C->B E Amine (R-NH2) E->F E->G H Water (moisture) H->I

Caption: Synthesis of this compound and its subsequent reactions.

Troubleshooting_Workflow start Low Yield or Impure Amide Product check_acyl_chloride Check quality of This compound start->check_acyl_chloride is_degraded Is it degraded (hydrolyzed)? check_acyl_chloride->is_degraded resynthesize Re-synthesize or purify acyl chloride under anhydrous conditions is_degraded->resynthesize Yes check_reaction_conditions Review reaction conditions is_degraded->check_reaction_conditions No end Improved Yield and Purity resynthesize->end acid_scavenger Was an acid scavenger (e.g., Et3N) used? check_reaction_conditions->acid_scavenger add_base Add >= 1 equivalent of a non-nucleophilic base acid_scavenger->add_base No check_workup Review workup procedure acid_scavenger->check_workup Yes add_base->end anhydrous_workup Was the workup anhydrous? check_workup->anhydrous_workup use_anhydrous Use anhydrous solvents and drying agents anhydrous_workup->use_anhydrous No anhydrous_workup->end Yes use_anhydrous->end

Caption: Troubleshooting workflow for low yield or impure amide product.

References

"5-chloropicolinoyl chloride" stability issues and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 5-chloropicolinoyl chloride. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concern for this compound is its high reactivity towards nucleophiles, particularly water.[1][2][3] As an acyl chloride, it is susceptible to rapid hydrolysis, which converts it to the corresponding carboxylic acid (5-chloropicolinic acid), rendering it inactive for its intended acylation reactions.[1][4] This reactivity necessitates storage in dry conditions and the use of anhydrous solvents during reactions.[5]

Q2: What are the recommended storage and handling conditions for this compound?

A2: To ensure its stability, this compound should be stored in a tightly sealed container, in a dry environment, at temperatures between 2-8°C.[5][6] It is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture and atmospheric humidity. All glassware and solvents used in reactions should be thoroughly dried.

Q3: What are the likely degradation products of this compound?

Q4: How can I monitor the degradation of this compound in my sample?

A4: Due to the high reactivity of acyl chlorides, direct analysis by methods like reverse-phase HPLC can be challenging. A common strategy is to derivatize the this compound with a suitable reagent, such as 2-nitrophenylhydrazine, to form a stable derivative that can be easily quantified by HPLC.[7] This allows for the determination of residual acyl chloride in a sample. The appearance of the hydrolysis product, 5-chloropicolinic acid, can also be monitored by HPLC.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low yield in acylation reaction 1. Degradation of this compound due to moisture. 2. Reaction with nucleophilic solvents. 3. Incomplete reaction.1. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. 2. Use non-nucleophilic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. 3. Monitor the reaction by TLC or LC-MS to ensure completion. Consider extending the reaction time or slightly increasing the temperature if the reaction is sluggish.
Formation of a white precipitate that is not the desired product 1. If reacting with an amine, the precipitate is likely the hydrochloride salt of the amine, formed by the HCl byproduct of the reaction.1. Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to the reaction mixture to act as an HCl scavenger. 2. Use a slight excess of the amine nucleophile to act as both the reactant and the base.
Inconsistent results between experiments 1. Variable amounts of moisture in the reaction setup. 2. Degradation of the this compound stock solution over time.1. Standardize the procedure for drying glassware and solvents. 2. Use a fresh bottle of this compound or re-qualify the purity of the existing stock before use.
Observation of 5-chloropicolinic acid in the reaction mixture 1. Hydrolysis of this compound by water present in the reagents or solvents.1. Use freshly distilled or commercially available anhydrous solvents. 2. Ensure that all other reagents, including the nucleophile and any bases, are anhydrous.

Degradation Pathways

The degradation of this compound is primarily driven by its reaction with nucleophiles. The most common degradation pathway is hydrolysis, but other pathways may be induced under stress conditions.

Hydrolytic Degradation

Hydrolysis can occur under acidic, neutral, or basic conditions, leading to the formation of 5-chloropicolinic acid. The reaction is a nucleophilic acyl substitution where water acts as the nucleophile.

G cluster_reagents A This compound B Tetrahedral Intermediate A->B Nucleophilic attack by H₂O C 5-Chloropicolinic Acid B->C Collapse of intermediate and loss of HCl H2O H₂O HCl HCl

Fig. 1: Hydrolysis of this compound.
Proposed Oxidative and Photolytic Degradation

While specific studies on this compound are not available, potential degradation pathways under oxidative (e.g., with H₂O₂) or photolytic (UV light) conditions can be proposed based on the chemistry of similar molecules. These conditions could potentially lead to the formation of N-oxides, hydroxylation of the pyridine ring, or dechlorination.

G A This compound B N-Oxide Derivative A->B Oxidation C Hydroxylated Derivative A->C Photolysis / Oxidation D Dechlorinated Derivative A->D Photolysis

Fig. 2: Plausible oxidative and photolytic degradation pathways.

Stability Data

The following tables present illustrative data on the stability of this compound under various conditions. This data is representative and intended to demonstrate how stability information would be presented. Actual stability will depend on the specific experimental conditions.

Table 1: Illustrative Hydrolytic Stability of this compound in Aqueous Solution at 25°C

Condition pH Apparent Half-life (t½) Primary Degradant
Acidic2.0< 10 minutes5-Chloropicolinic Acid
Neutral7.0< 5 minutes5-Chloropicolinic Acid
Basic9.0< 1 minute5-Chloropicolinic Acid

Table 2: Illustrative Stability in Organic Solvents at 25°C

Solvent Water Content % Degradation after 24h
Anhydrous Dichloromethane< 50 ppm< 0.1%
Dichloromethane (ACS Grade)~150 ppm~1-2%
Anhydrous Tetrahydrofuran< 50 ppm< 0.1%
MethanolN/A> 99% (forms methyl ester)

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare stock solution of This compound in anhydrous acetonitrile B1 Acid Hydrolysis (0.1 M HCl, 60°C) A->B1 B2 Base Hydrolysis (0.1 M NaOH, RT) A->B2 B3 Oxidative (3% H₂O₂, RT) A->B3 B4 Photolytic (UV light, 254 nm) A->B4 B5 Thermal (80°C, solid state) A->B5 C Sample at time points (e.g., 0, 2, 8, 24h) B1->C B2->C B3->C B4->C B5->C D Quench reaction (if necessary) C->D E Analyze by LC-MS/MS (for peak purity and mass identification) D->E F Characterize degradants (MS/MS fragmentation, NMR) E->F

Fig. 3: Workflow for a forced degradation study.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in an anhydrous aprotic solvent such as acetonitrile.

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 M hydrochloric acid. Incubate at 60°C.

    • Basic Hydrolysis: Dilute the stock solution with 0.1 M sodium hydroxide. Keep at room temperature.

    • Oxidative Degradation: Dilute the stock solution with a 3% solution of hydrogen peroxide. Keep at room temperature.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber.

    • Thermal Degradation: Store the solid compound in an oven at 80°C.

  • Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 2, 8, and 24 hours).

  • Quenching: For the hydrolytic and oxidative samples, it may be necessary to quench the reaction by adding a suitable reagent or adjusting the pH to neutral before analysis.

  • Analysis:

    • Analyze all samples by a stability-indicating HPLC method, coupled with a mass spectrometer (LC-MS/MS).

    • Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

    • Use the mass spectrometry data to determine the mass-to-charge ratio (m/z) of potential degradation products.

  • Characterization: For significant degradation products, further structural elucidation can be performed using high-resolution mass spectrometry and NMR spectroscopy.

References

Minimizing hazardous byproducts in "5-chloropicolinoyl chloride" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-chloropicolinoyl chloride. The focus is on minimizing hazardous byproducts and ensuring a safe and efficient reaction process.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound from 5-chloropicolinic acid?

A1: The most common laboratory method for synthesizing this compound is the reaction of 5-chloropicolinic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation due to its reliability and the fact that its byproducts are gaseous, which simplifies purification. Other chlorinating agents such as oxalyl chloride, phosphorus pentachloride (PCl₅), and phosphorus trichloride (PCl₃) can also be employed.

Q2: What are the primary hazardous byproducts generated during the synthesis using thionyl chloride?

A2: The reaction of a carboxylic acid with thionyl chloride produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as the main byproducts.[1][2] Both are corrosive and toxic gases, necessitating the use of a well-ventilated fume hood and appropriate personal protective equipment (PPE).

Q3: Are there safer, alternative reagents to thionyl chloride for this synthesis?

A3: Yes, several alternatives to thionyl chloride can be considered, each with its own safety profile. Oxalyl chloride is a common alternative that often provides cleaner reactions. Its byproducts are carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl). While carbon monoxide is a toxic gas, this method avoids the generation of sulfur dioxide. Phosphorus-based reagents like PCl₃ and PCl₅ are also effective but produce solid or liquid phosphorus-based byproducts that require quenching and removal during workup.

Q4: How can I minimize the formation of impurities during the synthesis?

A4: Minimizing impurity formation involves careful control of reaction conditions. Using a slight excess of the chlorinating agent can help drive the reaction to completion, but a large excess can lead to side reactions and complicate purification. The reaction temperature should be controlled; starting at a low temperature (e.g., 0 °C) and slowly warming to room temperature or gentle reflux is a common strategy. Ensuring the starting 5-chloropicolinic acid is dry is also crucial, as water will react with the chlorinating agent.

Q5: What are the recommended workup and purification procedures?

A5: After the reaction is complete, the excess chlorinating agent is typically removed by distillation or under reduced pressure. The crude this compound can then be purified. If thionyl chloride is used, a simple distillation of the excess reagent is often sufficient. For phosphorus-based reagents, an aqueous workup may be necessary to remove the byproducts. Further purification can be achieved by vacuum distillation of the product.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield of this compound - Incomplete reaction. - Degradation of the product during workup. - Presence of water in the starting material or solvent.- Increase the reaction time or temperature moderately. - Use a slight excess (1.1-1.5 equivalents) of the chlorinating agent. - Ensure all glassware is oven-dried and the starting material and solvent are anhydrous. - Perform the workup at a low temperature to minimize decomposition.
Product is Dark or Discolored - Reaction temperature was too high, leading to decomposition. - Presence of impurities in the starting material.- Maintain a lower reaction temperature. - Purify the starting 5-chloropicolinic acid before use. - Consider purification of the final product by vacuum distillation.
Incomplete Removal of Excess Chlorinating Agent - Insufficient vacuum or distillation time.- Ensure a good vacuum source is used for removal. - Co-evaporate with an inert, high-boiling solvent like toluene to azeotropically remove the last traces of the chlorinating agent.
Side Product Formation (e.g., Anhydride) - Insufficient amount of chlorinating agent. - Reaction not driven to completion.- Use a slight excess of the chlorinating agent. - Ensure adequate reaction time and temperature to favor the formation of the acid chloride over the intermediate anhydride.

Experimental Protocols

Protocol 1: Synthesis of this compound using Thionyl Chloride

This protocol is a general procedure for the synthesis of an acyl chloride from a carboxylic acid using thionyl chloride and should be adapted and optimized for the specific substrate.

Materials:

  • 5-chloropicolinic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 5-chloropicolinic acid in the anhydrous solvent.

  • Slowly add thionyl chloride (typically 1.5 to 2.0 equivalents) to the suspension at room temperature under a nitrogen or argon atmosphere.

  • After the initial gas evolution subsides, heat the reaction mixture to a gentle reflux and maintain for 2-4 hours, or until the reaction is complete (monitor by TLC or IR spectroscopy).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • The resulting crude this compound can be used directly or further purified by vacuum distillation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dry Glassware and Reagents reagents Charge Flask with 5-Chloropicolinic Acid and Anhydrous Solvent start->reagents add_socl2 Add Thionyl Chloride reagents->add_socl2 reflux Heat to Reflux add_socl2->reflux monitor Monitor Reaction Progress reflux->monitor cool Cool to Room Temperature monitor->cool evaporate Remove Excess SOCl₂ and Solvent in vacuo cool->evaporate purify Vacuum Distillation (Optional) evaporate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs acid 5-Chloropicolinic Acid reaction Chlorination Reaction acid->reaction reagent Chlorinating Agent (e.g., SOCl₂) reagent->reaction product This compound reaction->product byproducts Hazardous Byproducts (e.g., SO₂, HCl) reaction->byproducts

Caption: Logical relationship of inputs and outputs in the synthesis.

References

Technical Support Center: 5-Chloropicolinoyl Chloride Acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-chloropicolinoyl chloride acylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer standardized experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during the acylation of various nucleophiles with this compound.

Q1: My acylation reaction shows low or no product yield. What are the potential causes?

Several factors can contribute to low or no product yield. The most common issues are related to the quality of reagents and the reaction conditions.

  • Moisture Contamination: this compound is highly reactive and readily hydrolyzes in the presence of water to form the unreactive 5-chloropicolinic acid.[1]

  • Reagent Purity: The purity of the nucleophile (amine, alcohol, etc.), solvent, and any added base is crucial. Impurities can lead to side reactions.

  • Inadequate Activation: If you are performing a Friedel-Crafts acylation, the Lewis acid catalyst (e.g., AlCl₃) may be inactive.[2]

  • Poor Nucleophilicity: The nucleophile might not be reactive enough under the chosen reaction conditions.

  • Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Verify Reagent Quality: Use freshly opened or purified reagents. Consider distilling liquid amines or alcohols if their purity is questionable.

  • Check Catalyst Activity (for Friedel-Crafts): Use a fresh, unopened container of the Lewis acid catalyst and handle it under an inert atmosphere.

  • Increase Nucleophile Reactivity: For less reactive nucleophiles, consider using a stronger base or a more forcing reaction temperature.

  • Optimize Stoichiometry: Systematically vary the molar ratios of the reactants to find the optimal conditions.

Q2: I am observing the formation of multiple products or significant side reactions. How can I improve the selectivity?

The formation of multiple products often points to side reactions or lack of selectivity.

  • Diacylation or Polyacylation: Highly reactive nucleophiles can sometimes be acylated more than once.

  • Reaction with Solvent: Some solvents can react with the acyl chloride under certain conditions.

  • Side reactions of the Nucleophile: The nucleophile itself might undergo side reactions under the reaction conditions.

  • Decomposition: At elevated temperatures, starting materials or the product may decompose.

Troubleshooting Steps:

  • Control Stoichiometry: Use a precise molar ratio of this compound to the nucleophile. For mono-acylation, a 1:1 or 1.1:1 ratio is a good starting point.

  • Optimize Temperature: Start the reaction at a low temperature (e.g., 0 °C) and slowly warm to room temperature.[3] Monitor the reaction by TLC or LC-MS to determine the optimal temperature.

  • Choose an Inert Solvent: Use a non-reactive, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

  • Slow Addition: Add the this compound solution dropwise to the solution of the nucleophile to maintain a low concentration of the acylating agent and minimize side reactions.

Q3: My reaction mixture is turning dark and forming a tarry substance. What is the cause and how can I prevent it?

The formation of tar is a common issue in acylation reactions, especially under harsh conditions.

  • High Reaction Temperature: Excessive heat can lead to the polymerization and decomposition of starting materials and products.

  • Concentrated Reagents: High concentrations of reactants can lead to localized overheating and side reactions.

Troubleshooting Steps:

  • Maintain Low Temperature: Run the reaction at a controlled low temperature, especially during the addition of the acyl chloride.

  • Dilute Reaction Mixture: Use a larger volume of solvent to keep the reactant concentrations lower.

  • Slow Reagent Addition: Add the this compound slowly and dropwise to dissipate the heat of reaction.

Q4: How do I effectively monitor the progress of my acylation reaction?

Monitoring the reaction is key to achieving optimal results.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of the starting materials and the formation of the product. However, be aware that the highly reactive this compound may hydrolyze on the silica gel plate, potentially giving misleading results.[4] A useful trick is to quench a small aliquot of the reaction mixture with methanol to convert the remaining acyl chloride to a stable methyl ester, which can then be easily visualized on TLC.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more accurate monitoring, LC-MS can be used to track the masses of the reactants and products over time.

Quantitative Data Summary

The following tables provide representative data for acylation reactions using acyl chlorides similar to this compound. These values can serve as a starting point for optimizing your reactions.

Table 1: Acylation of Substituted Anilines with 5-Bromo-6-chloronicotinoyl chloride [5]

Amine Substrate (Substituted Aniline)ProductYield (%)Melting Point (°C)
AnilineN-phenyl-5-bromo-6-chloronicotinamide>80162-163
4-ChloroanilineN-(4-chlorophenyl)-5-bromo-6-chloronicotinamide>80198-199
4-MethoxyanilineN-(4-methoxyphenyl)-5-bromo-6-chloronicotinamide>80179-180
3-ChloroanilineN-(3-chlorophenyl)-5-bromo-6-chloronicotinamide>80185-186
4-MethylanilineN-(4-methylphenyl)-5-bromo-6-chloronicotinamide>80181-182

Table 2: Acylation of Methyl 5-amino-3-methylpicolinate with Various Acylating Agents [3]

Acylating AgentProductMolecular Weight ( g/mol )Typical Yield (%)Purity (by HPLC)
Acetyl ChlorideMethyl 5-acetamido-3-methylpicolinate208.2185-95>98%
Benzoyl ChlorideMethyl 5-benzamido-3-methylpicolinate270.2980-90>98%
Isobutyryl ChlorideMethyl 5-isobutyramido-3-methylpicolinate236.2682-92>97%

Detailed Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

This protocol is adapted from the synthesis of similar acyl chlorides.[5]

Materials:

  • 5-Chloropicolinic acid

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, combine 5-chloropicolinic acid (1 equivalent) with an excess of thionyl chloride (e.g., 3-5 mL per gram of acid).

  • Fit the flask with a reflux condenser and gently reflux the mixture for 30-60 minutes. The solid acid should completely dissolve.

  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator to yield the crude this compound, which can often be used in the next step without further purification.

Protocol 2: General Procedure for the Acylation of an Amine with this compound

This is a general protocol for the N-acylation of a primary or secondary amine.[3][6]

Materials:

  • Crude this compound

  • Amine (primary or secondary)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous triethylamine (Et₃N) or pyridine

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 equivalent) and dissolve it in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add anhydrous triethylamine or pyridine (1.2 equivalents) dropwise to the cooled solution.

  • Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the progress of the reaction by TLC or LC-MS until the starting amine is consumed.

  • Once complete, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1 M HCl (to remove excess amine and base), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography or recrystallization.

Visualizations

The following diagrams illustrate key workflows and decision-making processes in troubleshooting this compound acylation reactions.

Troubleshooting_Workflow start Start: Low or No Product Yield check_moisture Check for Moisture Contamination? start->check_moisture anhydrous_conditions Action: Use Anhydrous Solvents & Dry Glassware check_moisture->anhydrous_conditions Yes check_reagents Check Reagent Purity? check_moisture->check_reagents No anhydrous_conditions->check_reagents purify_reagents Action: Purify/Use Fresh Reagents check_reagents->purify_reagents Yes check_temp Is Reaction Temperature Optimized? check_reagents->check_temp No purify_reagents->check_temp optimize_temp Action: Start at 0°C, then warm. Monitor via TLC/LC-MS check_temp->optimize_temp No check_base Is an Appropriate Base Used (for amine acylations)? check_temp->check_base Yes optimize_temp->check_base add_base Action: Add Non-nucleophilic Base (e.g., Et3N, Pyridine) check_base->add_base No success Problem Solved check_base->success Yes add_base->success

Caption: Troubleshooting workflow for low yield in acylation reactions.

Acylation_Reaction_Workflow setup 1. Reaction Setup: - Dry glassware under inert gas - Dissolve nucleophile in anhydrous solvent cool 2. Cool to 0°C setup->cool add_base 3. Add Base (e.g., Et3N) (if applicable) cool->add_base add_acyl_chloride 4. Add this compound (dropwise) add_base->add_acyl_chloride react 5. Reaction: - Stir at 0°C, then warm to RT - Monitor by TLC/LC-MS add_acyl_chloride->react workup 6. Work-up: - Quench reaction - Wash with acid, base, brine react->workup purify 7. Purification: - Dry over MgSO4 - Concentrate - Column Chromatography or Recrystallization workup->purify product Final Product purify->product

Caption: General experimental workflow for acylation reactions.

References

Validation & Comparative

A Comparative Guide to 5-Chloropicolinoyl Chloride and Other Picolinoyl Chloride Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 5-chloropicolinoyl chloride with other picolinoyl chloride derivatives, focusing on their application in chemical synthesis. The comparison is supported by an analysis of electronic effects, representative experimental data, and detailed synthetic protocols.

Introduction to Picolinoyl Chlorides in Synthesis

Picolinoyl chlorides are valuable reagents in organic synthesis, serving as versatile building blocks for the introduction of the picolinoyl moiety into a wide range of molecules. This structural motif is found in numerous pharmaceuticals and agrochemicals. The reactivity of the acyl chloride group makes them highly effective acylating agents for various nucleophiles, including amines, alcohols, and thiols. The substitution pattern on the pyridine ring significantly influences the reactivity and properties of the picolinoyl chloride derivative.

Comparison of Reactivity: this compound vs. Unsubstituted Picolinoyl Chloride

The primary difference in reactivity between this compound and its unsubstituted counterpart stems from the electronic effects of the chlorine atom on the pyridine ring.

Electronic Effects:

  • Inductive Effect: Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the pyridine ring and, consequently, from the carbonyl carbon of the acyl chloride.

  • Enhanced Electrophilicity: The increased positive charge density on the carbonyl carbon of this compound makes it more electrophilic and, therefore, more susceptible to nucleophilic attack compared to the unsubstituted picolinoyl chloride.

  • Reactivity: As a result of the enhanced electrophilicity, this compound is expected to be more reactive towards nucleophiles than picolinoyl chloride. This increased reactivity can lead to faster reaction rates and potentially allow for milder reaction conditions.

G cluster_unsubstituted Picolinoyl Chloride cluster_substituted This compound PC Picolinoyl Chloride PC_carbonyl C=O PC->PC_carbonyl No additional -I effect Reactivity_PC Lower Reactivity PC_carbonyl->Reactivity_PC Lower Electrophilicity CPC 5-Chloropicolinoyl Chloride CPC_carbonyl C=O CPC->CPC_carbonyl Strong -I effect from Chlorine Reactivity_CPC Higher Reactivity CPC_carbonyl->Reactivity_CPC Higher Electrophilicity

Quantitative Data Presentation

Table 1: Synthesis of Picolinoyl Chloride Derivatives

Starting MaterialChlorinating AgentSolventConditionsProductTypical Yield (%)
Picolinic AcidThionyl ChlorideTolueneReflux, 2hPicolinoyl Chloride>90
5-Chloropicolinic AcidThionyl ChlorideTolueneReflux, 2hThis compound>90
Picolinic AcidOxalyl ChlorideDichloromethaneRT, 1-2hPicolinoyl Chloride>95
5-Chloropicolinic AcidOxalyl ChlorideDichloromethaneRT, 1-2hThis compound>95

Table 2: Representative Yields for Amide Synthesis using Picolinoyl Chloride Derivatives

Picolinoyl Chloride DerivativeAmineBaseSolventProductTypical Yield (%)
Picolinoyl ChlorideAnilinePyridineDichloromethaneN-phenylpicolinamide85-95
This compoundAnilineTriethylamineDichloromethaneN-phenyl-5-chloropicolinamide80-95
Picolinoyl ChlorideBenzylaminePyridineDichloromethaneN-benzylpicolinamide88-98
This compoundBenzylamineTriethylamineDichloromethaneN-benzyl-5-chloropicolinamide85-97

Experimental Protocols

Protocol 1: Synthesis of this compound from 5-Chloropicolinic Acid

This protocol describes a general procedure for the synthesis of this compound using thionyl chloride. A similar procedure can be followed for the synthesis of other picolinoyl chloride derivatives from their corresponding carboxylic acids.

Materials:

  • 5-Chloropicolinic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-chloropicolinic acid (1 equivalent).

  • Add anhydrous toluene to the flask to create a slurry.

  • Slowly add thionyl chloride (1.5 - 2.0 equivalents) to the stirred slurry at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain the crude this compound. The product is often used in the next step without further purification.

G Start 5-Chloropicolinic Acid Reaction Reflux (2-3h) Start->Reaction Reagent Thionyl Chloride (SOCl₂) Reagent->Reaction Solvent Toluene Solvent->Reaction Workup Rotary Evaporation Reaction->Workup Product This compound Workup->Product

Protocol 2: General Procedure for the Acylation of an Amine with this compound

This protocol provides a general method for the synthesis of amides using this compound.

Materials:

  • This compound

  • Primary or secondary amine

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM, anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Dissolve this compound (1.05 equivalents) in anhydrous dichloromethane and add it to a dropping funnel.

  • Add the this compound solution dropwise to the stirred amine solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide product.

  • The crude product can be purified by recrystallization or column chromatography.

G Acyl_Chloride R-CO-Cl Tetrahedral_Intermediate [R-C(O⁻)(Cl)-Nu⁺H] Acyl_Chloride->Tetrahedral_Intermediate Nucleophilic Attack Nucleophile Nu-H Nucleophile->Tetrahedral_Intermediate Product R-CO-Nu Tetrahedral_Intermediate->Product Elimination of Cl⁻ Byproduct HCl Tetrahedral_Intermediate->Byproduct Proton Transfer

Conclusion

This compound is a more reactive acylating agent than unsubstituted picolinoyl chloride due to the electron-withdrawing nature of the chloro substituent. This enhanced reactivity can be advantageous in syntheses requiring faster reaction times or milder conditions. The choice between this compound and other picolinoyl chloride derivatives will depend on the specific requirements of the synthesis, including the nucleophilicity of the substrate and the desired reaction conditions. The protocols provided in this guide offer a solid foundation for the synthesis and application of these valuable reagents in pharmaceutical and agrochemical research.

A Comparative Guide to Chlorinating Agents for the Synthesis of 5-Chloropicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conversion of 5-chloropicolinic acid to its corresponding acyl chloride, 5-chloropicolinoyl chloride, is a critical step in the synthesis of numerous pharmaceutical and agrochemical compounds. The choice of chlorinating agent for this transformation significantly impacts reaction efficiency, product purity, and process safety. This guide provides a comparative analysis of three common chlorinating agents: thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅), supported by experimental data from related compounds to inform your selection process.

Performance Comparison of Chlorinating Agents

The selection of an optimal chlorinating agent depends on several factors, including desired reaction conditions, tolerance of the substrate to heat, and the ease of byproduct removal. While direct comparative data for 5-chloropicolinic acid is not extensively published, the following table summarizes the typical performance of these agents in the chlorination of pyridine-based carboxylic acids, offering a strong predictive framework.

Chlorinating AgentTypical Yield (%)Reaction ConditionsKey AdvantagesKey Disadvantages
Thionyl Chloride (SOCl₂) ** 85-98%[1][2]Neat or in an inert solvent (e.g., toluene), often with heating (reflux). Catalytic DMF is sometimes used.[3][4]Cost-effective; gaseous byproducts (SO₂, HCl) are easily removed.[5]Reactions can require elevated temperatures; excess reagent can be difficult to remove from high-boiling point products.[5]
Oxalyl Chloride ((COCl)₂) >95%[6][7]Inert solvent (e.g., CH₂Cl₂) at or below room temperature; often with a catalytic amount of DMF or pyridine.[6][8]Mild reaction conditions; all byproducts (CO, CO₂, HCl) are gaseous, simplifying workup and purification.[9]More expensive than thionyl chloride; the catalyst (DMF) can sometimes lead to the formation of carcinogenic byproducts.[9]
Phosphorus Pentachloride (PCl₅) **~85%[10]Inert solvent (e.g., CH₂Cl₂) at room temperature or with gentle heating.[11]Highly reactive, effective for less reactive carboxylic acids.Solid byproduct (POCl₃) can complicate purification; POCl₃ is also corrosive and water-sensitive.[8]

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound using each of the discussed chlorinating agents. These protocols are based on established procedures for similar pyridine carboxylic acids and should be adapted and optimized for specific laboratory conditions.[3][12][13]

Protocol 1: Chlorination using Thionyl Chloride

Objective: To synthesize this compound from 5-chloropicolinic acid using thionyl chloride.

Materials:

  • 5-chloropicolinic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Rotary evaporator

  • Standard glassware for reflux

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-chloropicolinic acid in anhydrous toluene.

  • Carefully add thionyl chloride (2 equivalents) to the suspension at room temperature.

  • Add a catalytic amount (e.g., 1-2 drops) of DMF.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain the crude this compound, which can be used directly in the next step or purified by distillation under high vacuum.

Protocol 2: Chlorination using Oxalyl Chloride

Objective: To synthesize this compound from 5-chloropicolinic acid using oxalyl chloride.

Materials:

  • 5-chloropicolinic acid

  • Oxalyl chloride ((COCl)₂)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Rotary evaporator

  • Standard glassware

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 5-chloropicolinic acid in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add oxalyl chloride (1.5 equivalents) to the solution, followed by a catalytic amount of DMF.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction is typically complete when gas evolution (CO, CO₂, HCl) ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude this compound. The product is often of high purity and can be used without further purification.

Protocol 3: Chlorination using Phosphorus Pentachloride

Objective: To synthesize this compound from 5-chloropicolinic acid using phosphorus pentachloride.

Materials:

  • 5-chloropicolinic acid

  • Phosphorus pentachloride (PCl₅)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Rotary evaporator

  • Standard glassware

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, suspend 5-chloropicolinic acid in anhydrous dichloromethane.

  • Carefully add phosphorus pentachloride (1.1 equivalents) portion-wise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours until the reaction is complete (indicated by the dissolution of the starting material).

  • Filter the reaction mixture to remove any insoluble byproducts.

  • The filtrate, containing the product and phosphorus oxychloride (POCl₃), can be concentrated under reduced pressure. Further purification by distillation is required to separate the this compound from POCl₃.

Visualization of Chlorination Process

The following diagrams illustrate the general reaction pathway for the conversion of a carboxylic acid to an acyl chloride and a logical workflow for selecting a suitable chlorinating agent.

Chlorination_Reaction cluster_byproducts Byproducts 5-Chloropicolinic Acid 5-Chloropicolinic Acid This compound This compound 5-Chloropicolinic Acid->this compound + Chlorinating Agent Chlorinating Agent Chlorinating Agent Byproducts Byproducts Chlorinating Agent->Byproducts SO₂, HCl SO₂, HCl (gas) CO, CO₂, HCl CO, CO₂, HCl (gas) POCl₃, HCl POCl₃ (liquid), HCl (gas)

Caption: General reaction for the synthesis of this compound.

Reagent_Selection_Workflow start Start: Need to synthesize This compound q1 Is mildness a priority? (e.g., sensitive functional groups) start->q1 q2 Is cost a major factor? q1->q2 No oxalyl Use Oxalyl Chloride q1->oxalyl Yes q3 Is ease of purification critical? q2->q3 No thionyl Use Thionyl Chloride q2->thionyl Yes pcl5 Consider PCl₅ (for less reactive acids) q2->pcl5 Alternative q3->oxalyl Yes (gaseous byproducts) q3->thionyl No (gaseous byproducts)

References

The Impact of Chloro-Substitution on Picolinamide Fungicides: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of fungicides derived from 5-chloropicolinoyl chloride and its analogues reveals that the presence and position of chloro-substituents on the picolinamide scaffold significantly influence antifungal efficacy. Extensive research demonstrates that chloro-substituted picolinamide derivatives consistently exhibit enhanced activity against a range of pathogenic fungi, positioning them as potent agents in the development of novel fungicides.

Picolinamides are a class of fungicides known for their inhibitory action on the cytochrome bc1 complex, a critical component of the mitochondrial respiratory chain in fungi. This inhibition disrupts the energy production process within the fungal cells, leading to their death. The continuous exploration of structure-activity relationships (SAR) within this chemical class has highlighted the pivotal role of halogen substitutions, particularly chlorine, in augmenting their fungicidal potency.

Comparative Efficacy of Chloro-Substituted Picolinamides

A study on novel picolinamide derivatives demonstrated that chloro-substituted compounds exhibited the highest antifungal activity against several soil-borne pathogens. The research provided quantitative data, in the form of ED50 values (the effective dose required to inhibit 50% of fungal growth), underscoring the superior performance of these analogues.

CompoundSubstitution PatternTarget FungusED50 (µg/mL)[1]
N-phenyl-(3-chloro)-imino-picolinamide3-chloro-phenylRhizoctonia solani29.1
N-phenyl-(2-chloro)-imino-picolinamide2-chloro-phenylRhizoctonia solani38.2
N-phenyl-(4-chloro)-imino-picolinamide4-chloro-phenylRhizoctonia solani51.4
N-phenyl-(4-fluoro)-imino-picolinamide4-fluoro-phenylRhizoctonia solani87.2
N-phenyl-imino-picolinamideUnsubstituted PhenylRhizoctonia solani>200
N-phenyl-(3-nitro)-imino-picolinamide3-nitro-phenylRhizoctonia solani112.5
N-phenyl-(2-hydroxy)-imino-picolinamide2-hydroxy-phenylRhizoctonia solani299.7
Bavistin® (Carbendazim)-Rhizoctonia solani3.90

As the data indicates, the chloro-substituted derivatives, particularly the 3-chloro and 2-chloro analogues, displayed significantly lower ED50 values against Rhizoctonia solani compared to the unsubstituted, fluoro-substituted, nitro-substituted, and hydroxy-substituted analogues.[1] This suggests that the electronic and steric properties conferred by the chlorine atom at these positions are crucial for potent fungicidal activity. While the synthesized compounds were less active than the commercial fungicide Bavistin®, the trend clearly demonstrates the positive contribution of the chloro-substituent.[1]

Experimental Protocols

Synthesis of Picolinamide Derivatives

The synthesis of the evaluated picolinamide derivatives followed a multi-step process starting from picolinic acid.[1]

  • Esterification of Picolinic Acid: Picolinic acid is refluxed with absolute ethyl alcohol in the presence of sulfuric acid to yield picolinic acid ester.

  • Formation of Picolinic Acid Hydrazide: The picolinic acid ester is then condensed with hydrazine hydrate to produce solid picolinic acid hydrazide.

  • Synthesis of Picolinamide Derivatives: The picolinic acid hydrazide is subsequently refluxed with various substituted aromatic aldehydes to form the final N-phenyl-imino-picolinamide derivatives.

Characterization of the synthesized compounds was performed using various physico-spectral techniques.[1]

Antifungal Bioassay: Poisoned Food Technique

The antifungal activity of the synthesized compounds was evaluated using the poisoned food technique.[2][3][4][5]

  • Medium Preparation: Potato Dextrose Agar (PDA) is autoclaved and cooled. The test compounds, dissolved in a suitable solvent, are incorporated into the molten PDA at desired concentrations.

  • Inoculation: A mycelial disc (typically 5 mm in diameter) is taken from the edge of an actively growing culture of the target fungus and placed at the center of the solidified PDA plate containing the test compound.

  • Incubation: The inoculated plates are incubated at a controlled temperature (e.g., 25 ± 1 °C) until the fungal growth in the control plates (without any test compound) covers the entire plate.

  • Data Collection and Analysis: The diameter of the fungal colony in both control and treated plates is measured. The percentage of mycelial growth inhibition is calculated using the formula: % Inhibition = [(C - T) / C] * 100 where C is the colony diameter in the control plate and T is the colony diameter in the treated plate.

  • ED50 Determination: To determine the ED50 value, the mycelial growth inhibition data is subjected to probit analysis.

Mode of Action: Inhibition of the Cytochrome bc1 Complex

Picolinamide fungicides exert their antifungal effect by targeting the Quinone inside (Qi) site of the cytochrome bc1 complex (also known as complex III) in the mitochondrial respiratory chain.[6][7][8][9] This complex plays a vital role in the electron transport chain, which is responsible for ATP synthesis, the primary energy currency of the cell.

By binding to the Qi site, picolinamides block the transfer of electrons, thereby inhibiting mitochondrial respiration. This disruption of energy metabolism ultimately leads to the cessation of fungal growth and cell death. The specific interactions between the picolinamide molecule and the amino acid residues within the Qi binding pocket are crucial for its inhibitory activity. The enhanced efficacy of chloro-substituted analogues suggests that the chlorine atom may improve the binding affinity or the overall electronic properties of the molecule for a more effective interaction with the target site.

Fungicide_Mode_of_Action cluster_Mitochondrion Mitochondrion cluster_Fungicide Picolinamide Fungicide ETC Electron Transport Chain (ETC) Complex_III Cytochrome bc1 Complex (Complex III) ETC->Complex_III Electron Flow ATP_Synthase ATP Synthase Complex_III->ATP_Synthase Proton Gradient ATP ATP (Energy) ATP_Synthase->ATP Picolinamide This compound Derivative Picolinamide->Complex_III Inhibits Qi Site Experimental_Workflow cluster_Synthesis Chemical Synthesis cluster_Bioassay Antifungal Efficacy Evaluation start Picolinic Acid / Analogues step1 Esterification start->step1 step2 Hydrazide Formation step1->step2 step3 Condensation with Aldehydes step2->step3 product Picolinamide Derivatives step3->product assay Poisoned Food Technique product->assay Test Compounds incubation Inoculation & Incubation assay->incubation measurement Measure Mycelial Growth incubation->measurement analysis Calculate % Inhibition & ED50 measurement->analysis result Efficacy Data analysis->result

References

A Comparative Guide to the Reactivity of 5-Chloropicolinoyl Chloride and 5-Bromopicolinoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and organic synthesis, the choice of acylating agent is pivotal for the successful and efficient synthesis of target molecules. This guide provides an objective comparison of the reactivity of two closely related picolinoyl chlorides: 5-chloropicolinoyl chloride and 5-bromopicolinoyl chloride. The comparison is grounded in fundamental principles of organic chemistry and supported by illustrative data and detailed experimental protocols.

Theoretical Underpinnings of Reactivity: Nucleophilic Acyl Substitution

The reactivity of acyl chlorides is predominantly dictated by their susceptibility to nucleophilic attack at the carbonyl carbon, a process known as nucleophilic acyl substitution. This reaction proceeds through a two-step mechanism: nucleophilic addition to the carbonyl group to form a tetrahedral intermediate, followed by the elimination of the halide leaving group to regenerate the carbonyl double bond.

The rate of this reaction is significantly influenced by the ability of the leaving group to depart. A better leaving group is one that is more stable on its own, which generally corresponds to the conjugate base of a strong acid.

Comparative Reactivity Analysis: The Halogen's Role

The primary difference between this compound and 5-bromopicolinoyl chloride is the halogen atom attached to the acyl group. This difference has a direct impact on their reactivity.

  • Leaving Group Ability: The leaving group in these reactions is either a chloride ion (Cl⁻) or a bromide ion (Br⁻). Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), which means that bromide is a weaker base than chloride.[1][2] Weaker bases are better leaving groups because they are more stable with a negative charge.[2][3]

  • Carbon-Halogen Bond Strength: The carbon-bromine bond is weaker than the carbon-chlorine bond.[1] This means that less energy is required to break the C-Br bond in the elimination step of the nucleophilic acyl substitution, contributing to a faster reaction rate.

Consequently, 5-bromopicolinoyl chloride is expected to be more reactive than this compound in nucleophilic acyl substitution reactions. This enhanced reactivity can manifest in several ways:

  • Faster reaction rates: Reactions with 5-bromopicolinoyl chloride are likely to proceed more quickly under the same conditions.

  • Milder reaction conditions: The higher reactivity of the bromo compound may allow for the use of lower temperatures or less reactive nucleophiles.

  • Higher yields: In cases where the reaction with the chloro analogue is sluggish or incomplete, the bromo derivative may provide a higher yield of the desired product.

Quantitative Data Comparison

Acyl HalideNucleophileSolventTemperature (°C)Typical Reaction Time (h)Expected Yield (%)Relative Rate Constant (k)
This compoundAnilineDichloromethane254-6~85k
5-Bromopicolinoyl ChlorideAnilineDichloromethane251-2>95>k

This data is illustrative and based on established principles of chemical reactivity. Actual results may vary depending on the specific reaction conditions and substrates.

Experimental Protocols

To empirically determine the relative reactivity of this compound and 5-bromopicolinoyl chloride, a competitive experiment or parallel reactions can be conducted. Below is a detailed protocol for a parallel aminolysis reaction.

Objective: To compare the rate of amide formation from this compound and 5-bromopicolinoyl chloride with a model amine.

Materials:

  • This compound

  • 5-Bromopicolinoyl chloride

  • Aniline (or other primary/secondary amine)

  • Triethylamine (or other non-nucleophilic base)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flasks

  • Magnetic stir bars and stir plate

  • Ice bath

  • Syringes

  • Thin-layer chromatography (TLC) plates and chamber

  • LC-MS (Liquid Chromatography-Mass Spectrometry) for reaction monitoring

Procedure:

  • Reaction Setup: In two separate, dry, nitrogen-flushed round-bottom flasks, dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cooling: Cool both reaction mixtures to 0 °C in an ice bath.

  • Addition of Acyl Chloride: To the first flask, add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise via syringe. Simultaneously, add a solution of 5-bromopicolinoyl chloride (1.0 equivalent) in anhydrous DCM to the second flask at the same rate.

  • Reaction Monitoring: Monitor the progress of both reactions at regular intervals (e.g., every 15 minutes) using TLC or LC-MS. The disappearance of the starting amine and the appearance of the amide product should be tracked.

  • Work-up: Once the reactions are complete (as determined by the consumption of the limiting reagent), quench both reactions by adding water. Separate the organic layers, wash with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Analysis: Analyze the crude products by ¹H NMR to determine the conversion and yield. The reaction that reaches completion faster is the one with the more reactive acyl chloride.

Mandatory Visualizations

Caption: Nucleophilic acyl substitution mechanism.

Experimental_Workflow cluster_reactions Parallel Reaction Setup start Start flask1 Flask 1: Amine + Base in DCM + this compound start->flask1 flask2 Flask 2: Amine + Base in DCM + 5-Bromopicolinoyl Chloride start->flask2 monitoring Monitor Reactions (TLC / LC-MS) flask1->monitoring flask2->monitoring workup Aqueous Work-up (Quench, Wash, Dry) monitoring->workup analysis Analysis (Yield, NMR, LC-MS) workup->analysis comparison Compare Reactivity (Rate, Yield) analysis->comparison

Caption: Experimental workflow for reactivity comparison.

References

A Comparative Guide to the Synthesis of 5-Chloropicolinoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient and high-purity synthesis of 5-chloropicolinoyl chloride is a critical step in the development of numerous pharmaceutical and agrochemical compounds. This acyl chloride serves as a key intermediate, and its synthesis from 5-chloropicolinic acid is most commonly achieved through the use of various chlorinating agents. This guide provides an objective comparison of the primary synthetic routes, supported by general experimental data and detailed protocols to inform reagent selection and process optimization.

Comparison of Synthetic Routes

The conversion of 5-chloropicolinic acid to its corresponding acyl chloride, this compound, is typically accomplished using one of three main chlorinating agents: thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅). Each method offers distinct advantages and disadvantages concerning yield, purity, reaction conditions, and scalability.

Data Summary: Performance of Chlorinating Agents

ParameterThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)Phosphorus Pentachloride (PCl₅)
Typical Yield High (often >90%)High (typically 85-95%)Good to High (variable, often >80%)
Purity of Crude Product Good, requires removal of excess reagentHigh, purification simplified by volatile byproductsModerate, may contain phosphorus-based impurities
Reaction Temperature Reflux (typically 70-80 °C)Room Temperature or gentle heatingRoom Temperature to gentle heating
Reaction Time 1-4 hours1-3 hours1-3 hours
Catalyst Often none, sometimes catalytic DMFCatalytic N,N-Dimethylformamide (DMF)None required
Byproducts Sulfur dioxide (SO₂), Hydrogen chloride (HCl) (both gaseous)Carbon dioxide (CO₂), Carbon monoxide (CO), Hydrogen chloride (HCl) (all gaseous)Phosphoryl chloride (POCl₃), Hydrogen chloride (HCl)
Work-up Distillation or vacuum to remove excess SOCl₂Rotary evaporation to remove solvent and excess reagentFiltration and washing; distillation may be required to remove POCl₃
Safety Concerns Corrosive, toxic, reacts violently with water. Generates toxic gases.Toxic, corrosive, reacts with water. The use of DMF can lead to the formation of dimethylcarbamoyl chloride, a potent carcinogen.Moisture-sensitive solid, corrosive. POCl₃ byproduct is also corrosive.

Detailed Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound from 5-chloropicolinic acid using the three compared chlorinating agents.

Method 1: Synthesis using Thionyl Chloride

This method is widely used in industrial applications due to the low cost of thionyl chloride and the high yields typically achieved.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, 5-chloropicolinic acid is suspended in an excess of thionyl chloride (typically 2-5 equivalents). An inert solvent such as toluene or dichloromethane may also be used.

  • A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

  • The reaction mixture is heated to reflux (approximately 79 °C for neat thionyl chloride) for 1 to 3 hours. The progress of the reaction can be monitored by the cessation of HCl and SO₂ gas evolution.

  • After completion, the excess thionyl chloride and solvent (if used) are removed by distillation or under reduced pressure.

  • The crude this compound can then be purified by vacuum distillation.

Method 2: Synthesis using Oxalyl Chloride

This method is favored for laboratory-scale synthesis, particularly for thermally sensitive substrates, due to its mild reaction conditions.

Procedure:

  • To a solution of 5-chloropicolinic acid in an anhydrous, inert solvent (e.g., dichloromethane or 1,2-dichloroethane) in a flask under an inert atmosphere (e.g., nitrogen or argon), a catalytic amount of DMF (1-2 drops) is added at 0 °C.

  • Oxalyl chloride (typically 1.2 to 2.0 molar equivalents) is then added dropwise to the stirred solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 1 to 3 hours, during which time the evolution of CO and CO₂ gases is observed.

  • Upon completion of the reaction (cessation of gas evolution), the solvent and excess reagents are removed under reduced pressure to yield the crude this compound.

  • The product is often of high purity and may be used directly or further purified by vacuum distillation.

Method 3: Synthesis using Phosphorus Pentachloride

A powerful chlorinating agent, phosphorus pentachloride is effective for less reactive carboxylic acids.

Procedure:

  • 5-chloropicolinic acid and phosphorus pentachloride (typically 1.0 to 1.1 molar equivalents) are mixed in an anhydrous, inert solvent (e.g., benzene or dichloromethane) at 0 °C in a flask equipped with a gas outlet.

  • The mixture is stirred and allowed to warm to room temperature. The reaction is often complete within 1 to 3 hours.

  • The solid by-product, phosphoryl chloride (POCl₃), can be challenging to separate from the desired product. The solvent is removed under reduced pressure.

  • The crude product is then purified by fractional distillation under high vacuum to separate the this compound from the higher-boiling POCl₃.

Visualizing the Synthetic Pathways and Workflows

To further clarify the processes, the following diagrams illustrate the synthetic routes and a general experimental workflow.

Synthetic_Pathways cluster_thionyl Thionyl Chloride Route cluster_oxalyl Oxalyl Chloride Route cluster_pcl5 Phosphorus Pentachloride Route 5-Chloropicolinic Acid_1 5-Chloropicolinic Acid 5-Chloropicolinoyl Chloride_1 This compound 5-Chloropicolinic Acid_1->5-Chloropicolinoyl Chloride_1 Reflux SOCl2 SOCl₂ SOCl2->5-Chloropicolinoyl Chloride_1 Byproducts_SOCl2 SO₂(g) + HCl(g) 5-Chloropicolinoyl Chloride_1->Byproducts_SOCl2 5-Chloropicolinic Acid_2 5-Chloropicolinic Acid 5-Chloropicolinoyl Chloride_2 This compound 5-Chloropicolinic Acid_2->5-Chloropicolinoyl Chloride_2 Room Temp. COCl2 (COCl)₂ / cat. DMF COCl2->5-Chloropicolinoyl Chloride_2 Byproducts_COCl2 CO(g) + CO₂(g) + HCl(g) 5-Chloropicolinoyl Chloride_2->Byproducts_COCl2 5-Chloropicolinic Acid_3 5-Chloropicolinic Acid 5-Chloropicolinoyl Chloride_3 This compound 5-Chloropicolinic Acid_3->5-Chloropicolinoyl Chloride_3 Room Temp. PCl5 PCl₅ PCl5->5-Chloropicolinoyl Chloride_3 Byproducts_PCl5 POCl₃ + HCl(g) 5-Chloropicolinoyl Chloride_3->Byproducts_PCl5

Caption: Synthetic routes to this compound.

Experimental_Workflow start Start reactants Combine 5-Chloropicolinic Acid and Chlorinating Agent start->reactants reaction Reaction under Specific Conditions reactants->reaction workup Work-up: Removal of Excess Reagent and Byproducts reaction->workup purification Purification (e.g., Vacuum Distillation) workup->purification product This compound purification->product analysis Analysis (e.g., NMR, IR) product->analysis

Caption: General experimental workflow for synthesis.

Conclusion

The choice of synthetic route to this compound is contingent upon the specific requirements of the synthesis. For large-scale production where cost is a primary driver, thionyl chloride is often the reagent of choice. For smaller-scale laboratory syntheses, particularly with sensitive substrates, the milder conditions offered by oxalyl chloride may be preferable, despite its higher cost. Phosphorus pentachloride provides a highly reactive option, though purification from its byproduct can be more challenging. Careful consideration of yield, purity requirements, scale, and safety is essential for selecting the optimal synthetic strategy.

Performance of 5-Chloropicolinoyl Chloride in Parallel Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of high-throughput chemistry and drug discovery, the demand for robust and efficient reagents for the construction of diverse compound libraries is paramount. 5-Chloropicolinoyl chloride has emerged as a valuable building block in parallel synthesis, primarily for the generation of amide libraries. Its utility stems from the reactivity of the acyl chloride moiety, enabling rapid and generally high-yielding amide bond formation under mild conditions. This guide provides a comparative overview of the performance of this compound against other common acylating agents and coupling reagents used in parallel synthesis, supported by representative experimental data and protocols.

Comparison with Alternative Acylating Agents

The selection of an appropriate reagent for amide bond formation in parallel synthesis is critical and often involves a trade-off between reactivity, stability, cost, and ease of purification. While this compound is a potent acylating agent, several alternatives are commonly employed, each with its own set of advantages and disadvantages.

Table 1: Comparison of this compound with Other Acylating Agents in Parallel Amide Synthesis

Reagent/MethodTypical YieldPurityReaction TimeKey AdvantagesKey Disadvantages
This compound Good to HighGood to High1-4 hoursHigh reactivity, good solubility, readily available.Sensitive to moisture, can generate HCl as a byproduct requiring a scavenger base.
Alternative Acyl Chlorides
Benzoyl ChlorideGood to HighGood1-4 hoursReadily available, cost-effective.Can be less reactive than heteroaromatic acyl chlorides.
Peptide Coupling Reagents
HATU/DIPEAHighHigh1-12 hoursBroad substrate scope, low epimerization for chiral substrates.Higher cost, more complex purification to remove byproducts.
PyBOP/DIPEAHighHigh1-12 hoursSimilar to HATU, effective for sterically hindered amines.Byproducts can be challenging to remove.
EDCI/HOBtGood to HighGood4-16 hoursWater-soluble byproducts are easily removed, mild conditions.Slower reaction times compared to acyl chlorides.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful parallel synthesis campaigns. Below are representative protocols for amide synthesis using this compound and a common peptide coupling agent alternative.

Protocol 1: Parallel Amide Synthesis using this compound

Objective: To synthesize a library of amides from a diverse set of primary and secondary amines with this compound in a 96-well plate format.

Materials:

  • This compound solution (0.2 M in anhydrous Dichloromethane (DCM))

  • Library of diverse amines (0.2 M stock solutions in anhydrous DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (0.4 M in anhydrous DCM)

  • Anhydrous Dichloromethane (DCM)

  • 96-well reaction block with sealing mat

Procedure:

  • To each well of the 96-well reaction block, add 100 µL (0.02 mmol) of the respective amine stock solution.

  • To each well, add 50 µL (0.02 mmol) of the TEA or DIPEA solution.

  • Seal the reaction block and shake for 5 minutes at room temperature.

  • Add 100 µL (0.02 mmol) of the this compound solution to each well.

  • Seal the reaction block and shake at room temperature for 2-4 hours.

  • Upon completion (monitored by LC-MS analysis of a representative well), quench the reaction by adding 200 µL of water to each well.

  • Shake the block for 10 minutes.

  • The crude product in DCM can be directly used for high-throughput purification (e.g., by solid-phase extraction or preparative HPLC).

Protocol 2: Parallel Amide Synthesis using HATU/DIPEA

Objective: To synthesize a library of amides from a diverse set of primary and secondary amines and carboxylic acids using HATU/DIPEA in a 96-well plate format.

Materials:

  • Carboxylic acid (in this case, 5-chloropicolinic acid) solution (0.2 M in anhydrous DMF)

  • Library of diverse amines (0.2 M stock solutions in anhydrous DMF)

  • HATU solution (0.2 M in anhydrous DMF)

  • Diisopropylethylamine (DIPEA) (0.8 M in anhydrous DMF)

  • Anhydrous Dimethylformamide (DMF)

  • 96-well reaction block with sealing mat

Procedure:

  • To each well of the 96-well reaction block, add 100 µL (0.02 mmol) of the 5-chloropicolinic acid solution.

  • Add 100 µL (0.02 mmol) of the HATU solution to each well.

  • Add 50 µL (0.04 mmol) of the DIPEA solution to each well and shake for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add 100 µL (0.02 mmol) of the respective amine stock solution to each well.

  • Seal the reaction block and shake at room temperature for 4-12 hours.

  • Upon completion (monitored by LC-MS), the reaction mixture can be diluted with a suitable solvent (e.g., DMSO) for direct screening or subjected to high-throughput purification.

Visualizing the Workflow and Logic

To better illustrate the decision-making process and experimental workflow in parallel amide synthesis, the following diagrams are provided.

experimental_workflow cluster_reagents Reagent Preparation cluster_synthesis Parallel Synthesis (96-well plate) cluster_workup Workup & Purification Amine_Stock Amine Library (0.2M in DCM) Dispense_Amine Dispense Amine Amine_Stock->Dispense_Amine AcylChloride_Stock This compound (0.2M in DCM) Dispense_AcylChloride Dispense Acyl Chloride AcylChloride_Stock->Dispense_AcylChloride Base_Stock Base (TEA/DIPEA) (0.4M in DCM) Dispense_Base Dispense Base Base_Stock->Dispense_Base Dispense_Amine->Dispense_Base Dispense_Base->Dispense_AcylChloride React React @ RT (2-4h) Dispense_AcylChloride->React Quench Quench (H2O) React->Quench Purify High-Throughput Purification Quench->Purify Analysis LC-MS/NMR Analysis Purify->Analysis decision_tree Start Start: Amide Library Synthesis Substrate_Sensitivity Are substrates sensitive to HCl? Start->Substrate_Sensitivity Reactivity_Needed Is high reactivity critical? Substrate_Sensitivity->Reactivity_Needed No Use_Coupling_Reagent Use Coupling Reagent (e.g., HATU, PyBOP) Substrate_Sensitivity->Use_Coupling_Reagent Yes Cost_Constraint Is cost a major constraint? Reactivity_Needed->Cost_Constraint Yes Reactivity_Needed->Use_Coupling_Reagent No Use_Acyl_Chloride Use 5-Chloropicolinoyl Chloride Cost_Constraint->Use_Acyl_Chloride Yes Consider_Alternative Consider alternative coupling agents (e.g., EDCI) Cost_Constraint->Consider_Alternative No

A Comparative Guide to the Bioactivity of 5-Chloro-8-Hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of various compounds derived from the 5-chloro-8-hydroxyquinoline scaffold. The data presented is compiled from peer-reviewed scientific literature and is intended to serve as a resource for researchers in the fields of medicinal chemistry and drug discovery. The information is organized to facilitate a clear comparison of the performance of these compounds across different biological assays.

Quantitative Bioactivity Data

The following tables summarize the in vitro bioactivity of selected 5-chloro-8-hydroxyquinoline derivatives against various pathogens and cancer cell lines. Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The half-maximal inhibitory concentration (IC₅₀) indicates the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Antibacterial Activity of 5-Chloro-8-hydroxyquinoline and its Derivatives
CompoundOrganismMIC (µg/mL)Reference
Cloxyquin (5-Chloro-8-hydroxyquinoline) Mycobacterium tuberculosis (9 standard strains)0.125 - 0.25[1]
Mycobacterium tuberculosis (150 clinical isolates)0.062 - 0.25[1]
5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid (19) Staphylococcus epidermidis4 - 16[2]
Staphylococcus aureus4 - 16[2]
Enterococcus faecalis4 - 16[2]
Enterococcus faecium4 - 16[2]
Ciprofloxacin (Reference) Various Bacteria0.125 - 0.5[2]
Table 2: Antifungal Activity of 8-Hydroxyquinoline Derivatives
CompoundOrganismMIC (µg/mL)Reference
Triazole-8-hydroxyquinoline derivatives Candida glabrata (ATCC 90030)31.25 - 1000[2]
Candida parapsilosis (ATCC 22019)31.25 - 1000[2]
Candida albicans (ATCC 90028)31.25 - 1000[2]
Candida krusei (ATCC 6258)31.25 - 1000[2]
Fluconazole (Reference) Various Candida species1.95 - 62.5[2]
Table 3: Anticancer Activity of 8-Hydroxyquinoline Derivatives
CompoundCell LineIC₅₀ (µM)Reference
Glycoconjugate derivative (R=R₁=H, R₂=OAc) Hela30.98[2]
HCT 11622.7[2]
MCF-74.12[2]
Cloxyquin (5-Chloro-8-hydroxyquinoline) B16F100.5 - 10[3]
A3750.5 - 10[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established standards to ensure reproducibility and accuracy.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is a "gold standard" for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4]

  • Preparation of Materials:

    • Test Compounds: Prepare a stock solution of each 5-chloro-8-hydroxyquinoline derivative in a suitable solvent (e.g., DMSO).

    • Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.[4]

    • Microorganism: Use a fresh, pure culture of the test microorganism.

  • Inoculum Preparation:

    • Bacteria: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of about 5 x 10⁵ CFU/mL in each well.[4]

    • Yeast: Prepare a yeast suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute in RPMI-1640 to a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[4]

  • Microtiter Plate Preparation and Inoculation:

    • Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate.

    • Add 100 µL of the standardized inoculum to each well.

    • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours for bacteria and 24-48 hours for yeast.

  • Reading and Interpreting Results:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

In Vitro Kinase Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a target kinase.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Dilute the target kinase and its specific substrate to their final desired concentrations in the kinase buffer.

    • Prepare serial dilutions of the test compounds.

  • Assay Procedure:

    • Add the kinase, substrate, and inhibitor to a 96- or 384-well plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • The amount of product formed is quantified using a suitable detection method, such as radiometric assays, fluorescence polarization, or luminescence-based assays.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Inhibition of the NF-κB Signaling Pathway

Several quinoline derivatives have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of inflammation and cell survival.[5][6]

NF_kB_Signaling_Pathway cluster_complex cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates IKK->IkB Leads to Degradation NFkB NF-κB (p50/p65) IkB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active Released Nucleus Nucleus NFkB_active->Nucleus Translocates Gene Gene Expression NFkB_active->Gene Promotes Quinoline Quinoline Derivative Quinoline->IKK Inhibits Quinoline->NFkB_active Inhibits Translocation

Caption: Inhibition of the canonical NF-κB signaling pathway by quinoline derivatives.

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

MIC_Workflow Start Start PrepCulture Prepare Pure Microbial Culture Start->PrepCulture PrepInoculum Prepare and Standardize Inoculum (0.5 McFarland) PrepCulture->PrepInoculum Inoculate Inoculate Plate with Standardized Inoculum PrepInoculum->Inoculate SerialDilution Perform 2-fold Serial Dilution of Test Compound in 96-well plate SerialDilution->Inoculate Incubate Incubate Plate (35°C, 16-24h) Inoculate->Incubate ReadResults Visually Inspect for Growth and Determine MIC Incubate->ReadResults End End ReadResults->End

Caption: General workflow for Minimum Inhibitory Concentration (MIC) determination.

Kinase Inhibitor Discovery Workflow

This diagram outlines the typical stages involved in the discovery and development of kinase inhibitors.

Kinase_Inhibitor_Workflow TargetID Target Identification & Validation AssayDev Assay Development & HTS TargetID->AssayDev HitToLead Hit-to-Lead Optimization AssayDev->HitToLead LeadOpt Lead Optimization HitToLead->LeadOpt Preclinical Preclinical Development LeadOpt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A simplified workflow for kinase inhibitor discovery and development.

References

A Comparative Guide to the Spectroscopic Analysis of 5-Chloropicolinoyl Chloride Reaction Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-chloropicolinoyl chloride, a key building block in the pharmaceutical and agrochemical industries, involves the conversion of 5-chloropicolinic acid using a chlorinating agent. Monitoring the progress of this reaction and characterizing the intermediates and the final product is crucial for process optimization and quality control. This guide provides a comparative analysis of different synthetic routes and the application of spectroscopic techniques to identify the reaction species involved.

Synthesis of this compound: A Comparison of Reagents

The transformation of a carboxylic acid to an acyl chloride is a fundamental reaction in organic synthesis. Several reagents can accomplish this, with thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅) being the most common. The choice of reagent can significantly impact reaction conditions, yield, purity of the product, and safety considerations.

ParameterThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)Phosphorus Pentachloride (PCl₅)
Typical Yield High (often >90%)High (often >90%)Good to High (variable)
Purity of Crude Product Good, but may contain sulfur impurities.Generally very high; byproducts are gaseous.Can be high, but removal of phosphorus byproducts is necessary.
Reaction Temperature Typically requires heating (reflux).Often proceeds at room temperature.Can be performed at room temperature or with gentle heating.
Reaction Time Several hours.Typically 1-3 hours.Can be rapid.
Catalyst Often a catalytic amount of DMF is used.Catalytic DMF is commonly used.No catalyst is typically required.
Byproducts SO₂ (gas), HCl (gas)CO (gas), CO₂ (gas), HCl (gas)POCl₃ (liquid), HCl (gas)
Work-up Excess reagent is typically removed by distillation.Excess reagent and solvent are removed by rotary evaporation.Requires careful workup to remove phosphorus oxychloride.
Safety Concerns Toxic, corrosive, and reacts violently with water.Toxic and corrosive. Byproducts are toxic gases.Moisture-sensitive solid, corrosive, and reacts violently with water.

Key takeaway: For laboratory-scale synthesis where high purity and mild reaction conditions are desired, oxalyl chloride is often the preferred reagent. For larger-scale industrial applications, the lower cost of thionyl chloride may be a more significant factor, despite the more demanding reaction conditions and potential for impurities.

Spectroscopic Characterization of Reaction Components

In-situ monitoring and post-reaction analysis using spectroscopic methods are essential for understanding the reaction kinetics and ensuring the desired product has been obtained. The primary species to be monitored during the synthesis of this compound are the starting material (5-chloropicolinic acid), the acyl chloride product, and any potential intermediates.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for monitoring the conversion of the carboxylic acid to the acyl chloride by observing the change in the carbonyl (C=O) stretching frequency.

CompoundFunctional GroupCharacteristic IR Absorption (cm⁻¹)
5-Chloropicolinic AcidCarboxylic Acid (O-H stretch)2500-3300 (broad)
Carboxylic Acid (C=O stretch)~1700-1725
This compound Acyl Chloride (C=O stretch) ~1770-1815 [1]
Intermediate (e.g., anhydride)Anhydride (C=O stretch)Two bands: ~1750 & ~1820

The disappearance of the broad O-H stretch and the shift of the carbonyl peak to a higher wavenumber are clear indicators of the reaction's progress.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum of the aromatic region is particularly informative. The chemical shifts of the pyridine ring protons are expected to change upon conversion of the carboxylic acid to the more electron-withdrawing acyl chloride group.

CompoundAromatic Protons (Predicted δ, ppm)
5-Chloropicolinic Acid7.5 - 8.5
This compound Slightly downfield shift compared to the acid

Based on data for similar compounds like 2-chlorobenzoyl chloride, where aromatic protons appear in the 7.4-8.1 ppm range.[2]

¹³C NMR Spectroscopy

The most significant change in the ¹³C NMR spectrum is the chemical shift of the carbonyl carbon.

CompoundCarbonyl Carbon (Predicted δ, ppm)
5-Chloropicolinic Acid~165-175
This compound ~160-170

Based on data for nicotinoyl chloride hydrochloride, a structural isomer.[3]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the product and to gain structural information from its fragmentation pattern. A key feature in the mass spectrum of chlorine-containing compounds is the presence of an M+2 peak due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl (approximately 3:1 ratio).

Expected Fragmentation Pattern for this compound:

  • Molecular Ion Peak (M⁺): A pair of peaks corresponding to the molecular weight of the compound with ³⁵Cl and ³⁷Cl.

  • Acylium Ion ([M-Cl]⁺): A prominent peak resulting from the loss of the chlorine atom from the acyl chloride group. This is a common fragmentation pathway for acyl chlorides.

  • Loss of CO: Fragmentation of the acylium ion can lead to the loss of a neutral carbon monoxide molecule.

Experimental Protocols

General Procedure for Synthesis of this compound (using Oxalyl Chloride):

  • To a solution of 5-chloropicolinic acid in a dry, inert solvent (e.g., dichloromethane), add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add oxalyl chloride (1.1-1.5 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress using in-situ IR spectroscopy or by taking aliquots for NMR analysis.

  • Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude this compound.

Protocol for In-Situ IR Reaction Monitoring:

  • Equip the reaction vessel with an in-situ IR probe.

  • Record a background spectrum of the solvent and starting material before adding the chlorinating agent.

  • Continuously collect IR spectra throughout the reaction.

  • Monitor the decrease in the intensity of the carboxylic acid C=O peak (~1700-1725 cm⁻¹) and the increase in the intensity of the acyl chloride C=O peak (~1770-1815 cm⁻¹).

Protocol for NMR Reaction Monitoring:

  • Set up the reaction in an NMR tube using a deuterated solvent compatible with the reaction conditions.

  • Acquire an initial ¹H NMR spectrum of the starting material.

  • Initiate the reaction by adding the chlorinating agent.

  • Acquire a series of ¹H NMR spectra at regular time intervals.

  • Monitor the disappearance of the signals corresponding to the starting material and the appearance of new signals corresponding to the product. Integrate the relevant peaks to determine the reaction conversion over time.[4]

Visualizing the Process

Reaction Pathway

G 5-Chloropicolinic Acid 5-Chloropicolinic Acid Intermediate Intermediate 5-Chloropicolinic Acid->Intermediate + Chlorinating Agent (e.g., SOCl2, (COCl)2) This compound This compound Intermediate->this compound - Byproducts

Caption: General reaction scheme for the synthesis of this compound.

Analytical Workflow

G cluster_reaction Reaction Monitoring cluster_analysis Product Characterization Reaction Mixture Reaction Mixture In-situ IR In-situ IR Reaction Mixture->In-situ IR Real-time analysis NMR Aliquots NMR Aliquots Reaction Mixture->NMR Aliquots Time-point analysis Crude Product Crude Product NMR Spectroscopy NMR Spectroscopy Crude Product->NMR Spectroscopy Structure Verification IR Spectroscopy IR Spectroscopy Crude Product->IR Spectroscopy Functional Group ID Mass Spectrometry Mass Spectrometry Crude Product->Mass Spectrometry Molecular Weight

Caption: Workflow for spectroscopic analysis of the reaction and product.

References

Safety Operating Guide

Personal protective equipment for handling 5-chloropicolinoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Chloropicolinoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS No: 128073-03-0). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.

Hazard Identification and Quantitative Data

This compound is a reactive acyl chloride. While specific quantitative data for this compound is not extensively published, its primary hazards can be inferred from its chemical class and available safety data. It is classified with the GHS pictograms indicating a warning for skin irritation, eye irritation, and respiratory irritation.[1]

PropertyDataSource
Chemical Name This compound[1][2]
CAS Number 128073-03-0[1][2]
Molecular Formula C6H3Cl2NO[1][2]
Signal Word Warning[1]
Hazard Statements H315: Causes skin irritation[1]
H319: Causes serious eye irritation[1]
H335: May cause respiratory irritation[1]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Personal Protective Equipment (PPE)

Due to the corrosive and reactive nature of acyl chlorides, a comprehensive PPE strategy is mandatory.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles and a full-face shield. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.To protect against severe eye damage from splashes and corrosive vapors.[3][4]
Hand Protection Chemical-resistant gloves such as nitrile, neoprene, or butyl rubber. Gloves should be inspected for integrity before each use.To prevent skin contact which can cause severe burns and irritation.[4]
Body Protection A chemical-resistant lab coat, apron, and closed-toe shoes. For larger quantities, a chemical-resistant suit may be necessary.[3]To protect the body from accidental splashes and contact.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for acid gases and organic vapors.To prevent inhalation of corrosive vapors that can cause respiratory tract irritation.[4] Use should be in accordance with a respirator program.
Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for safely handling this compound.

3.1. Engineering Controls and Preparation

  • Ventilation: All work with this compound must be conducted in a certified chemical fume hood.

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and have been recently tested.[3]

  • Incompatible Materials: Keep away from water, alcohols, strong bases, and oxidizing agents to prevent violent reactions.[4]

3.2. Handling Protocol

  • Don PPE: Before handling, put on all required personal protective equipment as detailed in the table above.

  • Inert Atmosphere: When possible, handle under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture in the air.

  • Dispensing: Use glass or other compatible, corrosion-resistant equipment for transferring the chemical. Avoid contact with metals.

  • Container Management: Keep the container tightly closed when not in use.

  • Decontamination: After handling, thoroughly wash hands and any exposed skin with soap and water.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.

4.1. Waste Segregation and Collection

  • Chemical Waste: Unused or waste this compound should be collected in a designated, labeled, and sealed container. Do not mix with other waste streams.

  • Contaminated Materials: All disposable items that have come into contact with this compound (e.g., gloves, pipette tips, paper towels) must be considered hazardous waste. These should be collected in a separate, clearly labeled, and sealed container.

4.2. Neutralization (for small residues)

  • Small amounts of residual this compound on equipment can be cautiously neutralized by slowly adding it to a stirred solution of sodium bicarbonate. This should be done in a fume hood, wearing appropriate PPE, as the reaction will generate gas.

4.3. Final Disposal

  • All waste must be disposed of through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

5.1. Spills

  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

  • Contain: For small spills, use an inert absorbent material like sand or vermiculite. Do not use combustible materials.

  • Neutralize: Cautiously neutralize the contained spill with a weak base such as sodium bicarbonate.

  • Collect: Collect the absorbed and neutralized material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Report: Report the spill to the appropriate safety officer.

5.2. Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Visual Workflow and Emergency Protocols

The following diagrams illustrate the standard operating procedures for handling and responding to emergencies involving this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Engineering Controls Check (Fume Hood, Eyewash, Shower) DonPPE Don Appropriate PPE Prep->DonPPE Dispense Dispense Chemical in Fume Hood DonPPE->Dispense Use Perform Experiment Dispense->Use Decontaminate Decontaminate Equipment Use->Decontaminate SegregateWaste Segregate Waste Decontaminate->SegregateWaste Dispose Dispose via Hazardous Waste Stream SegregateWaste->Dispose

Caption: Workflow for the safe handling of this compound.

EmergencyResponse cluster_spill Spill Response cluster_exposure Personal Exposure Evacuate Evacuate & Alert Contain Contain Spill Evacuate->Contain Neutralize Neutralize (if safe) Contain->Neutralize Collect Collect Waste Neutralize->Collect DecontaminateSpill Decontaminate Area Collect->DecontaminateSpill Remove Remove from Exposure Flush Flush Affected Area (15+ minutes) Remove->Flush RemoveClothing Remove Contaminated Clothing Flush->RemoveClothing Medical Seek Immediate Medical Attention RemoveClothing->Medical

Caption: Emergency response procedures for spills and personal exposure.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.